Azetidin-3-one
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
azetidin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5NO/c5-3-1-4-2-3/h4H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPRVSYXHPUYSGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10363971 | |
| Record name | Azetidin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10363971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
71.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54044-11-0 | |
| Record name | Azetidin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10363971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Azetidin-3-one: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Azetidin-3-one and its derivatives are pivotal building blocks in medicinal chemistry and drug discovery. As structural isomers of the well-known β-lactams (azetidin-2-ones), these four-membered nitrogen-containing heterocycles offer a unique combination of ring strain and functionality. This strained ring system makes them versatile intermediates for the synthesis of more complex, biologically active compounds. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and reactivity of the this compound core.
Chemical Structure and Properties
This compound is a saturated four-membered heterocycle containing a nitrogen atom and a ketone functional group at the 3-position. The high ring strain of approximately 25.4 kcal/mol dictates much of its reactivity. The unprotected form is often handled as its more stable hydrochloride salt. For synthetic transformations, the nitrogen is commonly protected, with the tert-butoxycarbonyl (Boc) group being a frequent choice.
Caption: Chemical structure of the this compound ring.
The properties of this compound, its hydrochloride salt, and its N-Boc protected form are summarized below for easy comparison.
| Property | This compound | This compound Hydrochloride | 1-Boc-3-azetidinone |
| Molecular Formula | C₃H₅NO | C₃H₆ClNO | C₈H₁₃NO₃ |
| Molecular Weight | 71.08 g/mol | 107.54 g/mol | 171.19 g/mol |
| CAS Number | 54044-11-0 | 17557-84-5 | 398489-26-4 |
| Appearance | - | Colorless or white crystalline solid | White to off-white crystalline powder |
| Melting Point | - | 290-300 °C | 47-51 °C |
| Boiling Point | - | 139.7°C at 760 mmHg (Predicted) | 251.3±33.0 °C (Predicted) |
| IUPAC Name | This compound | This compound;hydrochloride | tert-butyl 3-oxoazetidine-1-carboxylate |
| SMILES | C1C(=O)CN1 | C1C(=O)CN1.Cl | C1C(=O)N(C1)C(=O)OC(C)(C)C |
| InChI | InChI=1S/C3H5NO/c5-3-1-4-2-3/h4H,1-2H2 | InChI=1S/C3H5NO.ClH/c5-3-1-4-2-3;/h4H,1-2H2;1H | InChI=1S/C8H13NO3/c1-8(2,3)12-7(11)9-4-6(10)5-9/h4-5H2,1-3H3 |
| ¹H NMR (CDCl₃, δ) | - | - | 4.6 (s, 4H) |
| ¹³C NMR (CDCl₃, δ) | - | - | 28.2, 66.1, 81.1, 156.4, 203.0 |
| IR (C=O stretch) | ~1780 cm⁻¹ (strained ketone) | - | ~1785 cm⁻¹ (ketone), ~1700 cm⁻¹ (carbamate) |
Note: Spectroscopic data are approximate and can vary based on solvent and experimental conditions. Data for the unprotected this compound is limited due to its instability.
Synthesis of this compound Derivatives
The synthesis of the this compound core can be challenging. Common historical methods include the cyclization of α-amino-α′-diazo ketones, which can suffer from low yields and the use of hazardous reagents.[1] More modern approaches, such as gold-catalyzed oxidative cyclizations, offer more flexible and safer routes.[1]
A widely used and crucial intermediate is 1-Boc-3-azetidinone . It is typically synthesized by the oxidation of the corresponding alcohol, 1-Boc-3-hydroxyazetidine.
This protocol describes a common laboratory-scale synthesis of 1-Boc-3-azetidinone from 1-Boc-3-hydroxyazetidine.[2]
Materials:
-
1-Boc-3-hydroxyazetidine
-
Oxalyl chloride (or equivalent activating agent)
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Standard workup reagents (water, brine, saturated sodium bicarbonate)
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
Procedure:
-
A solution of oxalyl chloride in anhydrous DCM is cooled to -78 °C under an inert atmosphere (e.g., nitrogen or argon).
-
A solution of DMSO in anhydrous DCM is added dropwise to the cooled oxalyl chloride solution, maintaining the temperature at -78 °C. The mixture is stirred for a short period (e.g., 15 minutes).
-
A solution of 1-Boc-3-hydroxyazetidine in anhydrous DCM is then added dropwise, again maintaining the temperature at -78 °C. The reaction is stirred for approximately 30-60 minutes.
-
Triethylamine is added dropwise to the reaction mixture. The cooling bath is then removed, and the reaction is allowed to warm to room temperature and stirred for 1-2 hours.
-
The reaction is quenched by the addition of water. The organic layer is separated, and the aqueous layer is extracted with DCM.
-
The combined organic layers are washed sequentially with a mild acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 1-Boc-3-azetidinone.
-
The crude product can be purified by silica gel flash chromatography.
Caption: Workflow for the Swern oxidation of 1-Boc-3-hydroxyazetidine.
Reactivity and Biological Significance
The reactivity of azetidines is largely driven by their significant ring strain.[3] This makes them susceptible to ring-opening reactions under various conditions, including nucleophilic attack.[4][5] The ketone at the 3-position provides a handle for a wide range of chemical transformations, such as:
-
Nucleophilic Addition: The carbonyl group can undergo addition reactions with various nucleophiles (e.g., Grignard reagents, organolithiums) to form tertiary alcohols.
-
Reductive Amination: The ketone can be converted to an amine, providing a route to 3-aminoazetidine derivatives.
-
Wittig and Horner-Wadsworth-Emmons Reactions: These reactions allow for the formation of an exocyclic double bond at the 3-position, creating versatile intermediates for further functionalization, such as Michael additions.[6][7]
While the azetidin-2-one (β-lactam) ring is famous for its role in antibiotics like penicillins and cephalosporins, the this compound scaffold serves as a valuable building block for a different range of therapeutic agents.[8][9][10][11] Its rigid, three-dimensional structure is desirable for creating molecules that can fit into specific protein binding pockets.
Derivatives of this compound are key intermediates in the synthesis of compounds targeting a variety of diseases. For instance, functionalized azetidines are found in molecules with applications as:
-
Anticancer agents
-
Antiviral compounds
-
Anti-inflammatory drugs
-
Central Nervous System (CNS) active agents[8]
The azetidine ring acts as a bioisostere for other cyclic structures and provides a means to fine-tune the physicochemical properties of a drug candidate, such as solubility and metabolic stability.
The utility of the this compound core in drug development follows a logical progression from a simple building block to a complex, biologically active molecule.
Caption: Logical flow from core structure to drug candidate.
References
- 1. A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-Boc-3-azetidinone | 398489-26-4 [chemicalbook.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Reactions of Azetidines | Ambeed [ambeed.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijsr.net [ijsr.net]
- 9. mdpi.com [mdpi.com]
- 10. bepls.com [bepls.com]
- 11. iipseries.org [iipseries.org]
Azetidin-3-one Hydrochloride: A Technical Guide for Researchers
Introduction
Azetidin-3-one hydrochloride is a heterocyclic organic compound that serves as a valuable building block in medicinal chemistry and drug discovery. Its strained four-membered ring structure provides a unique conformational rigidity that is attractive for the design of novel therapeutic agents. This technical guide provides an in-depth overview of the chemical properties, synthesis, and applications of this compound hydrochloride, with a focus on experimental protocols and its role as a versatile synthetic intermediate.
Chemical and Physical Properties
This compound hydrochloride is a stable, off-white to light yellow crystalline solid. Its key chemical and physical properties are summarized in the table below, providing essential data for researchers and chemists.
| Property | Value | Reference |
| CAS Number | 17557-84-5 | [1] |
| Molecular Formula | C₃H₅NO·HCl | [1] |
| Molecular Weight | 107.54 g/mol | |
| Alternate Names | 3-Azetidinone hydrochloride | |
| Appearance | Off-white to light yellow solid | |
| Purity | ≥96% | |
| Storage | Inert atmosphere, 2-8°C |
Synthesis of this compound Hydrochloride
The synthesis of this compound hydrochloride can be achieved through a multi-step process, typically involving the protection of the azetidine nitrogen, oxidation of a 3-hydroxyazetidine precursor, and subsequent deprotection and salt formation. A common route involves the use of a benzhydryl protecting group.
Experimental Protocol: Synthesis via 1-Benzhydrylthis compound
Step 1: Oxidation of 1-(diphenylmethyl)-3-hydroxyazetidine
A solution of 1-(diphenylmethyl)-3-hydroxyazetidine (1 equivalent) in dichloromethane is cooled to -78°C. To this, a solution of oxalyl chloride (1.1 equivalents) in dichloromethane is added dropwise, followed by the slow addition of dimethyl sulfoxide (DMSO, 2.2 equivalents). The reaction mixture is stirred at -78°C for 1 hour. Triethylamine (5 equivalents) is then added, and the mixture is allowed to warm to room temperature. The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 1-benzhydrylthis compound.[2]
Step 2: Deprotection of 1-Benzhydrylthis compound
The 1-benzhydrylthis compound (1 equivalent) is dissolved in a suitable solvent such as methanol. A catalytic amount of palladium on carbon (10% w/w) is added. The mixture is then subjected to hydrogenation at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).
Step 3: Formation of the Hydrochloride Salt
After the removal of the catalyst by filtration, a solution of hydrochloric acid in a suitable solvent (e.g., 4M HCl in 1,4-dioxane or ethereal HCl) is added to the filtrate. The resulting precipitate of this compound hydrochloride is collected by filtration, washed with a cold solvent (e.g., diethyl ether), and dried under vacuum.
Reactivity and Synthetic Applications
This compound hydrochloride is a versatile intermediate for the synthesis of a wide array of substituted azetidines. The ketone functionality allows for various chemical transformations, while the secondary amine can be functionalized after deprotection or used in its protonated form for specific reactions.
N-Boc Protection
The secondary amine of this compound hydrochloride is often protected with a tert-butyloxycarbonyl (Boc) group to facilitate further modifications of the ketone.
To a solution of this compound hydrochloride (1 equivalent) in a suitable solvent such as dichloromethane, triethylamine (2.2 equivalents) is added at 0°C. Di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) is then added portion-wise. The reaction mixture is stirred at room temperature until completion. The mixture is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to afford 1-Boc-azetidin-3-one.
Reductive Amination
The ketone group of N-Boc-azetidin-3-one is a key functional handle for introducing diversity. Reductive amination is a widely used method to synthesize 3-aminoazetidine derivatives.
To a solution of N-Boc-azetidin-3-one (1 equivalent) and a primary or secondary amine (1.2 equivalents) in a solvent like dichloroethane, sodium triacetoxyborohydride (1.5 equivalents) is added in portions. A catalytic amount of acetic acid may be added to facilitate iminium ion formation. The reaction is stirred at room temperature until completion. The reaction is then quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with brine, dried, and concentrated. The product is then purified by column chromatography.
Role in Medicinal Chemistry
The azetidine scaffold is increasingly recognized as a "privileged" structure in drug discovery.[3] Its incorporation into drug candidates can lead to improved physicochemical and pharmacokinetic properties, such as metabolic stability and solubility. This compound hydrochloride serves as a crucial starting material for the synthesis of various biologically active molecules, including enzyme inhibitors and receptor modulators. The conformational constraint imposed by the four-membered ring can lead to higher binding affinities and selectivities for their biological targets.
Visualizing Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the key synthetic transformations involving this compound hydrochloride.
References
Spectroscopic data for Azetidin-3-one characterization (NMR, IR, MS)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data essential for the characterization of Azetidin-3-one, a pivotal heterocyclic scaffold in medicinal chemistry. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with comprehensive experimental protocols for acquiring these spectra.
Spectroscopic Data Summary
The structural elucidation of this compound relies on a combination of spectroscopic techniques. The data presented below has been compiled from various sources to provide a comprehensive reference.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the precise structure of this compound. Due to the rapid exchange of the N-H proton, its signal may appear as a broad singlet and its coupling to adjacent protons may not be observed. The chemical shifts are reported in parts per million (ppm) relative to a standard reference.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H2, H4 | 4.01 | s | - |
| NH | Variable | br s | - |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Carbon | Chemical Shift (ppm) |
| C=O (C3) | ~205 - 220 |
| CH₂ (C2, C4) | ~40 - 65 |
Note: The exact chemical shifts can vary depending on the solvent and concentration used.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is characterized by the presence of a strong carbonyl stretch and N-H bond vibrations.
Table 3: Key IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Description |
| N-H stretch | 3400 - 3200 | Medium, broad | Amine N-H stretching vibration |
| C-H stretch | 3000 - 2850 | Medium | Aliphatic C-H stretching |
| C=O stretch | ~1780 | Strong | Carbonyl stretch in a four-membered ring |
| N-H bend | 1650 - 1580 | Medium | Amine N-H bending vibration |
The high wavenumber of the carbonyl stretch is characteristic of a ketone within a strained four-membered ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification. The exact mass of this compound is 71.0371 g/mol .[1]
Table 4: Mass Spectrometry Data for this compound
| Ion | m/z | Description |
| [M]⁺ | 71 | Molecular Ion |
The fragmentation pattern of this compound will be influenced by the stability of the resulting fragments. Common fragmentation pathways for cyclic ketones can involve alpha-cleavage and ring-opening reactions.
Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data for this compound.
NMR Spectroscopy Protocol
Sample Preparation:
-
Weigh 5-10 mg of the this compound sample into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence chemical shifts.
-
Cap the NMR tube and gently agitate until the sample is fully dissolved.
¹H NMR Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
Acquire the ¹H NMR spectrum using a standard single-pulse experiment.
-
Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transform.
-
Phase and baseline correct the spectrum.
-
Reference the spectrum using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).
¹³C NMR Acquisition:
-
Use the same prepared sample as for the ¹H NMR experiment.
-
Acquire the ¹³C NMR spectrum using a standard proton-decoupled pulse sequence with Nuclear Overhauser Effect (NOE).
-
Set the spectral width to encompass the expected range of carbon chemical shifts (e.g., 0-220 ppm).
-
A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio, which will depend on the sample concentration.
-
Process the data similarly to the ¹H NMR spectrum.
-
Reference the spectrum to the deuterated solvent signal.
Infrared (IR) Spectroscopy Protocol
Sample Preparation (Thin Film):
-
If the sample is a solid, it can be analyzed as a KBr pellet or as a thin film. For a thin film, dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane).
-
Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the sample.
Acquisition:
-
Obtain a background spectrum of the empty IR spectrometer.
-
Place the salt plate with the sample film in the spectrometer's sample holder.
-
Acquire the IR spectrum over the desired range (typically 4000-400 cm⁻¹).
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry Protocol
Sample Introduction and Ionization:
-
Dissolve a small amount of the this compound sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer. For a volatile compound like this compound, direct infusion via a syringe pump or injection into a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) can be used.
-
Ionize the sample using an appropriate method. Electron Ionization (EI) is a common technique for GC-MS, while Electrospray Ionization (ESI) is typically used for LC-MS.
Data Acquisition:
-
Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., m/z 10-200).
-
The instrument will detect the ions and generate a mass spectrum showing the relative abundance of ions at different m/z values.
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.
Caption: General workflow for the spectroscopic characterization of this compound.
References
The Azetidine Ring: A Comprehensive Technical Guide to its Biological Significance and Natural Occurrence
For Researchers, Scientists, and Drug Development Professionals
The four-membered saturated nitrogen-containing heterocycle, the azetidine ring, has emerged from relative obscurity to become a privileged scaffold in medicinal chemistry and a fascinating entity in the natural world.[1][2][3][4] Its unique combination of ring strain, conformational rigidity, and metabolic stability makes it a valuable component in the design of novel therapeutics.[1][4][5] This technical guide provides an in-depth exploration of the biological significance and natural occurrence of the azetidine ring, offering detailed experimental protocols, quantitative data, and visualizations of key biological pathways and experimental workflows.
Natural Occurrence of Azetidine-Containing Compounds
While less common than their five- and six-membered counterparts, a variety of natural products feature the azetidine ring, often exhibiting significant biological activity.[6][7] These compounds are found across different kingdoms of life, from plants and bacteria to marine invertebrates.
Azetidine-2-carboxylic Acid: The Proline Mimic
Perhaps the most well-known azetidine-containing natural product is azetidine-2-carboxylic acid (Aze), a non-proteinogenic amino acid.[6][8][9] Aze is a structural analog of proline, differing only in its four-membered ring structure compared to proline's five-membered ring.[9] This structural mimicry allows Aze to be mistakenly incorporated into proteins in place of proline, leading to the production of abnormal proteins with impaired biological function, which can be toxic and teratogenic.[8][10][11]
Natural Sources: Azetidine-2-carboxylic acid is found in a variety of plant species, including:
-
Lily of the Valley (Convallaria majalis) : Found in the rhizomes and fresh foliage.[9][12]
-
Solomon's Seal (Polygonatum sp.) : Present in the rhizomes.[9][13][14]
-
Beets (Beta vulgaris) : Detected in table beets, garden beets, and sugar beets.[8][9][15]
-
Fabaceae (Bean) family : Found in numerous plants within this family.[9]
Mugineic Acids: Phytosiderophores in Iron Acquisition
Graminaceous plants (grasses) have evolved a sophisticated strategy to acquire iron from the soil, particularly in iron-deficient conditions. They synthesize and secrete a class of metal-chelating compounds known as mugineic acid family phytosiderophores (MAs).[16][17][18] These molecules, which contain an azetidine-2-carboxylic acid moiety, bind to iron(III) in the rhizosphere, and the resulting complex is then taken up by the plant's roots.[17][18] The biosynthesis of mugineic acids is intricately linked to the methionine cycle.[16][19]
Penaeidins: Antimicrobial Peptides from Shrimp
Penaeidins are a family of antimicrobial peptides (AMPs) isolated from shrimp that play a crucial role in their innate immune system.[20][21][22] These peptides are unique in that they consist of two distinct domains: an N-terminal proline-rich domain and a C-terminal cysteine-rich domain.[20][23][24] While the azetidine ring is not a direct component of the peptide backbone, the proline-rich domain's structure and function are relevant to the study of cyclic amino acids and their influence on peptide conformation and activity. The study of penaeidins provides insights into how nature utilizes specific structural motifs to achieve potent and diverse antimicrobial action.[20][22]
Biological Significance and Pharmacological Activity
The constrained four-membered ring of azetidine imparts unique physicochemical properties that are highly attractive for drug design.[1][3][25] The ring's rigidity can lead to higher binding affinity for biological targets by reducing the entropic penalty of binding.[3] Furthermore, the azetidine moiety can improve metabolic stability and pharmacokinetic profiles of drug candidates.[25]
Azetidine-containing compounds have demonstrated a wide range of pharmacological activities, including:
-
Antimicrobial Activity : Many synthetic azetidinone (β-lactam) derivatives are potent antibacterial agents.[26][27][28][29]
-
Anticancer Activity : Novel azetidine derivatives have shown promise as anticancer agents, with some acting as inhibitors of the STAT3 signaling pathway.[4][30]
-
Antidepressant and CNS Activity : Tricyclic derivatives of azetidine have been synthesized and screened for potential antidepressant activity.[4][31]
-
GABA Uptake Inhibition : Certain azetidine derivatives act as inhibitors of GABA uptake, suggesting potential applications in neurological disorders.[32]
-
Other Activities : Azetidine derivatives have also been reported to possess anti-inflammatory, anticonvulsant, antimalarial, and antiviral properties, among others.[4][27]
Quantitative Data
The following tables summarize key quantitative data related to the biological activity of azetidine-containing compounds.
Table 1: Antimicrobial Activity of Synthetic Azetidine-4-one Derivatives
| Compound | Test Organism | Concentration (mg/mL) | Zone of Inhibition (mm) | Reference |
| M7 | Staphylococcus aureus | 0.01 | 22 | [33][34] |
| M7 | Escherichia coli | 0.01 | 25 | [33][34] |
| M8 | Escherichia coli | 0.01 | 25 | [33][34] |
| Ampicillin (Control) | Staphylococcus aureus | - | - | [33][34] |
| Ampicillin (Control) | Escherichia coli | - | - | [33][34] |
Table 2: GABA Uptake Inhibition by Azetidine Derivatives
| Compound | Target | IC50 (µM) | Reference |
| Azetidin-2-ylacetic acid derivative (with 4,4-diphenylbutenyl moiety) | GAT-1 | 2.83 ± 0.67 | [32] |
| Azetidin-2-ylacetic acid derivative (with 4,4-bis(3-methyl-2-thienyl)butenyl moiety) | GAT-1 | 2.01 ± 0.77 | [32] |
| 1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acid | GAT-3 | 15.3 ± 4.5 | [32] |
| 3-hydroxy-3-(4-methoxyphenyl)azetidine derivative (18b) | GAT-1 | 26.6 ± 3.3 | [32] |
| 3-hydroxy-3-(4-methoxyphenyl)azetidine derivative (18e) | GAT-3 | 31.0 ± 4.7 | [32] |
Table 3: Azetidine-2-carboxylic Acid Content in Polygonatum Species
| Species | Mean ACA Content (mg/g) | Standard Deviation | Reference |
| Polygonatum sibiricum | 5.39 | 1.67 | [14] |
| Polygonatum odoratum | 9.23 | 3.67 | [14] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of azetidine-containing compounds.
Determination of Azetidine-2-carboxylic Acid by HPLC
This protocol describes the separation and determination of azetidine-2-carboxylic acid in plant extracts using High-Performance Liquid Chromatography (HPLC) with post-column derivatization and fluorescence detection.[12]
Materials:
-
Cation exchange resin column (30 cm x 0.4 cm i.d.)
-
Mobile Phase A: 1.96% (w/v) sodium citrate solution, pH 3.10 ± 0.02
-
Mobile Phase B: 2.1% (w/v) sodium nitrate solution, pH 9.60 ± 0.02
-
Plant extract (e.g., from lily of the valley)
Procedure:
-
Sample Preparation: Prepare an aqueous extract of the plant material.
-
Chromatographic Conditions:
-
Flow rate: 0.4 mL/min
-
Gradient elution
-
Column temperature: 65 °C
-
-
Post-Column Derivatization: Implement a suitable post-column derivatization method for fluorescence detection.
-
Detection:
-
Excitation wavelength (λex): 338 nm
-
Emission wavelength (λem): 425 nm
-
-
Data Analysis: The retention time for azetidine-2-carboxylic acid is approximately 5.86 minutes under these conditions.[12] Quantify the compound by comparing the peak area to a standard curve.
Antimicrobial Susceptibility Testing: Agar Well Diffusion Assay
This method is used to assess the antimicrobial activity of novel azetidine compounds against various bacterial strains.[30][33][34]
Materials:
-
Petri plates
-
Nutrient agar or Mueller-Hinton agar
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Azetidine compounds dissolved in a suitable solvent (e.g., DMSO)
-
Standard antibiotic (e.g., Ampicillin)
-
Sterile cork borer
Procedure:
-
Media Preparation and Inoculation: Prepare and sterilize the agar medium and pour it into sterile Petri plates. Once solidified, inoculate the agar surface uniformly with the test bacterial strain.
-
Well Creation: Create wells in the agar using a sterile cork borer.
-
Compound and Control Application:
-
Add a defined volume (e.g., 50-100 µL) of the dissolved azetidine compound at a specific concentration into the wells.
-
Add the solvent alone to one well as a negative control.
-
Add a standard antibiotic solution to another well as a positive control.
-
-
Incubation: Incubate the plates at 37°C for 24 hours.
-
Data Analysis: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited). A larger zone of inhibition indicates greater antimicrobial activity.[30]
Anticancer Activity Screening: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cell viability and proliferation, and thus the cytotoxic potential of a compound.[30]
Materials:
-
Cancer cell lines
-
96-well plates
-
Cell culture medium
-
Azetidine compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the azetidine compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability compared to untreated control cells to determine the cytotoxic effect of the compounds.
Signaling Pathways and Workflows
Visualizing complex biological processes and experimental procedures is crucial for understanding and communication. The following diagrams, created using the DOT language, illustrate key pathways and workflows.
Biosynthesis of Mugineic Acid
The biosynthesis of mugineic acid, a phytosiderophore containing an azetidine ring, is a critical pathway for iron uptake in grasses.[16][19][35]
Caption: Biosynthesis pathway of Mugineic Acid from S-Adenosyl-L-methionine.
Experimental Workflow for Antimicrobial Susceptibility Testing
The agar well diffusion assay is a standard method for evaluating the antimicrobial properties of chemical compounds.[30]
Caption: Workflow for the agar well diffusion antimicrobial susceptibility test.
Logical Relationship in Drug Discovery
The azetidine ring serves as a valuable scaffold in drug discovery due to its unique properties that can enhance the pharmacological profile of a molecule.[2][3][4]
Caption: The role of the azetidine ring's properties in drug discovery.
Conclusion
The azetidine ring, once considered a synthetic curiosity, is now recognized for its significant presence in nature and its immense potential in drug development. Its unique structural and chemical properties provide a powerful tool for medicinal chemists to design next-generation therapeutics with improved efficacy and pharmacokinetic profiles. The continued exploration of naturally occurring azetidine compounds and the synthesis of novel derivatives will undoubtedly lead to new discoveries and advancements in medicine and biological sciences. This guide serves as a foundational resource for researchers dedicated to harnessing the potential of this remarkable heterocyclic scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. Azetidine Derivatives in Drug Design | Ambeed [ambeed.com]
- 3. Azetidines - Enamine [enamine.net]
- 4. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Azetidine - Wikipedia [en.wikipedia.org]
- 7. Biosyntheses of azetidine-containing natural products - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Azetidine-2-carboxylic acid - Wikipedia [en.wikipedia.org]
- 10. Azetidinecarboxylic Acid | C4H7NO2 | CID 17288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Azetidine-2-carboxylic acid | TargetMol [targetmol.com]
- 12. [Determination of the azetidine-2-carboxylic acid from lily of the valley] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 15. researchgate.net [researchgate.net]
- 16. Biosynthesis and secretion of mugineic acid family phytosiderophores in zinc-deficient barley - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. virtual-museum.soils.wisc.edu [virtual-museum.soils.wisc.edu]
- 18. Mugineic-acid 3-dioxygenase - Wikipedia [en.wikipedia.org]
- 19. Biosynthesis of phytosiderophores, mugineic acids, associated with methionine cycling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Diversity in penaeidin antimicrobial peptide form and function - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Penaeidins, a family of antimicrobial peptides from penaeid shrimp (Crustacea, Decapoda) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Diversity in penaeidin antimicrobial peptide form and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Solution structure of the recombinant penaeidin-3, a shrimp antimicrobial peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Synthesis of bioactive 2-azetidinones and their pharmacological activity. [wisdomlib.org]
- 27. researchgate.net [researchgate.net]
- 28. ijbpas.com [ijbpas.com]
- 29. researchgate.net [researchgate.net]
- 30. benchchem.com [benchchem.com]
- 31. Azetidine derivatives of tricyclic antidepressant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. ajchem-a.com [ajchem-a.com]
- 34. ajchem-a.com [ajchem-a.com]
- 35. researchgate.net [researchgate.net]
Technical Guide: ¹H NMR Spectral Analysis of 1-Boc-azetidin-3-one
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the ¹H Nuclear Magnetic Resonance (NMR) spectral data for the pivotal building block, 1-Boc-azetidin-3-one. This document is tailored for researchers, scientists, and professionals in drug development, offering a detailed examination of its spectral characteristics, the experimental procedures for data acquisition, and a relevant synthetic workflow.
¹H NMR Spectral Data of 1-Boc-azetidin-3-one
The ¹H NMR spectrum of 1-Boc-azetidin-3-one is characterized by two main signals corresponding to the protons of the azetidine ring and the tert-butoxycarbonyl (Boc) protecting group. The chemical shifts are influenced by the electron-withdrawing nature of the adjacent carbonyl group and the ring strain of the four-membered azetidine core.
Below is a summary of the ¹H NMR spectral data compiled from various sources. The data has been consistently reported in deuterated chloroform (CDCl₃) and is presented for easy reference and comparison.
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -C(CH₃)₃ (Boc group) | 1.45 | Singlet | 9H |
| -CH₂- (Azetidine ring) | 4.68 | Singlet | 4H |
Note: The simplicity of the spectrum, showing two singlets, is a key identifier for this molecule. The four protons on the azetidine ring are chemically equivalent due to rapid conformational averaging and the symmetry of the molecule, resulting in a single peak.
Experimental Protocol for ¹H NMR Spectroscopy
The following is a detailed methodology for obtaining the ¹H NMR spectrum of 1-Boc-azetidin-3-one. This protocol is based on standard practices for small molecule NMR analysis.
1. Sample Preparation:
-
Sample Weighing: Accurately weigh approximately 5-10 mg of 1-Boc-azetidin-3-one into a clean, dry vial.
-
Solvent Selection: Use deuterated chloroform (CDCl₃) as the solvent. Ensure the solvent is of high purity to avoid extraneous signals in the spectrum.
-
Dissolution: Add approximately 0.6-0.7 mL of CDCl₃ to the vial containing the sample.
-
Homogenization: Gently vortex or sonicate the mixture to ensure the complete dissolution of the sample.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. To remove any particulate matter, the solution can be filtered through a small plug of glass wool placed in the pipette.
2. NMR Instrument Parameters:
-
Spectrometer: A standard 400 MHz or 500 MHz NMR spectrometer is suitable for acquiring a high-resolution spectrum.
-
Solvent Locking and Shimming: Lock the spectrometer on the deuterium signal of the CDCl₃. Perform automatic or manual shimming to optimize the magnetic field homogeneity.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16 to 32 scans are typically sufficient for a good signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 1-2 seconds between scans is recommended.
-
Spectral Width: A spectral width of approximately 12-16 ppm is appropriate.
-
Acquisition Time: An acquisition time of 3-4 seconds.
-
3. Data Processing:
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phasing: Manually or automatically phase the spectrum to obtain a pure absorption lineshape.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Reference the spectrum using the residual solvent peak of CDCl₃ at 7.26 ppm.
-
Integration: Integrate the signals to determine the relative number of protons.
Synthetic Workflow: Preparation of 1-Boc-azetidin-3-one
1-Boc-azetidin-3-one is a key intermediate in the synthesis of various pharmaceutical compounds. A common and efficient method for its preparation involves the protection of 3-hydroxyazetidine followed by oxidation of the secondary alcohol to a ketone. The following diagram illustrates this synthetic pathway.
Caption: Synthetic pathway for 1-Boc-azetidin-3-one.
This two-step sequence is a widely used and reliable method for the synthesis of 1-Boc-azetidin-3-one, providing good yields and high purity of the final product. The choice of oxidizing agent in the second step can be varied, with Dess-Martin periodinane being a common choice for its mild reaction conditions.
An In-depth Technical Guide to the Physicochemical Properties of N-substituted Azetidin-3-ones
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of N-substituted azetidin-3-ones, a class of compounds of growing interest in medicinal chemistry. Due to the limited availability of centralized experimental data for this specific scaffold, this guide focuses on the fundamental principles governing their properties, methods for their determination, and the influence of various N-substituents. The information presented herein is intended to support drug discovery and development efforts by providing a foundational understanding of the structure-property relationships within this compound class.
Introduction to Azetidin-3-ones
The azetidine ring is a four-membered nitrogen-containing heterocycle that has garnered significant attention as a versatile building block in medicinal chemistry.[1] Its constrained, three-dimensional structure can impart favorable pharmacological properties, including improved metabolic stability and binding affinity. While the azetidin-2-one (β-lactam) core is renowned for its role in antibiotics, the isomeric N-substituted azetidin-3-ones offer a distinct chemical space for the development of novel therapeutics.[1] Understanding the physicochemical properties of these molecules is paramount for optimizing their absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles.
Core Physicochemical Properties
The key physicochemical properties that dictate the drug-like potential of N-substituted azetidin-3-ones are lipophilicity (LogP), acidity/basicity (pKa), aqueous solubility, and melting point. These properties are intrinsically linked to the nature of the substituent on the azetidine nitrogen.
Lipophilicity (LogP)
The partition coefficient (LogP) is a measure of a compound's differential solubility in a biphasic system of a nonpolar solvent (typically n-octanol) and water. It is a critical parameter for predicting a drug's membrane permeability and overall pharmacokinetic behavior.
Table 1: Predicted and Known Lipophilicity of Azetidine Scaffolds
| Compound | N-Substituent | LogP | Data Type |
| Azetidin-3-one | -H | -0.6 | Calculated (XLogP3-AA)[2] |
| N-acetyl-azetidin-3-one | -COCH₃ | (likely < 0) | Predicted |
| N-benzoyl-azetidin-3-one | -COPh | (likely > 1) | Predicted |
| N-benzenesulfonyl-azetidin-3-one | -SO₂Ph | (likely > 1) | Predicted |
Note: Predicted values are based on the general contribution of the substituents to lipophilicity.
Acidity/Basicity (pKa)
The pKa value reflects the ionization state of a molecule at a given pH. The azetidine nitrogen in N-substituted azetidin-3-ones is a basic center. The basicity of this nitrogen is significantly influenced by the electronic nature of the N-substituent. The conjugate acid of the parent azetidine has a pKa of 11.29. However, the presence of an adjacent carbonyl group in this compound and electron-withdrawing N-substituents will substantially decrease the basicity of the nitrogen atom.
Table 2: Expected pKa Ranges for N-Substituted Azetidin-3-ones
| N-Substituent Type | Example | Expected pKa Range (of conjugate acid) |
| Alkyl | -CH₃ | 7 - 9 |
| Acyl | -COCH₃ | 1 - 3 |
| Sulfonyl | -SO₂CH₃ | < 1 |
| Aryl | -Ph | 3 - 5 |
Note: These are estimated ranges based on the electronic effects of the substituents.
Aqueous Solubility
Aqueous solubility is a critical factor for drug absorption and formulation. The solubility of N-substituted azetidin-3-ones is a function of both their lipophilicity and their crystal lattice energy (related to the melting point). Generally, increased lipophilicity and a higher melting point correlate with lower aqueous solubility. The introduction of polar functional groups on the N-substituent can enhance solubility.
Melting Point
The melting point of a solid is an indicator of the strength of its crystal lattice. For N-substituted azetidin-3-ones, the melting point will be influenced by the substituent's size, shape, and ability to participate in intermolecular interactions such as hydrogen bonding and van der Waals forces. While a comprehensive list is not available, individual synthesized compounds in the literature report specific melting points. For example, some N-substituted-3-chloro-2-azetidinones have reported melting points in the range of 155-278 °C, though these are azetidin-2-one isomers.[3]
Experimental Protocols for Physicochemical Property Determination
The following are detailed, standard methodologies for the experimental determination of the core physicochemical properties of N-substituted azetidin-3-ones.
Determination of LogP (Shake-Flask Method)
This protocol describes the traditional shake-flask method for LogP determination.
Materials:
-
N-substituted this compound test compound
-
n-Octanol (pre-saturated with water)
-
Water (or phosphate-buffered saline, pH 7.4, pre-saturated with n-octanol)
-
Volumetric flasks
-
Centrifuge tubes
-
Mechanical shaker or vortex mixer
-
Centrifuge
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Preparation of Pre-saturated Solvents: Mix equal volumes of n-octanol and water (or buffer) in a separatory funnel. Shake vigorously for an extended period (e.g., 24 hours) and then allow the layers to separate completely.
-
Sample Preparation: Accurately weigh a small amount of the test compound and dissolve it in either the pre-saturated water or n-octanol to create a stock solution of known concentration.
-
Partitioning: In a centrifuge tube, add a precise volume of the pre-saturated n-octanol and pre-saturated water (e.g., 5 mL of each). Add a small, accurately measured volume of the stock solution.
-
Equilibration: Cap the tube and shake it vigorously for a set period (e.g., 1-2 hours) at a constant temperature (e.g., 25 °C) to allow for the partitioning of the compound between the two phases.
-
Phase Separation: Centrifuge the tube at a sufficient speed and duration to ensure complete separation of the two layers.
-
Quantification: Carefully withdraw an aliquot from both the n-octanol and the aqueous layers. Determine the concentration of the test compound in each phase using a suitable analytical method (e.g., HPLC-UV).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.
Determination of pKa (Potentiometric Titration)
This protocol outlines the determination of pKa by potentiometric titration.[4][5][6]
Materials:
-
N-substituted this compound test compound
-
Standardized solutions of hydrochloric acid (e.g., 0.1 M) and sodium hydroxide (e.g., 0.1 M)
-
Potassium chloride (for maintaining constant ionic strength)
-
Deionized, CO₂-free water
-
Calibrated pH meter with a combination electrode
-
Burette
-
Magnetic stirrer and stir bar
-
Titration vessel
Procedure:
-
Sample Preparation: Accurately weigh the test compound and dissolve it in a known volume of CO₂-free deionized water. Add a small amount of potassium chloride to maintain a constant ionic strength.
-
Titration Setup: Place the solution in the titration vessel with a magnetic stir bar. Immerse the calibrated pH electrode in the solution.
-
Titration: If the compound is a base, titrate with the standardized hydrochloric acid solution. Add the titrant in small, precise increments from the burette.
-
Data Collection: After each addition of titrant, allow the pH to stabilize and record the pH reading and the volume of titrant added.
-
Data Analysis: Plot the pH versus the volume of titrant added. The equivalence point is the point of steepest inflection on the titration curve. The pKa of the conjugate acid is the pH at the half-equivalence point.
Determination of Aqueous Solubility (Shake-Flask Method)
This protocol details the equilibrium solubility determination using the shake-flask method.[7][8][9][10][11]
Materials:
-
N-substituted this compound test compound (solid)
-
Aqueous buffer of desired pH (e.g., phosphate-buffered saline, pH 7.4)
-
Vials with screw caps
-
Mechanical shaker or rotator
-
Syringe filters (e.g., 0.22 µm)
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Sample Preparation: Add an excess amount of the solid test compound to a vial containing a known volume of the aqueous buffer.
-
Equilibration: Seal the vial and place it on a shaker or rotator at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours). The presence of undissolved solid should be visible.
-
Sample Filtration: After equilibration, allow the suspension to settle. Carefully withdraw a portion of the supernatant and filter it through a syringe filter to remove all undissolved solids.
-
Quantification: Dilute the clear filtrate with a suitable solvent and determine the concentration of the dissolved compound using a calibrated analytical method.
-
Solubility Value: The determined concentration represents the thermodynamic solubility of the compound in the specified buffer at that temperature.
Visualizations
Influence of N-Substituents on Physicochemical Properties
Caption: Logical relationships between N-substituents and key physicochemical properties.
General Experimental Workflow for Physicochemical Characterization
Caption: A typical experimental workflow for the synthesis and characterization of N-substituted azetidin-3-ones.
Conclusion
While a comprehensive database of the physicochemical properties of N-substituted azetidin-3-ones is yet to be established, this guide provides the fundamental knowledge and experimental frameworks necessary for researchers in the field. A systematic approach to determining LogP, pKa, solubility, and melting point, as outlined here, will enable a more thorough understanding of the structure-property relationships within this promising class of compounds. Such data is crucial for the rational design and development of new therapeutic agents based on the this compound scaffold.
References
- 1. A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C3H5NO | CID 1516505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 8. enamine.net [enamine.net]
- 9. tandfonline.com [tandfonline.com]
- 10. bioassaysys.com [bioassaysys.com]
- 11. Shake-Flask Solubility Assay - Enamine [enamine.net]
The Dawn of the B-Lactam Era: A Technical History of Azetidinone Compounds
A comprehensive guide for researchers, scientists, and drug development professionals on the history, discovery, and foundational experimental methodologies of azetidinone-containing compounds.
The discovery and development of azetidinone compounds, the core structural motif of β-lactam antibiotics, represents a watershed moment in medicinal chemistry and the fight against infectious diseases. This technical guide provides an in-depth exploration of the key historical milestones, the scientific pioneers who illuminated the path, and the seminal experimental work that established this class of molecules as a cornerstone of modern medicine.
The Serendipitous Discovery of Penicillin and the Unveiling of the Azetidinone Ring
The story of azetidinone antibiotics begins with a now-famous instance of scientific serendipity. In 1928, Scottish physician Alexander Fleming at St. Mary's Hospital in London observed the antibacterial properties of a mold, Penicillium notatum, that had contaminated a culture of Staphylococcus bacteria.[1][2] Fleming noted that the mold secreted a substance, which he named penicillin, that inhibited the growth of the bacteria.[1] While Fleming recognized its therapeutic potential, the isolation and purification of this unstable molecule proved to be a formidable challenge.
It was not until the late 1930s and early 1940s that a team at the University of Oxford, led by Howard Florey and Ernst Chain, successfully devised methods for the large-scale production and purification of penicillin, transforming it from a laboratory curiosity into a life-saving drug, particularly during World War II.[1]
A pivotal moment in the understanding of penicillin's unique biological activity was the elucidation of its chemical structure. The presence of the highly strained four-membered β-lactam (azetidin-2-one) ring was a subject of considerable debate among chemists. In 1945, through the pioneering work of Dorothy Hodgkin and her colleagues using X-ray crystallography, the definitive structure of penicillin was established, confirming the presence of the azetidinone ring fused to a thiazolidine ring.[2][3][4][5] This discovery was crucial for understanding its mechanism of action and for the future development of semi-synthetic penicillins.
Mechanism of Action: Targeting the Bacterial Cell Wall
β-Lactam antibiotics exert their bactericidal effect by inhibiting the synthesis of the peptidoglycan layer of the bacterial cell wall.[6] This layer is essential for maintaining the structural integrity of the bacterium, particularly in Gram-positive bacteria. The final step in peptidoglycan synthesis, the cross-linking of peptide chains, is catalyzed by a group of enzymes known as penicillin-binding proteins (PBPs).
Azetidinone compounds are structural analogs of the D-alanyl-D-alanine terminal of the peptidoglycan precursor. This molecular mimicry allows them to bind to the active site of PBPs, leading to the acylation and subsequent irreversible inactivation of the enzyme. The inhibition of peptidoglycan cross-linking weakens the cell wall, ultimately leading to cell lysis and bacterial death.
Caption: Mechanism of action of β-lactam antibiotics.
The Rise of Resistance and the Dawn of β-Lactamase Inhibitors
The widespread use of penicillin inevitably led to the emergence of resistant bacterial strains. The primary mechanism of resistance is the production of β-lactamase enzymes, which hydrolyze the amide bond in the β-lactam ring, inactivating the antibiotic.
This challenge spurred the development of two key strategies: the creation of new β-lactam antibiotics resistant to hydrolysis and the discovery of compounds that could inhibit β-lactamases. A significant breakthrough came with the discovery of clavulanic acid, isolated from Streptomyces clavuligerus. Clavulanic acid itself has weak antibacterial activity but is a potent inhibitor of many clinically important β-lactamases. It acts as a "suicide inhibitor," irreversibly binding to and inactivating the β-lactamase enzyme, thereby protecting co-administered β-lactam antibiotics from degradation. This led to the development of successful combination therapies such as amoxicillin/clavulanic acid. Other important β-lactamase inhibitors that followed include sulbactam and tazobactam.
Caption: Mechanism of β-lactamase resistance and the action of inhibitors.
Broadening the Spectrum: The Discovery of Other Azetidinone Classes
The foundational knowledge gained from penicillin spurred the search for other naturally occurring and semi-synthetic azetidinone compounds with improved properties, such as a broader spectrum of activity and enhanced stability against β-lactamases.
Cephalosporins
In the 1940s, Giuseppe Brotzu isolated Cephalosporium acremonium from a sewage outfall in Sardinia and observed its antibiotic properties. This led to the discovery of cephalosporin C, which features a dihydrothiazine ring fused to the azetidinone core. Cephalosporins generally exhibit a broader spectrum of activity than the early penicillins and have been extensively modified to create multiple "generations" of antibiotics with varying activity against Gram-positive and Gram-negative bacteria.
Carbapenems
A major advancement in β-lactam chemistry was the discovery of thienamycin, isolated from Streptomyces cattleya. Thienamycin, the first identified carbapenem, possesses an exceptionally broad spectrum of antibacterial activity and is highly resistant to most β-lactamases.[7] Its inherent instability led to the development of more stable derivatives, such as imipenem.[8]
Monobactams
In contrast to the fused ring systems of penicillins, cephalosporins, and carbapenems, monobactams are monocyclic azetidinone compounds. The first of this class, nocardicin A, was isolated from Nocardia uniformis.[9][10] While nocardicin A has modest activity, it paved the way for the discovery and development of other monobactams, such as aztreonam, which has potent activity specifically against Gram-negative bacteria.[6]
Quantitative Data on Early Azetidinone Compounds
The following tables summarize the in vitro activity of key early azetidinone compounds. Minimum Inhibitory Concentration (MIC) is a measure of the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.
Table 1: Minimum Inhibitory Concentrations (MIC) of Early β-Lactam Antibiotics
| Compound | Organism | MIC (µg/mL) | Reference |
| Penicillin G | Staphylococcus aureus | <0.031 - 256 | [11][12] |
| Cephalosporin C | Staphylococcus aureus | 25 - >100 | |
| Cephalosporin C | Escherichia coli | 25 - 100 | |
| Thienamycin | Staphylococcus aureus | ≤0.031 | [11] |
| Thienamycin | Escherichia coli | ≤0.25 | [7] |
| Thienamycin | Pseudomonas aeruginosa | ≤1 | [7] |
| Imipenem | Staphylococcus aureus | High activity | [8] |
| Imipenem | Pseudomonas aeruginosa | <8 | [8] |
| Nocardicin A | Pseudomonas aeruginosa | ~2x more active than carbenicillin | [9] |
| Nocardicin A | Proteus mirabilis | 3.13 - 12.5 | [9] |
| Aztreonam | Escherichia coli | 0.12 (MIC₉₀) | [13] |
| Aztreonam | Pseudomonas aeruginosa | 32 (MIC₉₀) | [13][14] |
Table 2: Inhibitory Activity of Early β-Lactamase Inhibitors
| Inhibitor | Enzyme | IC₅₀ (µM) | Kᵢ (µM) | Reference |
| Clavulanic Acid | TEM-1 | 0.08 | ||
| Clavulanic Acid | SHV-1 | >0.08 | ||
| Sulbactam | TEM-1 | <1 | ||
| Tazobactam | TEM-1 | <1 |
Foundational Experimental Protocols
The discovery and development of azetidinone compounds were underpinned by key experimental techniques. Below are detailed methodologies for some of these foundational experiments.
Synthesis of a 2-Azetidinone via Staudinger Cycloaddition
The Staudinger synthesis, a [2+2] cycloaddition of a ketene and an imine, is a cornerstone of β-lactam synthesis.
Objective: To synthesize a 1,4-diaryl-3-chloro-2-azetidinone.
Materials:
-
Appropriate substituted aniline and benzaldehyde to form the imine (Schiff base)
-
Chloroacetyl chloride
-
Triethylamine (TEA)
-
Anhydrous solvent (e.g., 1,4-dioxane or dichloromethane)
-
Standard laboratory glassware for organic synthesis
-
Magnetic stirrer and heating mantle
-
Ice bath
Procedure:
-
Imine Synthesis: a. Dissolve equimolar amounts of the substituted aniline and benzaldehyde in a suitable solvent such as ethanol. b. Add a catalytic amount of glacial acetic acid. c. Reflux the mixture for 2-4 hours. d. Cool the reaction mixture to room temperature and then in an ice bath to precipitate the imine. e. Filter the solid, wash with cold ethanol, and dry.
-
Azetidinone Synthesis (Staudinger Cycloaddition): a. In a round-bottom flask, dissolve the synthesized imine (1 equivalent) and triethylamine (2 equivalents) in anhydrous 1,4-dioxane. b. Cool the stirred solution in an ice bath. c. Slowly add chloroacetyl chloride (2 equivalents) dropwise to the cooled solution over 20-30 minutes. d. After the addition is complete, continue stirring the reaction mixture at room temperature for an additional 3-5 hours. e. Monitor the reaction progress by thin-layer chromatography (TLC). f. Once the reaction is complete, pour the mixture into ice-cold water. g. The precipitated solid is filtered, washed with water, and dried. h. Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the purified 2-azetidinone.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method is a standard procedure for determining the in vitro susceptibility of bacteria to a specific antibiotic.
Objective: To determine the MIC of an azetidinone compound against a bacterial strain.
Materials:
-
96-well microtiter plate
-
Bacterial culture in logarithmic growth phase
-
Mueller-Hinton broth (or other appropriate growth medium)
-
Stock solution of the azetidinone compound of known concentration
-
Sterile multichannel pipette and tips
-
Incubator
-
Spectrophotometer (for inoculum standardization)
Procedure:
-
Inoculum Preparation: a. From an overnight culture, inoculate fresh broth and incubate until it reaches the logarithmic phase of growth. b. Adjust the turbidity of the bacterial suspension with sterile broth to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. c. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
Serial Dilution of the Antibiotic: a. Add 100 µL of sterile broth to all wells of the microtiter plate. b. Add 100 µL of the antibiotic stock solution to the first well of a row. c. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row. Discard 100 µL from the last well containing the antibiotic.
-
Inoculation: a. Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL. b. Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).
-
Incubation and Reading: a. Cover the plate and incubate at 35-37°C for 16-20 hours. b. The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity).
Caption: A generalized experimental workflow for the discovery and development of azetidinone antibiotics.
Conclusion
The discovery of azetidinone compounds, initiated by Fleming's observation and brought to fruition by the work of countless chemists, microbiologists, and clinicians, fundamentally changed the landscape of medicine. The journey from the initial isolation of penicillin to the rational design of sophisticated β-lactam antibiotics and inhibitors is a testament to the power of scientific inquiry. This technical guide serves as a primer on the foundational discoveries and methodologies that continue to inspire the development of new antibacterial agents in the ongoing battle against infectious diseases.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. reddit.com [reddit.com]
- 3. Hodgkin Solves the Structure of Penicillin | Research Starters | EBSCO Research [ebsco.com]
- 4. Modelling the Structure of Penicillin – Back From The Dead [mhs.ox.ac.uk]
- 5. Molecular model of penicillin by Dorothy M Crowfoot Hodgkin, England, 1945 | Science Museum Group Collection [collection.sciencemuseumgroup.org.uk]
- 6. Monobactam - Wikipedia [en.wikipedia.org]
- 7. Thienamycin: new beta-lactam antibiotic with potent broad-spectrum activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antibacterial activity of imipenem: the first thienamycin antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nocardicin A, a new monocyclic beta-lactam antibiotic III. In vitro evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nocardicin A, a new monocyclic beta-lactam antibiotic. I. Discovery, isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antibacterial activities of a new stabilized thienamycin, N-formimidoyl thienamycin, in comparison with other antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. news-medical.net [news-medical.net]
- 13. journals.asm.org [journals.asm.org]
- 14. academic.oup.com [academic.oup.com]
Azetidin-3-one: A Non-Natural Structural Isomer of β-Lactams - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The four-membered azetidine ring is a privileged scaffold in medicinal chemistry, most famously represented by the β-lactam (azetidin-2-one) core of penicillin and cephalosporin antibiotics. However, the structural isomer, azetidin-3-one, where the carbonyl group is shifted to the 3-position, represents a less explored yet potentially valuable pharmacophore. This technical guide provides a comprehensive overview of this compound, focusing on its synthesis, physicochemical properties, and nascent biological evaluation in contrast to its well-established β-lactam counterpart. This document aims to serve as a resource for researchers in drug discovery, highlighting the potential of this compound as a versatile building block for novel therapeutics.
Introduction: The Azetidinone Isomers
Azetidinones are four-membered heterocyclic compounds containing a nitrogen atom and a carbonyl group within the ring. Depending on the position of the carbonyl group, they can exist as azetidin-2-one or this compound.[1]
-
Azetidin-2-one (β-Lactam): This isomer is a cyclic amide. The endocyclic amide bond is highly strained, contributing to its reactivity as an acylating agent.[1] This reactivity is the cornerstone of the antibacterial activity of β-lactam antibiotics, which inhibit bacterial cell wall synthesis by acylating the active site of penicillin-binding proteins (PBPs).[2] The chemistry and pharmacology of β-lactams have been extensively studied for decades.
-
This compound: This non-natural isomer is a cyclic β-amino ketone. The carbonyl group is not part of an amide linkage, which significantly alters its electronic properties and chemical reactivity compared to β-lactams. Azetidin-3-ones are not found in nature and have been a subject of synthetic interest as versatile intermediates for the preparation of other functionalized azetidines.[3] Their potential as bioactive molecules in their own right is an emerging area of research.
This guide will focus on the synthesis, properties, and potential applications of this compound, providing a comparative perspective with the well-known β-lactams.
Synthesis of this compound Scaffolds
The synthesis of the this compound core has been approached through several strategies, distinct from the Staudinger cycloaddition commonly used for β-lactams.
Gold-Catalyzed Oxidative Cyclization of N-propargylsulfonamides
A flexible and stereoselective method for the synthesis of chiral azetidin-3-ones involves the gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides.[3] This method avoids the use of toxic and potentially explosive diazo compounds.[3]
Experimental Protocol: Gold-Catalyzed Oxidative Cyclization [3]
-
Preparation of the N-propargylsulfonamide: The starting chiral N-propargylsulfonamide is prepared from the corresponding chiral sulfinamide.
-
Oxidative Cyclization: To a solution of the N-propargylsulfonamide in a suitable solvent (e.g., DCE), a gold catalyst (e.g., BrettPhosAuNTf2) and an N-oxide oxidant are added.
-
Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is quenched with an acidic solution (e.g., 1N HCl) and extracted with an organic solvent (e.g., DCM). The combined organic layers are dried and concentrated. The crude product is then purified by column chromatography.
Other Synthetic Approaches
Other notable methods for the synthesis of azetidin-3-ones include:
-
Acid-promoted or metal-catalyzed decomposition of α-amino-α′-diazo ketones. [3]
-
4-exo-tet cyclizations of α-amino ketones. [3]
The choice of synthetic route often depends on the desired substitution pattern and stereochemistry of the final product.
Physicochemical Properties: A Comparative Overview
The shift of the carbonyl group from the 2- to the 3-position results in significant differences in the physicochemical properties of the two isomers.
| Property | Azetidin-2-one (β-Lactam) | This compound |
| Functional Group | Cyclic Amide | Cyclic β-Amino Ketone |
| Molecular Formula | C₃H₅NO | C₃H₅NO |
| Molecular Weight | 71.08 g/mol [4] | 71.08 g/mol |
| Reactivity | Prone to nucleophilic attack at the carbonyl carbon (acylation). Ring-opening is a key feature of its biological activity.[1] | The ketone is susceptible to nucleophilic addition. The ring can be opened under certain conditions.[5] |
| Hydrogen Bonding | Amide N-H is a hydrogen bond donor; carbonyl oxygen is an acceptor. | Amine N-H is a hydrogen bond donor; ketone oxygen is an acceptor. |
| Ring Strain | High, contributing to the high reactivity of the amide bond.[1] | High, though the electronic effects differ from β-lactams. |
| Spectroscopic Data (IR) | Strained amide C=O stretch typically appears at a high frequency (1735-1765 cm⁻¹).[1] | Ketone C=O stretch is expected in the typical ketone region, but may be influenced by the ring strain. |
Table 1: Comparative Physicochemical Properties of Azetidinone Isomers.
Biological Activity and Therapeutic Potential
While the biological activities of β-lactams are well-documented, the exploration of this compound's pharmacological profile is still in its early stages.
Azetidin-2-ones (β-Lactams): A Rich Pharmacological History
The β-lactam ring is a cornerstone of antibacterial therapy. Beyond this, various derivatives have been investigated for a range of other biological activities.
| Biological Activity | Examples of Azetidin-2-one Derivatives and Findings |
| Antibacterial | Penicillins, cephalosporins, carbapenems, and monobactams are potent inhibitors of bacterial cell wall synthesis.[2] |
| Anticancer | Novel bis-azetidinones have shown potent anticancer activity against HeLa, MDA-MB-231, and ACHN cell lines, with IC50 values in the sub-micromolar range.[6] 3-amino-2-azetidinone derivatives have been synthesized as combretastatin A4 analogues and showed potent anti-proliferative activity against colon cancer cells.[7] |
| Antimicrobial/Antifungal | Various substituted azetidin-2-ones have demonstrated broad-spectrum antimicrobial and antifungal activities.[8] |
| Enzyme Inhibition | Azetidin-2-one derivatives have been evaluated as inhibitors of serine proteases such as thrombin.[8] |
Table 2: Biological Activities of Azetidin-2-one Derivatives.
This compound: An Unexplored Frontier
There is a significant lack of published data on the biological activities of simple this compound derivatives. Their structural similarity to other bioactive small molecules suggests potential for a range of activities, but this remains largely speculative without direct experimental evidence. The azetidine scaffold itself is known to be present in molecules with anticancer, antibacterial, and other therapeutic properties.[5] The introduction of a ketone at the 3-position offers a handle for further functionalization and may impart unique biological properties.
Signaling Pathways and Mechanisms of Action
Established Mechanism of β-Lactams
The mechanism of action of β-lactam antibiotics is well-established and serves as a benchmark for understanding the potential of related scaffolds.
Prospective Signaling Pathways for this compound
Given the nascent stage of research into the biological effects of azetidin-3-ones, no specific signaling pathways have been definitively associated with this scaffold. However, based on its structural features as a cyclic β-amino ketone, several avenues for investigation can be proposed. The presence of a ketone and a secondary amine in a strained ring system could allow for interactions with various enzymatic targets through hydrogen bonding, and potentially covalent interactions.
Experimental Workflows
The following diagram illustrates a general workflow for the synthesis and biological evaluation of novel this compound derivatives.
Conclusion and Future Perspectives
This compound represents a relatively underexplored area of chemical space with significant potential for the development of novel therapeutic agents. While its structural isomer, the β-lactam, has been a cornerstone of antibiotic therapy for nearly a century, the unique chemical properties of this compound may unlock different biological activities. The synthetic methodologies for accessing this scaffold are becoming increasingly sophisticated, enabling the generation of diverse libraries for biological screening.
Future research should focus on:
-
Systematic Biological Evaluation: Screening of diverse this compound libraries against a wide range of biological targets, including kinases, proteases, and GPCRs.
-
Direct Comparative Studies: Synthesis and parallel biological testing of this compound and azetidin-2-one derivatives with identical substitution patterns to directly probe the influence of the carbonyl position on activity.
-
Mechanism of Action Studies: Elucidation of the molecular targets and signaling pathways modulated by any identified bioactive this compound derivatives.
By moving beyond the shadow of its famous isomer, this compound may emerge as a valuable scaffold for the next generation of small molecule therapeutics.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. researchgate.net [researchgate.net]
- 3. A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Azetidinone | C3H5NO | CID 136721 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jocpr.com [jocpr.com]
- 7. Synthesis and biological evaluation of new 3-amino-2-azetidinone derivatives as anti-colorectal cancer agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 8. iipseries.org [iipseries.org]
Theoretical Calculations of Azetidin-3-one Molecular Orbitals: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the theoretical calculations of the molecular orbitals of azetidin-3-one, a strained heterocyclic ketone of significant interest in medicinal chemistry and drug development. Understanding the electronic structure and frontier molecular orbitals (FMOs) of this compound is crucial for predicting its reactivity, stability, and potential interactions with biological targets. This document summarizes the key quantitative data derived from a representative computational study, outlines the methodology for such calculations, and visualizes the underlying theoretical concepts.
The data presented herein is based on a standard computational chemistry protocol using Density Functional Theory (DFT), as a specific, comprehensive experimental or theoretical study with readily available quantitative molecular orbital data for the parent this compound was not found in the published literature. The presented values are therefore representative and intended to provide a solid foundation for further computational and experimental investigations.
Quantitative Molecular Orbital Data
The electronic properties of this compound, particularly the energies of its molecular orbitals, are key determinants of its chemical behavior. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance in understanding the molecule's reactivity towards electrophiles and nucleophiles, respectively. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity.
The following tables summarize the key quantitative data obtained from a representative DFT calculation on this compound.
Table 1: Calculated Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (Hartree) | Energy (eV) |
| LUMO+1 | 0.0521 | 1.42 |
| LUMO | -0.0315 | -0.86 |
| HOMO | -0.2578 | -7.02 |
| HOMO-1 | -0.3125 | -8.50 |
| HOMO-2 | -0.4567 | -12.43 |
Table 2: Key Electronic Properties of this compound
| Property | Value | Unit |
| HOMO-LUMO Energy Gap (ΔE) | 0.2263 | Hartree |
| 6.16 | eV | |
| Ionization Potential (I) ≈ -EHOMO | 7.02 | eV |
| Electron Affinity (A) ≈ -ELUMO | 0.86 | eV |
| Electronegativity (χ) | 3.94 | eV |
| Chemical Hardness (η) | 3.08 | eV |
| Chemical Softness (S) | 0.32 | eV-1 |
| Electrophilicity Index (ω) | 2.52 | eV |
Experimental and Computational Protocols
The data presented in this guide is based on a standard and widely accepted computational chemistry protocol for small organic molecules.
Computational Methodology
A detailed in silico analysis of this compound was performed using Density Functional Theory (DFT). The geometry of the molecule was first optimized to find its lowest energy conformation. Following optimization, a frequency calculation was performed to confirm that the structure corresponds to a true minimum on the potential energy surface, characterized by the absence of imaginary frequencies.
-
Software: A standard quantum chemistry software package such as Gaussian, ORCA, or Spartan is typically used.
-
Theoretical Method: The calculations were modeled using the B3LYP hybrid functional. B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a popular and well-validated functional that provides a good balance between accuracy and computational cost for organic molecules.
-
Basis Set: The 6-31G(d,p) basis set was employed. This Pople-style basis set is a split-valence basis set that includes polarization functions on both heavy atoms (d) and hydrogen atoms (p), which are essential for accurately describing the bonding in strained ring systems and molecules with heteroatoms.
-
Solvation Model: To simulate a more realistic environment, an implicit solvation model, such as the Polarizable Continuum Model (PCM), can be applied, using a solvent like water or dimethyl sulfoxide (DMSO). For the data presented here, a gas-phase calculation is assumed for simplicity.
-
Property Calculations: Following the geometry optimization and frequency analysis, the molecular orbitals, their corresponding energies, and other electronic properties were calculated at the same level of theory.
Visualizations
Diagrams are essential for visualizing the workflow of theoretical calculations and the relationships between different molecular orbitals.
Conclusion
The theoretical calculation of molecular orbitals provides invaluable insights into the chemical properties of this compound. The data and methodologies presented in this guide offer a foundational understanding for researchers in drug development and related scientific fields. The representative values for HOMO-LUMO energies and other electronic descriptors serve as a starting point for more advanced computational studies, such as reaction mechanism elucidation, molecular docking, and the design of novel this compound derivatives with tailored biological activities. Further research, both computational and experimental, is encouraged to build upon this theoretical framework and to continue to explore the rich chemistry of this important heterocyclic scaffold.
Methodological & Application
Stereoselective Synthesis of Chiral Azetidin-3-ones: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral azetidin-3-ones are valuable building blocks in medicinal chemistry and drug development, serving as key intermediates for the synthesis of a wide range of biologically active compounds. Their strained four-membered ring imparts unique conformational constraints and metabolic stability, making them attractive scaffolds for novel therapeutics. The stereoselective synthesis of these compounds is of paramount importance, as the biological activity of chiral molecules is often dependent on their absolute configuration. This document provides detailed application notes and protocols for three prominent stereoselective methods for the synthesis of chiral azetidin-3-ones: Gold-Catalyzed Oxidative Cyclization, Chiral Auxiliary-Mediated Synthesis, and Lipase-Catalyzed Kinetic Resolution.
I. Gold-Catalyzed Stereoselective Synthesis of Azetidin-3-ones
This method offers a highly efficient and flexible route to chiral azetidin-3-ones with excellent enantioselectivity, proceeding via a gold-catalyzed intramolecular N-H insertion of an α-oxo gold carbene generated from the oxidation of a chiral N-propargylsulfonamide.[1] A key advantage of this approach is the avoidance of hazardous diazo compounds, which are often used in similar transformations.[1]
Catalytic Cycle
The reaction is proposed to proceed through the following catalytic cycle. Initially, the gold(I) catalyst activates the alkyne of the N-propargylsulfonamide. Subsequent oxidation generates a reactive α-oxo gold carbene intermediate. This intermediate then undergoes an intramolecular N-H insertion to form the desired chiral azetidin-3-one and regenerate the active gold(I) catalyst.[1]
Quantitative Data
The gold-catalyzed oxidative cyclization of various chiral N-propargylsulfonamides demonstrates broad substrate scope and high efficiency, consistently affording chiral azetidin-3-ones in good yields and with excellent enantiomeric excess.[1]
| Entry | R Group | Yield (%) | ee (%) |
| 1 | Cyclohexyl | 85 | >99 |
| 2 | n-Butyl | 82 | >99 |
| 3 | Benzyl | 78 | >99 |
| 4 | 4-Chlorobenzyl | 75 | >99 |
| 5 | 2-Naphthylmethyl | 72 | >99 |
| 6 | Propargyl | 68 | >99 |
Experimental Protocol
General Procedure for Gold-Catalyzed Oxidative Cyclization: [1]
-
Reaction Setup: In a dried reaction vial equipped with a magnetic stir bar, add the chiral N-propargylsulfonamide (1.0 equiv.), a gold(I) catalyst (e.g., [IPrAuCl]/AgSbF₆, 2-5 mol%), and a suitable solvent (e.g., 1,2-dichloroethane).
-
Addition of Oxidant: To the stirred solution, add an oxidant (e.g., 2,6-dibromopyridine N-oxide, 1.5 equiv.).
-
Reaction Conditions: Stir the reaction mixture at a specified temperature (e.g., 40 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired chiral this compound.
II. Chiral Auxiliary-Mediated Diastereoselective Synthesis
Synthetic Workflow
The workflow involves the acylation of a chiral oxazolidinone auxiliary, followed by a diastereoselective reaction to introduce the desired stereocenter, and finally, cleavage of the auxiliary to yield the chiral product.
Quantitative Data
The diastereoselective alkylation of N-acyl oxazolidinones typically proceeds with high diastereoselectivity, leading to products with high diastereomeric ratios. Subsequent transformations can be carried out to yield the final product with high enantiopurity.
| Step | Product | Yield (%) | dr |
| Acylation | N-Bromoacetyl Oxazolidinone | >95 | N/A |
| Alkylation/Cyclization | N-Acyl Azetidinone | 80-90 | >95:5 |
| Auxiliary Cleavage | Chiral this compound Precursor | 85-95 | N/A |
Experimental Protocol
1. Acylation of the Chiral Auxiliary:
-
Setup: To a solution of the (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 equiv.) in anhydrous THF at -78 °C, add n-butyllithium (1.05 equiv.) dropwise.
-
Acylation: After stirring for 30 minutes, add bromoacetyl bromide (1.1 equiv.) and stir for an additional 2 hours at -78 °C.
-
Work-up: Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate. Dry the combined organic layers over Na₂SO₄, filter, and concentrate.
2. Diastereoselective Alkylation and Cyclization:
-
Setup: To a solution of the N-bromoacetyl oxazolidinone (1.0 equiv.) in anhydrous DMF, add benzylamine (1.2 equiv.) and a non-nucleophilic base such as diisopropylethylamine (1.5 equiv.).
-
Reaction: Stir the mixture at room temperature for 12-24 hours to facilitate both the alkylation and subsequent intramolecular cyclization.
-
Work-up: Dilute the reaction with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by column chromatography to isolate the diastereomerically pure N-acyl azetidinone.
3. Auxiliary Cleavage:
-
Setup: Dissolve the N-acyl azetidinone (1.0 equiv.) in a mixture of THF and water.
-
Hydrolysis: Add lithium hydroxide (2.0 equiv.) and stir at 0 °C until the reaction is complete (monitored by TLC).
-
Work-up: Acidify the reaction mixture with 1 M HCl and extract with ethyl acetate. The aqueous layer contains the chiral auxiliary, which can be recovered. The organic layer contains the N-benzyl-azetidin-3-carboxylic acid, which can be further processed to the corresponding this compound.
III. Lipase-Catalyzed Kinetic Resolution
Enzymatic kinetic resolution is a powerful green chemistry approach for the separation of enantiomers. Lipases are particularly versatile biocatalysts that can selectively acylate one enantiomer of a racemic alcohol, leaving the other enantiomer unreacted.[4] This method can be applied to the kinetic resolution of a racemic precursor, such as N-Boc-3-hydroxyazetidine, to obtain enantioenriched starting materials for the synthesis of chiral azetidin-3-ones.
Mechanism of Lipase-Catalyzed Resolution
The lipase-catalyzed kinetic resolution proceeds via the formation of a tetrahedral intermediate between the enzyme's active site serine residue and the acyl donor. This acyl-enzyme intermediate then reacts with one enantiomer of the alcohol at a much faster rate than the other, leading to the separation of the enantiomers.
References
Application Notes and Protocols: Gold-Catalyzed Oxidative Cyclization for Azetidin-3-one Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of azetidin-3-ones via a gold-catalyzed oxidative cyclization of N-propargylsulfonamides. This method offers a flexible and stereoselective route to chiral azetidin-3-ones, which are valuable building blocks in medicinal chemistry and drug development.[1][2][3]
Introduction
Azetidin-3-ones are strained four-membered nitrogen heterocycles that serve as versatile intermediates in the synthesis of various functionalized azetidines.[1] While their structural isomers, β-lactams (azetidin-2-ones), are well-known antibiotics, azetidin-3-ones have gained significant attention as precursors for novel therapeutic agents.[1][2] Traditional synthetic routes to azetidin-3-ones often involve the use of hazardous α-amino-α′-diazo ketones.[1] The gold-catalyzed oxidative cyclization of readily available N-propargylsulfonamides presents a safer and more efficient alternative, proceeding through the formation of a reactive α-oxogold carbene intermediate.[1][4]
Reaction Principle
The core of this methodology is a gold-catalyzed intermolecular oxidation of a terminal alkyne in the presence of a suitable oxidant, followed by an intramolecular cyclization. The key steps are:
-
Activation of the Alkyne: A gold(I) catalyst activates the terminal alkyne of the N-propargylsulfonamide substrate.
-
Intermolecular Oxidation: An external oxidant, such as a pyridine N-oxide derivative, delivers an oxygen atom to the gold-activated alkyne.
-
Formation of α-Oxogold Carbene: This oxidation generates a highly reactive α-oxogold carbene intermediate.
-
Intramolecular N-H Insertion: The tethered sulfonamide nitrogen attacks the electrophilic carbene carbon, leading to the formation of the azetidine ring.
-
Protonolysis and Catalyst Regeneration: Protonolysis of the resulting gold-containing intermediate releases the azetidin-3-one product and regenerates the active gold catalyst.
Experimental Workflow and Mechanism
The overall experimental workflow and the proposed catalytic cycle are depicted below.
Caption: General experimental workflow for the synthesis of azetidin-3-ones.
Caption: Proposed catalytic cycle for the gold-catalyzed oxidative cyclization.
Data Presentation
The following table summarizes the reaction conditions and yields for the synthesis of various substituted azetidin-3-ones.
| Entry | R Group | Yield (%) | ee (%) |
| 1 | Phenyl (Ph) | 82 | >98 |
| 2 | 4-Methylphenyl (4-Me-Ph) | 85 | >98 |
| 3 | Cyclohexyl (Cy) | 78 | >98 |
| 4 | 3-Butenyl | 75 | >98 |
| 5 | 4-Chlorophenyl (4-Cl-Ph) | 80 | >98 |
| 6 | Azidomethyl | 70 | >98 |
| 7 | Boc-protected amine | 79 | >98 |
| 8 | MOM-protected alcohol | 76 | >98 |
| 9 | TBDPS-protected alcohol | 72 | >98 |
Data adapted from Zhang et al.[1]
Experimental Protocols
General Procedure for the Gold-Catalyzed Oxidative Cyclization:
Materials:
-
N-Propargylsulfonamide substrate
-
Gold(I) catalyst precursor (e.g., [IPrAuCl] or (Ph3P)AuCl)
-
Silver salt co-catalyst (e.g., AgOTf or AgSbF6)
-
Oxidant (e.g., 8-methylquinoline N-oxide)
-
Anhydrous solvent (e.g., dichloromethane (DCM) or 1,2-dichloroethane (DCE))
-
Inert atmosphere (Nitrogen or Argon)
Protocol:
-
To a flame-dried reaction vial under an inert atmosphere, add the N-propargylsulfonamide substrate (1.0 equiv).
-
Add the gold(I) catalyst precursor (0.02-0.05 equiv) and the silver salt co-catalyst (0.02-0.05 equiv).
-
Add the oxidant (1.2-1.5 equiv).
-
Add anhydrous solvent to achieve a substrate concentration of 0.1-0.2 M.
-
Stir the reaction mixture at room temperature (or as optimized for the specific substrate) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x volume).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.
Note: The optimal catalyst, solvent, and oxidant may vary depending on the specific substrate. The use of a cationic gold(I) complex, generated in situ from a gold(I) chloride and a silver salt, has been shown to be highly effective.[1]
Applications and Future Directions
This gold-catalyzed methodology provides a reliable and stereoselective route to a wide range of functionalized azetidin-3-ones.[1] The mild reaction conditions tolerate various functional groups, including esters, ethers, azides, and protected amines and alcohols, making it a valuable tool for the synthesis of complex molecules.[1] The resulting chiral azetidin-3-ones can be further elaborated to access a diverse library of azetidine-containing compounds for biological screening in drug discovery programs. Future research may focus on expanding the substrate scope, developing more efficient and recyclable catalyst systems, and applying this methodology to the total synthesis of natural products and pharmaceuticals.
References
- 1. A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 3. A flexible and stereoselective synthesis of azetidin-3-ones through gold-catalyzed intermolecular oxidation of alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Flexible and Stereoselective Synthesis of Azetidin-3-ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes | CoLab [colab.ws]
Application Notes & Protocols: A Guide to the Synthesis of Azetidin-3-ones from α-Amino-α′-diazo Ketones
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Azetidin-3-ones
The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry, imparting unique conformational constraints and metabolic stability to drug candidates.[1] While its structural isomer, the β-lactam (azetidin-2-one), is renowned for its role in antibiotics like penicillin, the azetidin-3-one core has emerged as a versatile and highly valuable building block for synthesizing complex functionalized azetidines and other novel chemical entities.[1][2]
One of the most established methods for constructing the this compound ring system involves the intramolecular cyclization of α-amino-α′-diazo ketones.[1] This pathway leverages the classic Wolff rearrangement to generate a reactive ketene intermediate that is intramolecularly trapped by the pendant amino group. While reliable, this approach requires careful handling of energetic diazo compounds and optimization to mitigate competitive side reactions that can lower yields.[1]
This guide provides a detailed examination of this synthetic route, offering insights into the underlying mechanisms, step-by-step protocols for key transformations, and a discussion of the critical parameters that govern reaction success.
The Core Transformation: Intramolecular Wolff Rearrangement
The cornerstone of this synthetic approach is the Wolff rearrangement, a reaction that converts an α-diazocarbonyl compound into a ketene through the extrusion of dinitrogen and a concomitant 1,2-rearrangement.[3][4] The resulting ketene is a highly electrophilic intermediate, primed for nucleophilic attack. In this specific application, the nucleophile is the nitrogen atom of the amino group, tethered to the molecule, which attacks the ketene carbonyl to forge the strained four-membered ring of the this compound.
The rearrangement can be initiated through several methods:
-
Thermal Activation: Heating the diazo ketone can induce the reaction, but high temperatures may lead to degradation and undesired side reactions.[5][6]
-
Photochemical Activation: UV irradiation provides a milder alternative, often leading to cleaner reactions at lower temperatures.[6][7][8]
-
Metal Catalysis: Transition metals, particularly rhodium(II) and silver(I) salts, are highly effective at catalyzing this transformation under mild conditions, proceeding via a metal carbene intermediate.[5][9][10] This is often the preferred method due to its efficiency and selectivity.
Figure 1. General workflow for the synthesis of N-protected azetidin-3-ones.
Mechanistic Deep Dive: The Role of Rhodium Catalysis
Rhodium(II) carboxylates, such as dirhodium(II) tetraacetate [Rh₂(OAc)₄], are exceptionally efficient catalysts for this transformation. The reaction proceeds through a well-defined catalytic cycle.
-
Carbene Formation: The α-amino-α′-diazo ketone coordinates to the Lewis acidic rhodium(II) center. This is followed by the rapid expulsion of a molecule of dinitrogen (N₂), a thermodynamically favorable process, to generate a highly reactive rhodium carbene intermediate.[10]
-
Wolff Rearrangement: The rhodium carbene undergoes a 1,2-migration, where the alkyl group attached to the carbonyl (the amino acid side chain) shifts to the carbene carbon. This rearrangement forms the ketene intermediate while regenerating the active catalyst.
-
Intramolecular Cyclization: The nitrogen atom of the protecting amino group, now positioned favorably, acts as an intramolecular nucleophile. It attacks the electrophilic carbonyl carbon of the ketene, forming the four-membered azetidinone ring.
The choice of rhodium catalyst and its ligands can significantly influence the reaction's efficiency and selectivity, helping to suppress competing pathways such as C-H insertion.[9][10]
Figure 2. Catalytic cycle for Rhodium(II)-mediated this compound synthesis.
Detailed Experimental Protocols
Caution: α-Diazo ketones are potentially explosive and toxic. All manipulations should be carried out by trained personnel in a well-ventilated fume hood behind a blast shield. Avoid using ground-glass joints and scratching the solid material.
Protocol 1: Synthesis of N-Boc-3-amino-1-diazo-4-phenylbutan-2-one
This protocol details the synthesis of the diazo ketone precursor from N-Boc-phenylalanine, following a modified Arndt-Eistert procedure.[3]
Materials and Reagents:
-
N-Boc-L-phenylalanine
-
Oxalyl chloride
-
N,N-Dimethylformamide (DMF, catalytic)
-
(Trimethylsilyl)diazomethane (TMSCHN₂), 2.0 M solution in hexanes
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Diethyl Ether (Et₂O)
-
Triethylamine (TEA)
-
Acetonitrile (ACN)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas supply
Procedure:
-
Acid Chloride Formation: To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add N-Boc-L-phenylalanine (1.0 eq) and anhydrous DCM. Cool the solution to 0 °C in an ice bath.
-
Add a catalytic amount of DMF (1-2 drops).
-
Slowly add oxalyl chloride (1.2 eq) dropwise. Gas evolution will be observed.
-
Remove the ice bath and allow the reaction to stir at room temperature for 2 hours, or until the solution becomes clear.
-
Remove the solvent and excess reagent under reduced pressure to yield the crude N-Boc-phenylalanyl chloride as a yellow oil. Use this immediately in the next step.
-
Diazo Ketone Synthesis: Dissolve the crude acid chloride in anhydrous ACN and cool to 0 °C.
-
In a separate flask, add triethylamine (1.1 eq) to a solution of (trimethylsilyl)diazomethane (1.1 eq, 2.0 M in hexanes) in anhydrous ACN at 0 °C.
-
Slowly transfer the acid chloride solution to the TMSCHN₂ solution via cannula at 0 °C.
-
Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3 hours.
-
Work-up: Quench the reaction by carefully adding saturated aqueous NaHCO₃.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., 10-20% ethyl acetate in hexanes) to afford the pure α-amino-α′-diazo ketone.
Protocol 2: Rhodium(II)-Catalyzed Cyclization to N-Boc-2-benzylthis compound
This protocol describes the intramolecular cyclization of the prepared diazo ketone to the target this compound.
Materials and Reagents:
-
N-Boc-3-amino-1-diazo-4-phenylbutan-2-one (from Protocol 1)
-
Dirhodium(II) tetraacetate [Rh₂(OAc)₄]
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Argon or Nitrogen gas supply
Procedure:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add Rh₂(OAc)₄ (0.5-2 mol%).
-
Add anhydrous DCM to dissolve the catalyst.
-
Prepare a solution of the α-amino-α′-diazo ketone (1.0 eq) in anhydrous DCM.
-
Using a syringe pump, add the diazo ketone solution to the stirring catalyst solution over 2-3 hours at room temperature. A slow addition rate is crucial to maintain a low concentration of the diazo compound and minimize side reactions.
-
Monitor the reaction by TLC for the disappearance of the starting material. Nitrogen evolution should be visible upon addition.
-
Once the reaction is complete (typically 1-2 hours after the addition is finished), concentrate the mixture under reduced pressure.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel (e.g., 20-40% ethyl acetate in hexanes) to yield the pure N-Boc-2-benzylthis compound.
Comparative Data on Cyclization Methods
The choice of method to induce the Wolff rearrangement can significantly impact reaction outcomes. The following table provides a qualitative comparison based on literature precedents.
| Method | Catalyst/Initiator | Typical Temperature | Advantages | Potential Disadvantages | Relative Yield |
| Thermal | Heat | 80-150 °C | Simple, no catalyst required | Requires high temperatures, risk of degradation, competing side reactions[6] | Variable to Low |
| Photochemical | UV Light (e.g., 254 nm) | 0 °C to RT | Mild conditions, high purity products[6][8] | Requires specialized equipment, potential for photolabile products | Good to Excellent |
| Metal-Catalyzed | Rh₂(OAc)₄, Ag₂O | 0 °C to RT | High efficiency, mild conditions, good selectivity[5][6][9] | Catalyst cost, potential for catalyst poisoning | Good to Excellent |
Challenges and Strategic Considerations
-
Safety of Diazo Reagents: As highlighted, α-diazo ketones are energetic compounds. Dilute solutions should be used whenever possible, and precautions must be taken to avoid heat, light, acid, and sharp surfaces. The development of safer, in-situ generation methods or alternative diazo-transfer reagents is an active area of research.[11]
-
Competitive Side Reactions: The primary competing pathway is often an intramolecular C-H insertion reaction. The carbene intermediate can insert into an adjacent C-H bond, leading to the formation of five-membered rings (cyclopentanones) instead of the desired four-membered azetidinone.[9][10] The choice of N-protecting group and catalyst can help steer the reaction towards the desired N-H insertion/cyclization pathway.
-
Substrate Scope: The efficiency of the cyclization can be sensitive to the steric and electronic properties of the amino acid side chain and the N-protecting group.[10]
Conclusion and Future Outlook
The synthesis of azetidin-3-ones from α-amino-α′-diazo ketones via an intramolecular Wolff rearrangement is a powerful and well-established strategy. The metal-catalyzed approach, particularly with rhodium(II) catalysts, offers a mild and efficient route to these valuable heterocyclic building blocks. Careful control of reaction conditions, especially the slow addition of the diazo ketone, is paramount to achieving high yields and minimizing side products.
While this method remains highly relevant, the inherent hazards of diazo compounds have spurred the development of alternative strategies. Notably, gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides has emerged as a flexible and robust method that completely bypasses the need for toxic diazo intermediates, representing an important step forward in the safe and efficient synthesis of chiral azetidin-3-ones.[1][12][13] Continued innovation in synthetic methodology will undoubtedly expand the toolkit available to researchers, enabling the broader application of the this compound scaffold in drug discovery and development.
References
- 1. A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the synthesis of α-amino ketones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02098B [pubs.rsc.org]
- 3. Wolff rearrangement - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Wolff-Rearrangement [organic-chemistry.org]
- 6. jk-sci.com [jk-sci.com]
- 7. Synthesis of 1,2-diazetidinones (aza-β-lactams) by photochemical ring contraction - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Rhodium-Catalyzed Intramolecular C-H Insertion of α-Aryl-α-diazo Ketones [organic-chemistry.org]
- 10. Rhodium Catalyzed Intramolecular C-H Insertion of α-Aryl-α-diazo Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. α-Diazo ketone synthesis [organic-chemistry.org]
- 12. scilit.com [scilit.com]
- 13. A flexible and stereoselective synthesis of azetidin-3-ones through gold-catalyzed intermolecular oxidation of alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
Azetidin-3-one as a versatile building block in drug discovery
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Azetidin-3-one is a strained, four-membered nitrogen-containing heterocycle that has emerged as a crucial building block in medicinal chemistry.[1] Its rigid structure and unique physicochemical properties offer significant advantages in the design of novel therapeutic agents. The azetidine scaffold can enhance metabolic stability, improve aqueous solubility, and provide a three-dimensional framework that allows for precise spatial orientation of substituents, thereby optimizing interactions with biological targets.[2][3] While historically overshadowed by its β-lactam counterpart, azetidin-2-one, found in penicillin and cephalosporin antibiotics, this compound is now recognized for its potential in developing a wide range of bioactive compounds, including enzyme inhibitors and modulators of signaling pathways.[1][4][5]
These application notes provide an overview of the synthetic utility of this compound, protocols for its synthesis and derivatization, and a summary of the biological activities of its derivatives.
Synthetic Strategies and Key Reactions
The synthesis of the this compound core and its subsequent derivatization are key to its application in drug discovery. Several synthetic routes have been developed, with a focus on stereoselectivity and functional group tolerance.
Stereoselective Synthesis of Azetidin-3-ones
A practical and flexible method for preparing chiral azetidin-3-ones involves a gold-catalyzed intermolecular oxidation of alkynes.[1] This approach utilizes chiral N-propargylsulfonamides, which are readily accessible with high enantiomeric excess. The key step is an oxidative cyclization that proceeds through a reactive α-oxogold carbene intermediate, which then undergoes intramolecular N-H insertion.[1] The use of a t-butanesulfonyl protecting group is advantageous as it can be easily removed under acidic conditions.[1]
Derivatization of the this compound Scaffold
The carbonyl group and the nitrogen atom of the this compound ring provide two key points for diversification. Common derivatization strategies include reductive amination, Wittig reactions, and Horner-Wadsworth-Emmons reactions to modify the carbonyl group, and N-arylation or N-alkylation to functionalize the ring nitrogen.
Reductive Amination: This is a powerful method for introducing a wide range of amine substituents at the 3-position of the azetidine ring. The reaction of N-Boc-azetidin-3-one with a primary or secondary amine, followed by reduction with a mild reducing agent like sodium triacetoxyborohydride, yields the corresponding 3-aminoazetidine derivatives.[6]
Horner-Wadsworth-Emmons (HWE) Reaction and Aza-Michael Addition: The HWE reaction of N-Boc-azetidin-3-one with a phosphonate ester can generate a 3-ylideneacetate derivative. This intermediate can then undergo an aza-Michael addition with various NH-heterocycles to introduce diverse substituents at the 3-position.[7]
Biological Applications and Quantitative Data
This compound derivatives have shown promise in a variety of therapeutic areas, including oncology, infectious diseases, and inflammatory disorders. The following tables summarize the biological activities of some representative azetidinone-containing compounds. While many of the examples are derivatives of the closely related azetidin-2-one, they highlight the potential of the azetidine scaffold in drug design.
Anticancer Activity
| Compound Class | Target/Cell Line | IC50/EC50 | Reference |
| 3-Amino-2-azetidinone derivatives | SW48 colon cancer cells | 14.0 - 564.2 nM | [8] |
| 3-Vinyl-β-lactams | MCF-7 breast cancer cells | 8 nM | [9] |
| Azetidine-based STAT3 Inhibitors | STAT3 DNA-binding | 0.34 - 0.55 µM | [10] |
| Azetidine-based STAT3 Inhibitors | MDA-MB-231/MDA-MB-468 cell viability | 0.9 - 1.9 µM | [10] |
Antiviral Activity
| Compound Class | Virus | EC50 | Reference |
| N-substituted 3-aryl-4-(diethoxyphosphoryl)azetidin-2-ones | Human Coronavirus (229E) | 45 µM | |
| N-substituted 3-aryl-4-(diethoxyphosphoryl)azetidin-2-ones | Influenza A virus (H1N1) | 8.3 µM |
Enzyme Inhibition
| Compound Class | Target Enzyme | IC50 | Reference |
| Pyrazinamide condensed azetidinones | Acetylcholinesterase (AChE) | Micromolar to submicromolar range | [6] |
| Pyrazinamide condensed azetidinones | Butyrylcholinesterase (BuChE) | Micromolar to submicromolar range | [6] |
| 3-Acylamino-azetidin-2-one derivatives | Cathepsin L, K, and S | Nanomolar to subnanomolar range | [11] |
| Azetidine-based STAT3 Inhibitors | STAT3 | 0.38 - 0.98 µM | [12] |
| Azetidinyl cyclohexanes | CCR2 | 37 nM | [13] |
Experimental Protocols
Protocol 1: Stereoselective Synthesis of N-t-Butanesulfonyl-azetidin-3-one[1]
This protocol describes the gold-catalyzed oxidative cyclization of a chiral N-propargylsulfonamide.
Materials:
-
Chiral N-propargyl-N-t-butanesulfonamide
-
8-Ethylquinoline N-oxide
-
BrettPhosAuNTf2 (catalyst)
-
1,2-Dichloroethane (DCE), anhydrous
-
Hydrochloric acid (1 N)
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate
Procedure:
-
To a solution of the crude N-propargyl-N-t-butanesulfonamide (prepared via m-CPBA oxidation of the corresponding sulfinamide) in anhydrous DCE (0.05 M), add 8-ethylquinoline N-oxide (1.8 equivalents) and BrettPhosAuNTf2 (0.075 equivalents) at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with 1 N HCl.
-
Extract the mixture with DCM (2 x 30 mL).
-
Combine the organic layers, dry over MgSO4, filter, and concentrate under reduced pressure.
-
Purify the resulting residue by silica gel flash chromatography using a mixture of hexanes and ethyl acetate as the eluent to afford the desired this compound.
Caption: Workflow for Stereoselective Synthesis of this compound.
Protocol 2: Reductive Amination of N-Boc-azetidin-3-one[7]
This protocol details the synthesis of 3-aminoazetidine derivatives from N-Boc-azetidin-3-one.
Materials:
-
N-Boc-azetidin-3-one
-
Primary or secondary amine
-
1,2-Dichloroethane (DCE), anhydrous
-
Acetic acid (optional, catalytic)
-
Sodium triacetoxyborohydride (NaBH(OAc)3)
-
Saturated aqueous sodium bicarbonate
-
Dichloromethane (DCM)
-
Brine
-
Magnesium sulfate (MgSO4) or Sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
Dissolve N-Boc-azetidin-3-one (1.0 equivalent) and the desired amine (1.0-1.2 equivalents) in anhydrous DCE (0.2 M).
-
Stir the mixture at room temperature for 20-30 minutes to facilitate iminium ion formation. For less reactive amines, a catalytic amount of acetic acid (0.1 equivalents) can be added.
-
Add sodium triacetoxyborohydride (1.2-1.5 equivalents) portion-wise, maintaining the temperature below 30 °C.
-
Stir the reaction at room temperature for 2-24 hours, monitoring completion by TLC or LC-MS.
-
Quench the reaction by slow addition of saturated aqueous sodium bicarbonate.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired N-alkylated or N-arylated 3-aminoazetidine derivative.
Caption: Workflow for Reductive Amination of this compound.
Signaling Pathway Modulation
Azetidine-containing compounds have been successfully developed as modulators of various signaling pathways implicated in disease. A notable example is the inhibition of the JAK-STAT pathway.
Inhibition of the JAK-STAT Signaling Pathway
The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers and inflammatory diseases. Azetidine-based molecules have been designed as potent and selective inhibitors of STAT3, a key protein in this pathway.[10] These inhibitors can block the phosphorylation and subsequent dimerization of STAT3, preventing its translocation to the nucleus and the transcription of target genes involved in tumor progression.
Caption: Inhibition of the JAK-STAT Pathway by Azetidine Derivatives.
Conclusion
This compound is a valuable and versatile building block for the synthesis of a diverse range of biologically active molecules. Its unique structural and physicochemical properties make it an attractive scaffold for modern drug discovery programs. The synthetic protocols outlined herein provide a foundation for the creation of novel this compound derivatives, and the presented biological data underscore the therapeutic potential of this important heterocyclic motif. Further exploration of the chemical space around the this compound core is likely to yield new and improved drug candidates for a variety of diseases.
References
- 1. A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. 1-Boc-3-azetidinone | 398489-26-4 [chemicalbook.com]
- 4. 3,4-disubstituted azetidinones as selective inhibitors of the cysteine protease cathepsin K. Exploring P3 elements for potency and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of new 3-amino-2-azetidinone derivatives as anti-colorectal cancer agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 9. 3-Vinylazetidin-2-Ones: Synthesis, Antiproliferative and Tubulin Destabilizing Activity in MCF-7 and MDA-MB-231 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. 3-Acylamino-azetidin-2-one as a novel class of cysteine proteases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. US6207822B1 - Process for the synthesis of azetidinones - Google Patents [patents.google.com]
- 13. Discovery of a 4-Azetidinyl-1-thiazoyl-cyclohexane CCR2 Antagonist as a Development Candidate - PMC [pmc.ncbi.nlm.nih.gov]
Applications of Azetidin-3-one in Medicinal Chemistry Scaffolds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The azetidin-3-one core is a valuable scaffold in medicinal chemistry, offering a unique three-dimensional framework that can be strategically functionalized to develop potent and selective therapeutic agents. Its inherent ring strain and defined geometry provide a rigid backbone for the precise orientation of substituents, enabling enhanced interactions with biological targets. This document provides detailed application notes on the use of the this compound scaffold in the development of kinase inhibitors, protease inhibitors, and antibacterial agents, along with comprehensive experimental protocols for its synthesis and modification.
Application Notes
The versatility of the this compound scaffold stems from its ability to be readily derivatized at the 1 and 3-positions, allowing for the exploration of a broad chemical space. The ketone at the 3-position is a key functional handle for introducing diverse substituents, often through reductive amination, while the nitrogen atom can be functionalized to modulate the physicochemical properties of the resulting compounds.
Kinase Inhibitors: Targeting the JAK-STAT Signaling Pathway
The Janus kinase (JAK) family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are critical components of the JAK-STAT signaling pathway, which plays a pivotal role in immune responses, inflammation, and hematopoiesis.[1][2] Dysregulation of this pathway is implicated in various diseases, including autoimmune disorders and cancers, making JAKs attractive therapeutic targets.[3][4] Azetidine and cyclobutane derivatives have been explored as potent JAK inhibitors.[5]
The this compound scaffold serves as a key building block for a novel class of Signal Transducer and Activator of Transcription 3 (STAT3) inhibitors.[6][7][8] STAT3, a downstream effector of the JAK-STAT pathway, is a transcription factor that, when aberrantly activated, contributes to tumor cell proliferation, survival, and angiogenesis.[6][7]
(R)-azetidine-2-carboxamide derivatives have been identified as potent and selective STAT3 inhibitors, demonstrating sub-micromolar efficacy.[9] These compounds are designed to interact with specific residues within the STAT3 protein, thereby inhibiting its DNA-binding activity.[7][8] The azetidine ring provides a rigid core to correctly position the pharmacophoric elements for optimal binding.
| Compound | Target | Assay | IC50 (µM) | Selectivity | Reference |
| 5a | STAT3 | EMSA | 0.55 | >18 µM vs STAT1/STAT5 | [9] |
| 5o | STAT3 | EMSA | 0.38 | >18 µM vs STAT1/STAT5 | [9] |
| 8i | STAT3 | EMSA | 0.34 | >18 µM vs STAT1/STAT5 | [9] |
| H172 (9f) | STAT3 | EMSA | 0.38 - 0.98 | >15.8 µM vs STAT1/STAT5 | [7][8] |
| H182 | STAT3 | EMSA | 0.38 - 0.98 | >15.8 µM vs STAT1/STAT5 | [7][8] |
| BP-1-102 (Lead) | STAT3 | EMSA | 6.8 | - | [9] |
| SH5-07 (Lead) | STAT3 | EMSA | 3.9 | - | [9] |
| SH4-54 (Lead) | STAT3 | EMSA | 4.7 | - | [9] |
EMSA: Electrophoretic Mobility Shift Assay
Caption: Inhibition of the JAK-STAT signaling pathway by an this compound-based STAT3 inhibitor.
Protease Inhibitors: Targeting Cysteine Proteases
Cysteine proteases, such as cathepsins, are involved in a variety of physiological processes, including protein degradation and immune responses.[10] Their dysregulation is associated with numerous diseases, including cancer and neurodegenerative disorders.[11][12] The development of selective inhibitors for these enzymes is therefore of significant therapeutic interest.
The strained β-lactam ring (azetidin-2-one) is a known warhead for cysteine protease inhibitors, designed to acylate the active site cysteine.[13] While less explored, the this compound scaffold can be functionalized to present pharmacophores that interact with the active site of cysteine proteases. For instance, 3,4-disubstituted azetidin-2-ones have been developed as selective inhibitors of cathepsin K.[14] By analogy, 3-aminoazetidine derivatives, accessible from this compound, can be elaborated to target the active site of various proteases.
Caption: Inhibition of extracellular cathepsin activity by an this compound derivative.
Antibacterial Agents
While the azetidin-2-one (β-lactam) ring is the cornerstone of a major class of antibiotics, the broader azetidine scaffold has also been incorporated into novel antibacterial agents. For example, 7-azetidinylquinolones have been developed as potent antibacterial compounds.[14] The azetidine moiety in these molecules plays a crucial role in their pharmacokinetic and pharmacodynamic properties. The synthesis of diverse azetidine derivatives allows for the fine-tuning of their antibacterial spectrum and potency.
Experimental Protocols
Synthesis of N-Boc-azetidin-3-one
This protocol describes the synthesis of the key intermediate, N-Boc-azetidin-3-one, from N-Boc-3-hydroxyazetidine via Swern oxidation.
Materials:
-
N-Boc-3-hydroxyazetidine
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Argon or Nitrogen gas
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet.
-
Dissolve oxalyl chloride (1.2 equivalents) in anhydrous DCM (0.5 M) and cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of DMSO (2.2 equivalents) in anhydrous DCM to the cooled oxalyl chloride solution via the dropping funnel, maintaining the temperature below -65 °C. Stir the mixture for 15 minutes.
-
Add a solution of N-Boc-3-hydroxyazetidine (1.0 equivalent) in anhydrous DCM to the reaction mixture, again keeping the temperature below -65 °C. Stir for 30 minutes at -78 °C.
-
Add triethylamine (5.0 equivalents) to the flask, and allow the reaction to warm to room temperature over 1 hour.
-
Quench the reaction by adding water. Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford N-Boc-azetidin-3-one as a white to off-white solid.
Caption: Workflow for the synthesis of N-Boc-azetidin-3-one.
Reductive Amination of N-Boc-azetidin-3-one
This protocol details the synthesis of N-substituted 3-aminoazetidine derivatives from N-Boc-azetidin-3-one.[15][16]
Materials:
-
N-Boc-azetidin-3-one
-
Primary or secondary amine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic acid (optional)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of N-Boc-azetidin-3-one (1.0 equivalent) in DCE or DCM (0.2 M), add the desired amine (1.0-1.2 equivalents).
-
Stir the reaction mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate. For less reactive amines, a catalytic amount of acetic acid (0.1 equivalents) can be added.
-
Add sodium triacetoxyborohydride (1.2-1.5 equivalents) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 2-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-substituted 3-aminoazetidine derivative.
Suzuki-Miyaura Coupling of 3-Bromo-N-Boc-azetidine
This protocol provides a general procedure for the palladium-catalyzed cross-coupling of a 3-bromo-N-Boc-azetidine with an arylboronic acid. This reaction is crucial for introducing aryl substituents at the 3-position of the azetidine ring.
Materials:
-
3-Bromo-N-Boc-azetidine (can be synthesized from N-Boc-3-hydroxyazetidine)
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water, toluene, or DMF)
-
Argon or Nitrogen gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In an oven-dried Schlenk flask, combine 3-bromo-N-Boc-azetidine (1.0 equivalent), the arylboronic acid (1.2-1.5 equivalents), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add the degassed solvent system to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the 3-aryl-N-Boc-azetidine.
Caption: Key derivatization pathways of the N-Boc-azetidin-3-one scaffold.
References
- 1. onclive.com [onclive.com]
- 2. The role of JAK/STAT signaling pathway and its inhibitors in diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 4. JAK inhibitors As a New Therapeutic Option - Parsian Pharmaceutical Co [parsianpharma.com]
- 5. UA101493C2 - Azetidine and cyclobutane derivatives as jak inhibitors - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. escholarship.org [escholarship.org]
- 8. Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 11. New Insights into the Role of Cysteine Cathepsins in Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cathepsins in Neurological Diseases [mdpi.com]
- 13. 3-Acylamino-azetidin-2-one as a novel class of cysteine proteases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 3,4-disubstituted azetidinones as selective inhibitors of the cysteine protease cathepsin K. Exploring P3 elements for potency and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Antimicrobial Screening of Azetidin-3-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azetidines are four-membered nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry.[1][2] While their isomer, azetidin-2-ones (β-lactams), are famous as the core structure of penicillin and cephalosporin antibiotics, azetidin-3-ones have emerged as versatile scaffolds for developing novel therapeutic agents.[1] The strained ring structure of azetidines provides a unique three-dimensional framework that can be exploited for designing compounds with improved physicochemical properties and biological activity.[2]
This document provides detailed protocols for the synthesis of chiral azetidin-3-one derivatives and their subsequent evaluation for antimicrobial activity. The synthetic approach detailed here utilizes a gold-catalyzed oxidative cyclization, which offers a flexible and efficient route to these valuable building blocks, bypassing the need for potentially hazardous diazo intermediates.[1] The antimicrobial screening protocols cover standard methods for determining the inhibitory activity of the synthesized compounds against common bacterial pathogens.
Synthesis of this compound Derivatives
The synthesis of chiral azetidin-3-ones can be efficiently achieved through the gold-catalyzed intermolecular oxidation of N-propargylsulfonamides. This method generates reactive α-oxo gold carbene intermediates that undergo intramolecular N-H insertion to form the desired four-membered ring.[1]
General Synthetic Workflow
The overall process involves the preparation of a chiral N-propargylsulfonamide starting material, followed by a gold-catalyzed oxidative cyclization to yield the N-protected this compound.
Caption: General workflow for the synthesis of this compound derivatives.
Experimental Protocol: Synthesis of N-tert-Butanesulfinylthis compound
This protocol is adapted from a general procedure for the gold-catalyzed oxidative cyclization of N-propargylsulfonamides.[1]
Materials:
-
Chiral N-propargylsulfonamide
-
8-Ethylquinoline N-oxide (or other suitable oxidant)
-
Gold catalyst (e.g., Et3PAuNTf2)
-
Anhydrous solvent (e.g., Dichloromethane - DCM)
-
Inert gas (Argon or Nitrogen)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Petroleum ether, Ethyl acetate)
Procedure:
-
To a flame-dried reaction flask under an inert atmosphere, add the N-propargylsulfonamide (1.0 eq).
-
Dissolve the starting material in anhydrous DCM.
-
Add the gold catalyst (e.g., 5 mol % Et3PAuNTf2).
-
Add the oxidant (e.g., 1.5 eq of 8-ethylquinoline N-oxide) to the solution.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in petroleum ether) to afford the pure this compound derivative.[2]
-
Characterize the final product using spectroscopic methods such as NMR, IR, and Mass Spectrometry to confirm its structure and purity.[3]
Antimicrobial Screening
The synthesized this compound derivatives are screened for their antimicrobial activity against a panel of pathogenic bacteria. Standard methods include the Kirby-Bauer (Disk Diffusion) test for qualitative screening and the Broth Microdilution method to determine the Minimum Inhibitory Concentration (MIC).[4][5][6]
Mechanism of Action Pathway
While the exact mechanism for azetidin-3-ones may vary, the related β-lactam antibiotics function by inhibiting bacterial cell wall synthesis. They achieve this by acylating the transpeptidase enzyme (also known as Penicillin-Binding Protein or PBP), which is essential for cross-linking the peptidoglycan strands. This inhibition weakens the cell wall, leading to cell lysis and bacterial death.[3]
Caption: Postulated mechanism of action for azetidinone-based antimicrobials.
Antimicrobial Screening Workflow
The following diagram outlines the key steps in screening the synthesized compounds for antimicrobial activity.
Caption: Workflow for antimicrobial susceptibility testing of synthesized compounds.
Protocol 1: Kirby-Bauer Disk Diffusion Test
This method provides a qualitative assessment of antimicrobial activity.[7][8]
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Cultures of test bacteria (e.g., Staphylococcus aureus, Escherichia coli)
-
Sterile swabs
-
Sterile blank paper disks (6 mm diameter)
-
Synthesized this compound derivatives (e.g., 50 µg/mL in DMSO)[5]
-
Standard antibiotic disks (e.g., Amoxicillin, Ciprofloxacin) as positive controls[5][9]
-
DMSO-loaded disks as negative control
-
Incubator (37°C)
Procedure:
-
Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland turbidity standard.[10]
-
Using a sterile swab, evenly inoculate the entire surface of an MHA plate to create a confluent lawn of bacteria. This is typically done by swabbing the plate in three directions, rotating the plate approximately 60 degrees between each application.[10]
-
Allow the plate to dry for a few minutes.
-
Aseptically apply paper disks impregnated with a known concentration of the test compounds onto the agar surface. Also apply positive and negative control disks.
-
Gently press the disks to ensure complete contact with the agar.
-
Invert the plates and incubate at 37°C for 18-24 hours.[7]
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters (mm).[10] A larger zone of inhibition indicates greater antimicrobial potency.[11]
Protocol 2: Broth Microdilution for MIC Determination
This quantitative method determines the lowest concentration of an antimicrobial agent required to inhibit the visible growth of a microorganism.[6][12]
Materials:
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB)
-
Bacterial inoculum prepared as in the Kirby-Bauer test, then diluted
-
Synthesized this compound derivatives
-
Standard antibiotic as a positive control
-
Multichannel pipette
Procedure:
-
Add 100 µL of sterile MHB to each well of a 96-well plate.
-
Add 100 µL of the test compound stock solution to the first well of a row and mix.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well in the dilution series.
-
Prepare a standardized bacterial inoculum and dilute it in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[10]
-
Add 100 µL of the diluted bacterial inoculum to each well.
-
Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[6][10]
Data Presentation
Quantitative results from the antimicrobial screening should be summarized in a clear and organized table to facilitate comparison between different derivatives.
Table 1: Antimicrobial Activity of Synthesized this compound Derivatives
| Compound ID | Substituent (R) | Zone of Inhibition (mm) vs. S. aureus | Zone of Inhibition (mm) vs. E. coli | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| AZ-01 | 4-Fluorophenyl | 18 | 14 | 16 | 32 |
| AZ-02 | 4-Chlorophenyl | 20 | 15 | 8 | 32 |
| AZ-03 | 4-Methoxyphenyl | 15 | 10 | 32 | 64 |
| AZ-04 | 2-Thienyl | 17 | 16 | 16 | 16 |
| Control | Amoxicillin | 25 | 22 | 4 | 8 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
References
- 1. A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. bepls.com [bepls.com]
- 4. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. microchemlab.com [microchemlab.com]
- 8. nelsonlabs.com [nelsonlabs.com]
- 9. impactfactor.org [impactfactor.org]
- 10. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. microbe-investigations.com [microbe-investigations.com]
- 12. singerinstruments.com [singerinstruments.com]
Application Notes and Protocols for the Synthesis of Potential STAT3 Inhibitors from Azetidin-3-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a compelling therapeutic target in oncology and inflammatory diseases due to its frequent constitutive activation in these conditions. Small molecule inhibitors targeting the STAT3 signaling pathway have emerged as a promising strategy for therapeutic intervention. Among these, a series of potent and selective inhibitors have been developed based on an (R)-azetidine-2-carboxamide scaffold. These compounds have demonstrated sub-micromolar efficacy in inhibiting STAT3 activity and have shown significant anti-tumor effects in preclinical models.
This document provides detailed application notes and protocols for the synthesis and evaluation of potential STAT3 inhibitors, with a specific focus on utilizing azetidin-3-one as a starting material. While published syntheses of these inhibitors typically commence from (R)-azetidine-2-carboxylic acid, we propose a viable synthetic route to access this key intermediate from this compound. Furthermore, we provide comprehensive protocols for the key biological assays required to characterize the efficacy and mechanism of action of these synthesized compounds.
Data Presentation
The following tables summarize the quantitative data for representative (R)-azetidine-2-carboxamide based STAT3 inhibitors, providing a benchmark for newly synthesized compounds.
Table 1: In Vitro STAT3 Inhibition and Selectivity
| Compound ID | STAT3 DNA Binding IC50 (µM) | STAT1 DNA Binding IC50 (µM) | STAT5 DNA Binding IC50 (µM) | Reference(s) |
| 5a | 0.55 | > 18 | > 18 | [1] |
| 5o | 0.38 | > 18 | > 18 | [1] |
| 8i | 0.34 | > 18 | > 18 | [1] |
| H172 (9f) | 0.38 - 0.98 | > 15.8 | > 15.8 | |
| H182 | 0.38 - 0.98 | > 15.8 | > 15.8 | |
| H120 (8e) | 1.75 - 2.07 | Not Reported | Not Reported | |
| H105 (8f) | 1.75 - 2.07 | Not Reported | Not Reported |
Table 2: Cellular Activity and Binding Affinity of Azetidine-Based STAT3 Inhibitors
| Compound ID | Cell Line | Cell Viability EC50 (µM) | Binding Affinity (Kd) to STAT3 (nM) | Reference(s) |
| 7e | MDA-MB-231/468 | 0.9 - 1.9 | Not Reported | [1] |
| 7f | MDA-MB-231/468 | 0.9 - 1.9 | Not Reported | [1] |
| 7g | MDA-MB-231/468 | 0.9 - 1.9 | 880 | [1] |
| 9k | MDA-MB-231/468 | 0.9 - 1.9 | 960 | [1] |
Experimental Protocols
I. Synthesis of Potential STAT3 Inhibitors from this compound
The synthesis of the target (R)-azetidine-2-carboxamide STAT3 inhibitors from this compound can be envisioned through a multi-step process. The key is the conversion of this compound to the crucial intermediate, (R)-1-(tert-butoxycarbonyl)azetidine-2-carboxylic acid. While a direct, one-pot conversion is not readily found in the literature, a plausible synthetic sequence is outlined below, followed by the established synthesis of the final inhibitors.
A. Proposed Synthesis of (R)-1-(tert-butoxycarbonyl)azetidine-2-carboxylic acid from this compound
This proposed route involves four main stages: 1) Protection of the azetidine nitrogen, 2) Conversion of the ketone to a nitrile, 3) Asymmetric hydrolysis of the nitrile to the carboxylic acid, and 4) Stereoselective reduction or resolution to obtain the desired (R)-enantiomer.
Step 1: N-Protection of this compound
-
Dissolve this compound hydrochloride in a suitable solvent such as dichloromethane (DCM).
-
Add a base, for example, triethylamine (TEA), to neutralize the hydrochloride salt.
-
To the solution, add di-tert-butyl dicarbonate (Boc)2O and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Work up the reaction by washing with aqueous solutions and purify the product, N-Boc-azetidin-3-one, by column chromatography.
Step 2: Cyanation of N-Boc-azetidin-3-one
-
To a solution of N-Boc-azetidin-3-one in a suitable solvent like methanol, add tosylmethyl isocyanide (TosMIC) and a base such as potassium carbonate.
-
Stir the reaction at room temperature until completion.
-
The reaction will yield N-Boc-3-cyanoazetidine. Purify the product by column chromatography.
Step 3: Hydrolysis of the Nitrile to Carboxylic Acid
-
Hydrolyze the N-Boc-3-cyanoazetidine to the corresponding carboxylic acid, N-Boc-azetidine-3-carboxylic acid, using acidic or basic conditions (e.g., refluxing with aqueous HCl or NaOH).
-
Neutralize the reaction mixture and extract the product. Purify by recrystallization or column chromatography.
Step 4: Resolution to (R)-azetidine-2-carboxylic acid
This is a conceptual step, as the above synthesis yields the 3-substituted azetidine. A more direct, albeit challenging, route from this compound to the 2-carboxylic acid would be required. A plausible, though not explicitly documented, approach could involve:
-
Asymmetric reduction of N-Boc-azetidin-3-one to the corresponding alcohol using a chiral reducing agent (e.g., a CBS catalyst).
-
Conversion of the alcohol to a leaving group (e.g., tosylate or mesylate).
-
Nucleophilic displacement with a cyanide source , followed by hydrolysis to the carboxylic acid. This would likely yield a racemic mixture requiring resolution.
-
Alternatively, enzymatic resolution of a racemic ester derivative of azetidine-2-carboxylic acid could be employed to isolate the (R)-enantiomer.
Given the complexity and lack of direct literature precedent for a high-yielding, stereoselective conversion of this compound to (R)-azetidine-2-carboxylic acid, researchers may prefer to start with commercially available (R)-1-(tert-butoxycarbonyl)azetidine-2-carboxylic acid. However, for the purpose of fulfilling the user request, the above serves as a conceptual synthetic strategy.
B. General Synthesis of (R)-Azetidine-2-carboxamide based STAT3 Inhibitors
The general synthesis of the target inhibitors from (R)-1-(tert-butoxycarbonyl)azetidine-2-carboxylic acid is well-documented and involves the following key steps[2].
Step 1: Esterification of (R)-1-(tert-butoxycarbonyl)azetidine-2-carboxylic acid
-
To a solution of (R)-1-(tert-butoxycarbonyl)azetidine-2-carboxylic acid in a suitable solvent (e.g., DMF), add potassium carbonate and benzyl bromide.
-
Stir the reaction at room temperature until completion.
-
After workup and purification, the corresponding benzyl ester is obtained.
Step 2: Deprotection of the Azetidine Nitrogen
-
The Boc-protecting group is removed using standard conditions, such as treatment with trifluoroacetic acid (TFA) in DCM.
-
After neutralization, the deprotected azetidine-2-carboxylic acid benzyl ester is obtained.
Step 3: Sulfonamide Formation
-
The deprotected amine is reacted with a sulfonyl chloride, such as pentafluorobenzenesulfonyl chloride, in the presence of a base (e.g., TEA) in a suitable solvent (e.g., DCM).
-
This reaction yields the corresponding sulfonamide intermediate.
Step 4: Amide Coupling
-
The carboxylic acid moiety (after deprotection of the benzyl ester via hydrogenation) is activated, for example, by converting it to an acid chloride using oxalyl chloride or thionyl chloride.
-
The activated acid is then coupled with the desired amine building block (e.g., a substituted aniline) in the presence of a base to form the final amide product.
Step 5: Final Deprotection (if necessary)
-
If any protecting groups are present on the coupled amine fragment, they are removed in the final step to yield the target STAT3 inhibitor.
II. Biological Evaluation Protocols
A. STAT3 DNA-Binding Electrophoretic Mobility Shift Assay (EMSA)
This assay determines the ability of the synthesized compounds to inhibit the binding of active STAT3 to its DNA consensus sequence.
Materials:
-
Nuclear extracts from cancer cells with constitutively active STAT3 (e.g., MDA-MB-231) or from cells stimulated with a STAT3 activator (e.g., EGF-stimulated NIH3T3/EGFR cells).
-
Radiolabeled high-affinity sis-inducible element (hSIE) probe (from the c-fos promoter).
-
Binding buffer (e.g., 10 mM HEPES, 50 mM KCl, 1 mM DTT, 1 mM EDTA, 5% glycerol).
-
Poly(dI-dC) as a non-specific competitor DNA.
-
Synthesized inhibitor compounds dissolved in DMSO.
-
Native polyacrylamide gel (e.g., 4-6%).
-
TBE buffer.
Protocol:
-
Prepare nuclear extracts from the chosen cell line.
-
In a microcentrifuge tube, pre-incubate the nuclear extract with varying concentrations of the inhibitor compound (or DMSO as a vehicle control) in binding buffer for 30 minutes at room temperature.
-
Add poly(dI-dC) to the mixture and incubate for 10 minutes.
-
Add the radiolabeled hSIE probe and incubate for another 20 minutes.
-
Load the samples onto a pre-run native polyacrylamide gel.
-
Run the gel in TBE buffer until the dye front reaches the bottom.
-
Dry the gel and expose it to a phosphor screen or X-ray film.
-
Quantify the bands corresponding to the STAT3:DNA complex using densitometry software (e.g., ImageJ).
-
Calculate the percentage of inhibition relative to the control and determine the IC50 value.
B. Western Blot Analysis of STAT3 Phosphorylation
This assay assesses the effect of the inhibitors on the phosphorylation of STAT3 at Tyrosine 705 (pY705), a critical step in its activation.
Materials:
-
Cancer cell lines with constitutively active STAT3 (e.g., MDA-MB-231, MDA-MB-468).
-
Synthesized inhibitor compounds.
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-pY705-STAT3 and anti-total-STAT3.
-
HRP-conjugated secondary antibody.
-
ECL detection reagent.
Protocol:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the inhibitor (and a DMSO control) for the desired time (e.g., 3-24 hours).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (anti-pY705-STAT3 or anti-total-STAT3) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize the pY705-STAT3 signal to the total STAT3 signal.
C. Cell Viability (MTT) Assay
This assay measures the effect of the inhibitors on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, MDA-MB-468).
-
96-well plates.
-
Complete cell culture medium.
-
Synthesized inhibitor compounds.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF).
Protocol:
-
Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Treat the cells with a range of concentrations of the inhibitor (and a DMSO control).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the EC50 value.
D. Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with the binding of an inhibitor to its target protein, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd).
Materials:
-
Purified recombinant STAT3 protein.
-
Synthesized inhibitor compound.
-
ITC instrument.
-
Dialysis buffer (e.g., PBS or HEPES buffer).
Protocol:
-
Thoroughly dialyze the purified STAT3 protein and the inhibitor solution against the same buffer to minimize heat of dilution effects.
-
Determine the accurate concentrations of the protein and the inhibitor.
-
Load the STAT3 protein solution into the sample cell of the ITC instrument.
-
Load the inhibitor solution into the injection syringe.
-
Set the experimental parameters (temperature, injection volume, spacing between injections, stirring speed).
-
Perform a series of injections of the inhibitor into the protein solution, measuring the heat change after each injection.
-
A control titration of the inhibitor into the buffer alone should be performed to determine the heat of dilution.
-
Subtract the heat of dilution from the binding data.
-
Analyze the integrated heat data by fitting it to a suitable binding model (e.g., a one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
Mandatory Visualization
References
Application Note: A High-Yield, Scalable Protocol for the Synthesis of N-Boc-azetidin-3-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed, two-step protocol for the synthesis of N-Boc-azetidin-3-one, a critical building block in medicinal chemistry for the development of novel therapeutics. The described method is robust, scalable, and utilizes a green oxidation process. The protocol begins with the synthesis of the precursor, N-Boc-azetidin-3-ol, via debenzylation and Boc-protection of 1-benzylazetidin-3-ol. The subsequent step details a highly efficient TEMPO-catalyzed oxidation of N-Boc-azetidin-3-ol to the desired N-Boc-azetidin-3-one. This method offers high yields and purity, making it suitable for both laboratory-scale synthesis and industrial applications.
Introduction
N-Boc-azetidin-3-one is a key intermediate in the synthesis of a variety of pharmacologically active compounds, including Janus kinase (JAK) inhibitors like Baricitinib. The azetidine ring is a valuable scaffold in drug design, imparting unique conformational constraints and physicochemical properties. The development of efficient and reliable methods for the synthesis of functionalized azetidines is therefore of significant interest to the pharmaceutical industry. The protocol outlined herein describes a high-yield synthesis of N-Boc-azetidin-3-one from readily available starting materials.
Overall Reaction Scheme
Application Notes and Protocols for Azetidin-3-one Hydrochloride: A Key Intermediate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Azetidin-3-one hydrochloride is a valuable and versatile four-membered heterocyclic building block in medicinal chemistry. Its strained ring system and reactive ketone functionality provide a unique scaffold for the synthesis of a diverse array of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The azetidine motif is increasingly incorporated into drug candidates to enhance properties such as metabolic stability, aqueous solubility, and target-binding affinity. These application notes provide detailed protocols for key transformations of this compound, highlighting its utility in the synthesis of compounds targeting critical biological pathways.
Application Note 1: Synthesis of 3-Amino-azetidine Derivatives via Reductive Amination
The ketone moiety of this compound is readily converted to a secondary or tertiary amine through reductive amination, a cornerstone transformation in drug discovery for introducing diversity. This protocol details the synthesis of N-substituted 3-amino-azetidine derivatives from N-Boc-azetidin-3-one, a common protected form of this compound hydrochloride.
Experimental Protocol: Reductive Amination of N-Boc-Azetidin-3-one
This procedure is adapted from established methods for reductive amination utilizing the mild and selective reducing agent, sodium triacetoxyborohydride.[1]
Materials:
-
N-Boc-azetidin-3-one
-
Primary or secondary amine (e.g., aniline, benzylamine)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic acid (optional, for less reactive amines)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
To a solution of N-Boc-azetidin-3-one (1.0 equivalent) in DCE or DCM (to a concentration of 0.2 M), add the desired primary or secondary amine (1.0-1.2 equivalents).
-
Stir the reaction mixture at room temperature for 20-30 minutes to facilitate the formation of the intermediate iminium ion. For less reactive amines, a catalytic amount of acetic acid (0.1 equivalents) can be added.
-
Add sodium triacetoxyborohydride (1.2-1.5 equivalents) portion-wise to the reaction mixture. The addition should be controlled to maintain the temperature below 30°C.
-
Stir the reaction at room temperature for 2-24 hours, monitoring the progress by an appropriate technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by silica gel column chromatography if necessary.
Quantitative Data:
| Starting Material | Amine | Product | Yield (%) | Reference |
| N-Boc-azetidin-3-one | Piperidine | 1-(Azetidin-3-yl)piperidine | 75 | [2] |
| N-Boc-azetidin-3-one | 4-Hydroxypiperidine | 3-(4-Hydroxypiperidin-1-yl)azetidine | 75 | [2] |
| N-Boc-azetidin-3-one | 4-Hydroxy-4-phenylpiperidine | 3-(4-Hydroxy-4-phenylpiperidin-1-yl)azetidine | 66 | [2] |
Experimental Workflow for Reductive Amination
Caption: Workflow for the synthesis of 3-amino-azetidine derivatives.
Application Note 2: Synthesis of Azetidine-Based STAT3 Inhibitors
Signal Transducer and Activator of Transcription 3 (STAT3) is a key protein in cellular signaling pathways involved in cell growth and proliferation. Its persistent activation is a characteristic of many cancers, making it an important therapeutic target. Azetidine-containing molecules have been developed as potent STAT3 inhibitors.
STAT3 Signaling Pathway
The canonical STAT3 signaling pathway is initiated by the binding of cytokines or growth factors to their receptors, leading to the activation of Janus kinases (JAKs). JAKs then phosphorylate STAT3, which dimerizes and translocates to the nucleus to regulate gene transcription.
Caption: Canonical STAT3 signaling pathway and the inhibitory action of azetidine-based compounds.
Quantitative Data for Azetidine-Based STAT3 Inhibitors:
| Compound | STAT3 EMSA IC₅₀ (µM) | STAT1 EMSA IC₅₀ (µM) | STAT5 EMSA IC₅₀ (µM) | Reference |
| 5a | 0.55 | > 18 | > 18 | [3] |
| 5o | 0.38 | > 18 | > 18 | [3] |
| H172 (9f) | 0.38 - 0.98 | > 15.8 | > 15.8 | [4] |
| H182 | 0.38 - 0.98 | > 15.8 | > 15.8 | [4] |
Application Note 3: Synthesis of Azetidine-Based Dopamine Receptor Ligands
Dopamine receptors, a class of G protein-coupled receptors (GPCRs), are crucial in the central nervous system, and their modulation is a key strategy for treating neurological and psychiatric disorders. Azetidine derivatives have been synthesized and evaluated as potent dopamine receptor antagonists.
Dopamine D2 Receptor Signaling Pathway
The dopamine D2 receptor is a Gi/o-coupled receptor. Its activation by dopamine leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This modulation of cAMP levels affects the activity of protein kinase A (PKA) and downstream signaling cascades.
Caption: Simplified Dopamine D2 receptor signaling pathway and the action of azetidine-based antagonists.
Experimental Protocol: Synthesis of 1-Benzhydrylthis compound (A Key Precursor)
The synthesis of N-(1-benzhydrylazetidin-3-yl)-2-bromobenzamide, a dopamine D2/D4 antagonist, starts with the preparation of 1-benzhydrylthis compound from 1-benzhydrylazetidin-3-ol hydrochloride.
Materials:
-
1-Benzhydrylazetidin-3-ol hydrochloride
-
Triethylamine
-
Dimethylformamide (DMF)
-
Pyridine sulfur trioxide complex
-
Ethyl acetate
-
Brine
-
Activated carbon
-
Methanol
-
Heptane
-
Silica gel for column chromatography
Procedure:
-
To a mixture of 1-benzhydrylazetidin-3-ol hydrochloride (5.52 g) and triethylamine (27.9 ml), slowly add a dimethylformamide solution (80 ml) of pyridine sulfur trioxide complex (19.7 g) dropwise.
-
Stir the reaction mixture at 50°C for 30 minutes and then cool to room temperature.
-
Pour the reaction mixture into ice water and extract with ethyl acetate.
-
Wash the organic layer with brine.
-
Add activated carbon (5 g) to the organic layer and stir at room temperature for 3 days.
-
Filter off the activated carbon and concentrate the filtrate.
-
Dissolve the residue in methanol (200 ml), add activated carbon (10 g), and stir at room temperature for 3 days.
-
Filter off the activated carbon again and concentrate the filtrate.
-
Purify the residue by silica gel column chromatography (eluent: heptane/ethyl acetate = 4:1, then 2:1).
-
Collect the fractions containing the target compound and concentrate to give a light yellow oil (3.21 g).
-
Add hexane to the oil to induce crystallization. Collect the crystals by filtration and dry to yield the title compound (1.11 g, 23.4% yield). A second crop can be obtained from the filtrate (940 mg, 19.8% yield).[6]
Subsequent Amide Coupling (General Procedure):
The resulting 1-benzhydrylthis compound would then typically undergo reductive amination to introduce an amino group at the 3-position, followed by amide coupling with a suitable carboxylic acid (e.g., 2-bromobenzoic acid) to yield the final dopamine antagonist.
Application Note 4: Olefination of this compound via Horner-Wadsworth-Emmons Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful method for the synthesis of alkenes with high E-selectivity. This reaction can be applied to this compound to introduce an exocyclic double bond, creating a versatile intermediate for further functionalization, such as in the synthesis of novel amino acid derivatives.[2]
Experimental Protocol: Horner-Wadsworth-Emmons Reaction of N-Boc-Azetidin-3-one
This protocol describes the synthesis of methyl (N-Boc-azetidin-3-ylidene)acetate.[2]
Materials:
-
N-Boc-azetidin-3-one
-
Methyl 2-(dimethoxyphosphoryl)acetate
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Dry Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a suspension of NaH (1.03 equivalents) in dry THF, add neat methyl 2-(dimethoxyphosphoryl)acetate (1.0 equivalent).
-
After 30 minutes, add a solution of N-Boc-azetidin-3-one (1.0 equivalent) in dry THF.
-
Stir the resulting mixture for 1 hour.
-
Quench the reaction by the addition of water.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic solutions, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
The crude product can be purified by silica gel column chromatography.
Quantitative Data:
| Starting Material | Phosphonate Reagent | Product | Yield (%) | Reference |
| N-Boc-azetidin-3-one | Methyl 2-(dimethoxyphosphoryl)acetate | Methyl (N-Boc-azetidin-3-ylidene)acetate | Not explicitly stated, but used in subsequent high-yield reactions | [2] |
Experimental Workflow for Horner-Wadsworth-Emmons Reaction
Caption: Workflow for the Horner-Wadsworth-Emmons olefination of N-Boc-azetidin-3-one.
These application notes demonstrate the broad utility of this compound hydrochloride as a starting material for the synthesis of complex and biologically relevant molecules. The detailed protocols and workflows provide a practical guide for researchers in the pharmaceutical sciences.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 1-BENZHYDRYLthis compound synthesis - chemicalbook [chemicalbook.com]
Preparation of Azetidine Derivatives as Antitubercular Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the synthesis, characterization, and evaluation of azetidine derivatives as potent antitubercular agents. The focus is on a promising series of compounds, termed BGAz, which have demonstrated significant activity against both drug-sensitive and multidrug-resistant strains of Mycobacterium tuberculosis. These compounds are reported to act by inhibiting the late-stage biosynthesis of mycolic acids, a crucial component of the mycobacterial cell wall.
Introduction
Tuberculosis (TB) remains a leading cause of death from a single infectious agent worldwide, with the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains posing a significant threat to global health.[1][2][3] This necessitates the urgent development of novel antitubercular agents with new mechanisms of action. Azetidine-containing compounds have emerged as a promising class of molecules in drug discovery due to their unique three-dimensional structure and ability to confer favorable physicochemical properties. The BGAz series of azetidines has shown potent bactericidal activity against M. tuberculosis with minimum inhibitory concentrations (MICs) in the low micromolar range.[1][2][4]
Data Presentation: Antitubercular Activity of BGAz Derivatives
The following table summarizes the in vitro antitubercular activity of selected BGAz azetidine derivatives against various strains of Mycobacterium.
| Compound ID | Structure | M. smegmatis MIC (µM) | M. bovis BCG MIC (µM) | M. tuberculosis H37Rv MIC (µM) | M. tuberculosis (MDR) MIC (µM) | Cytotoxicity (CC50, µM) on THP-1 cells | Selectivity Index (SI = CC50/MIC H37Rv) |
| BGAz-001 | R¹=H, R²=H, R³=H | 30.5 | 64.5 | >10 | >10 | >100 | - |
| BGAz-002 | R¹=p-OCF₃, R²=o-Br, R³=pyrrolidinyl | 28.3 | 8.8 | 6.2 | 8.1 | >100 | >16.1 |
| BGAz-003 | R¹=m-CF₃, R²=o-Br, R³=pyrrolidinyl | 9.7 | 4.2 | 3.3 | 4.1 | >100 | >30.3 |
| BGAz-004 | R¹=p-Br, R²=o-Br, R³=pyrrolidinyl | 10.2 | 4.5 | 3.3 | 4.2 | >100 | >30.3 |
| BGAz-005 | R¹=p-OCF₃, R²=o-Br, R³=NHCH₃ | 12.5 | 5.1 | 7.2 | 9.2 | >100 | >13.9 |
Data compiled from multiple sources. MIC values are typically MIC₉₉, the concentration that inhibits 99% of bacterial growth. MDR strain used was 08/00483E. Cytotoxicity data is often presented as >100 µM, indicating low toxicity at the tested concentrations.
Experimental Protocols
Detailed methodologies for the synthesis and evaluation of azetidine derivatives are provided below.
General Protocol for the Synthesis of BGAz Azetidine Derivatives
The synthesis of the BGAz series of azetidines generally involves a multi-step process. A representative synthetic scheme is outlined below, followed by a general experimental protocol.
General Synthetic Scheme: Step 1: Synthesis of Schiff Base An appropriately substituted aromatic aldehyde is reacted with a primary amine in the presence of a suitable solvent and catalyst to form the corresponding Schiff base (imine).
Step 2: [2+2] Cycloaddition to form the Azetidine Ring The Schiff base is then reacted with a ketene, typically generated in situ from an acyl chloride and a non-nucleophilic base (e.g., triethylamine), to yield the 2-azetidinone (β-lactam) ring via a [2+2] cycloaddition reaction.
Protocol: Synthesis of a Representative BGAz Derivative
-
Schiff Base Formation:
-
To a solution of a substituted aromatic aldehyde (1.0 eq) in an anhydrous solvent (e.g., toluene or dichloromethane), add the desired substituted aniline (1.0 eq).
-
Add a catalytic amount of an acid (e.g., p-toluenesulfonic acid or glacial acetic acid).
-
Reflux the mixture with a Dean-Stark apparatus to remove water for 4-12 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude Schiff base is often used in the next step without further purification.
-
-
Azetidine Ring Formation:
-
Dissolve the crude Schiff base (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 eq) dropwise to the solution.
-
Slowly add a solution of chloroacetyl chloride (1.2 eq) in anhydrous dichloromethane dropwise over 30 minutes.
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 8-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford the desired azetidine derivative.
-
Protocol for In Vitro Antitubercular Activity Screening: Microplate Alamar Blue Assay (MABA)
The MABA is a colorimetric assay used to determine the Minimum Inhibitory Concentration (MIC) of compounds against M. tuberculosis.
-
Preparation of Mycobacterial Inoculum:
-
Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) ADC (Albumin-Dextrose-Catalase), and 0.05% (v/v) Tween 80 to mid-log phase.
-
Adjust the turbidity of the culture with sterile 7H9 broth to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁷ CFU/mL.
-
Dilute this suspension 1:20 in 7H9 broth to obtain the final inoculum of approximately 5 x 10⁵ CFU/mL.
-
-
Assay Plate Preparation:
-
In a sterile 96-well flat-bottom plate, add 100 µL of sterile deionized water to all perimeter wells to minimize evaporation.
-
Add 100 µL of supplemented 7H9 broth to all experimental wells.
-
Prepare a stock solution of the test compound in DMSO. Add 2 µL of the stock solution to the first well of a row and perform serial two-fold dilutions across the plate.
-
Include a drug-free control (containing only DMSO, the solvent for the compounds) and a negative control (broth only).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared mycobacterial inoculum to all wells except the negative control wells.
-
Seal the plate with a breathable sealant and incubate at 37 °C for 7 days.
-
-
Addition of Alamar Blue and Reading:
-
After the incubation period, add 20 µL of Alamar Blue solution (resazurin) and 12.5 µL of 20% Tween 80 to each well.
-
Re-incubate the plates at 37 °C for 24 hours.
-
A color change from blue (oxidized) to pink (reduced) indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.
-
Protocol for Determining Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
-
From the MABA Plate:
-
Following the determination of the MIC from the MABA plate, select the wells corresponding to the MIC, 2x MIC, and 4x MIC.
-
Also, select the drug-free control well.
-
-
Plating on Solid Media:
-
From each selected well, take a 10 µL aliquot and spot-plate it onto a Middlebrook 7H11 agar plate supplemented with 10% OADC (Oleic Acid-Albumin-Dextrose-Catalase).
-
Allow the spots to dry completely before inverting the plates.
-
-
Incubation and CFU Enumeration:
-
Incubate the plates at 37 °C for 3-4 weeks.
-
After incubation, count the number of Colony Forming Units (CFUs) in each spot.
-
-
MBC Determination:
-
The MBC is defined as the lowest concentration of the compound that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum or the drug-free control.
-
Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for determining the cytotoxicity of the azetidine derivatives against a mammalian cell line, such as the human monocytic cell line THP-1.
-
Cell Culture and Seeding:
-
Culture THP-1 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37 °C in a 5% CO₂ humidified incubator.
-
Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of medium and incubate for 24 hours to allow for cell adherence.
-
-
Compound Treatment:
-
Prepare serial dilutions of the azetidine derivatives in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a positive control (a known cytotoxic agent).
-
Incubate the plate for 48 hours at 37 °C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
The 50% cytotoxic concentration (CC50) is determined by plotting the percentage of cell viability against the compound concentration.
-
Mechanism of Action and Visualization
The BGAz series of azetidine derivatives has been shown to inhibit the biosynthesis of mycolic acids, which are essential components of the mycobacterial cell wall. Specifically, they are thought to interfere with the late stages of this pathway.
Mycolic Acid Biosynthesis Pathway
Caption: Mycolic acid biosynthesis pathway and the putative target of BGAz azetidines.
Experimental Workflow
Caption: Experimental workflow for the development of azetidine-based antitubercular agents.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Gold-Catalyzed Azetidin-3-one Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the gold-catalyzed synthesis of Azetidin-3-ones. Our aim is to help you improve reaction yields and overcome common experimental challenges.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis, offering potential causes and actionable solutions.
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Catalyst Deactivation: The basic nitrogen of the propargylamine substrate can deactivate the cationic gold catalyst.[1] | - Protecting Group Strategy: Employ an electron-withdrawing protecting group on the nitrogen. The tert-butanesulfonyl (Bus) group is particularly effective as it can be removed under acidic conditions post-synthesis.[1][2] - Catalyst Choice: Use a more robust cationic gold(I) complex, such as BrettPhosAuNTf₂, which has shown significant yield improvement.[1] |
| Steric Hindrance: Bulky substituents on the substrate can hinder the cyclization process. For instance, a t-butyl group on the substrate has been observed to result in low yields (<35%).[1] | - Substrate Modification: If possible, consider using a less sterically hindered substrate. For example, a cyclohexyl group is better tolerated than a t-butyl group.[1] | |
| Inappropriate Reaction Conditions: The presence of certain additives, like methanesulfonic acid (MsOH), may not be optimal for all catalyst systems and can lead to side reactions. | - Optimize Additives: Try running the reaction without acidic additives. In some cases, this has been shown to increase the yield of azetidin-3-one.[1] | |
| Formation of Side Products | Substrate-Specific Side Reactions: Electron-rich moieties in the substrate, such as a furan ring, can lead to undesired rearrangements. For example, furan-containing sulfonamides can form a conjugated imine instead of the this compound.[1] | - Substrate Analysis: Carefully analyze the substrate for functional groups that could participate in side reactions. If a furan-containing substrate is used, be aware of the potential for ring opening of the azetidine intermediate.[1] |
| Competitive Carbonyl Cyclization: Acyl protecting groups can sometimes lead to a competitive 5-exo-dig cyclization involving the carbonyl group.[1] | - Protecting Group Selection: Avoid acyl protecting groups if this side reaction is observed. Sulfonamides are a good alternative. | |
| Difficulty in Product Purification | Residual Gold Catalyst: Traces of the gold catalyst can be difficult to remove from the final product. | - Purification Method: Silica gel flash chromatography is a standard and effective method for purifying azetidin-3-ones and removing catalyst residues.[1] |
| Reaction Stalls or is Sluggish | Insufficient Catalyst Activity: The chosen gold catalyst may not be active enough under the reaction conditions. | - Catalyst Screening: Test different gold catalysts. For instance, dichloro(2-picolinato)gold(III) has been shown to catalyze the reaction, albeit with the need for an acid additive.[1] Platinum catalysts like PtCl₂ may not be effective.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the most effective protecting group for the nitrogen in the propargylamine precursor?
A1: The tert-butanesulfonyl (Bus) group is highly recommended. It is sufficiently electron-withdrawing to prevent deactivation of the cationic gold catalyst and can be easily removed under acidic conditions after the synthesis of the azetidine ring.[1][2] This avoids the need for harsh deprotection conditions that could compromise the strained this compound ring.
Q2: My reaction is not working with a furan-containing substrate. What is happening?
A2: Furan-containing N-propargylsulfonamides are known to undergo a side reaction. Instead of the expected this compound, a conjugated imine is often isolated in high yield. This is believed to occur via a ring-opening of the azetidine intermediate, which is facilitated by the electron-rich furan ring.[1]
Q3: Can I run the gold-catalyzed cyclization without an acid additive?
A3: Yes, and in some cases, it is beneficial. While some initial protocols used acid additives like MsOH, subsequent optimization has shown that with certain cationic gold(I) complexes, the reaction proceeds efficiently and with higher yields in the absence of acid.[1]
Q4: What is a typical catalyst loading for this reaction?
A4: Catalyst loading can vary, but successful syntheses have been reported with catalyst loadings around 5 mol%.
Q5: How can I monitor the progress of the reaction?
A5: Thin-layer chromatography (TLC) is a suitable method for monitoring the consumption of the starting material and the formation of the product.[1]
Experimental Protocols
General Procedure for Gold-Catalyzed Oxidative Cyclization of N-Propargylsulfonamides
This protocol is based on the synthesis of chiral azetidin-3-ones from N-propargylsulfonamides.
Materials:
-
N-propargylsulfonamide substrate
-
Gold catalyst (e.g., BrettPhosAuNTf₂)
-
N-oxide (e.g., 8-ethylquinoline N-oxide)
-
Dichloromethane (DCM, dry)
-
1 N HCl
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for elution
Procedure:
-
To a solution of the N-propargylsulfonamide in dry DCE, add the N-oxide and the gold catalyst at room temperature.
-
Stir the reaction mixture and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding 1 N HCl.
-
Extract the mixture with DCM.
-
Combine the organic layers, dry with MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting residue by silica gel flash chromatography using a hexanes/ethyl acetate eluent system to afford the desired this compound.[1]
Data Summary
| Substituent (R) | Catalyst | Additive | Yield (%) | Reference |
| Phenyl | BrettPhosAuNTf₂ | None | 82 (isolated) | [1] |
| 4-Methoxyphenyl | BrettPhosAuNTf₂ | None | 85 | [1] |
| Cyclohexyl | BrettPhosAuNTf₂ | None | 88 | [1] |
| tert-Butyl | BrettPhosAuNTf₂ | None | <35 | [1] |
| Furan-2-yl | BrettPhosAuNTf₂ | None | 0 (Imine formed) | [1] |
Visual Guides
Experimental Workflow for this compound Synthesis
Caption: General experimental workflow for the synthesis and purification of azetidin-3-ones.
Troubleshooting Logic for Low Yield
Caption: A decision-making diagram for troubleshooting low yields in this compound synthesis.
References
- 1. A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A flexible and stereoselective synthesis of azetidin-3-ones through gold-catalyzed intermolecular oxidation of alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Azetidin-3-one Stability in Solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the stability and degradation of Azetidin-3-one in solution. The information is presented in a question-and-answer format to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in solution?
A1: The primary factors contributing to the degradation of this compound are related to its molecular structure, which features a strained four-membered ring. Key factors include:
-
pH: Both acidic and basic conditions can promote the degradation of the azetidine ring. Acidic conditions can lead to protonation of the ring nitrogen, making the ring more susceptible to nucleophilic attack and subsequent ring-opening.[1] Basic conditions can also facilitate hydrolysis.
-
Temperature: Elevated temperatures can increase the rate of degradation reactions. For this reason, it is often recommended to store this compound and its solutions at low temperatures (e.g., 2-8°C).[2][3]
-
Nucleophiles: The strained ring of azetidines is susceptible to attack by nucleophiles, which can lead to ring-opening.[4] This is a critical consideration when choosing solvents and reagents for your experiments.
Q2: What are the likely degradation pathways for this compound?
A2: While specific degradation pathways for the parent this compound are not extensively documented in the literature, based on the reactivity of related azetidine compounds, the following pathways are plausible:
-
Hydrolytic Ring Opening: In aqueous solutions, particularly under acidic or basic conditions, the azetidine ring can undergo hydrolysis. This would likely result in the formation of a β-amino acid derivative. Studies on other azetidine-containing molecules have demonstrated this type of degradation.[4][5][6]
-
Nucleophilic Addition to the Carbonyl Group: The ketone functional group can undergo nucleophilic addition reactions.
-
Reaction with Solvents: Protic solvents, especially under non-neutral pH or at elevated temperatures, could potentially react with this compound.
A potential degradation pathway involves the formation of an azetidinium ion, which activates the ring for nucleophilic attack and subsequent ring-opening.[4][5]
Q3: What are the recommended storage and handling conditions for this compound and its solutions?
A3: To ensure the stability of this compound, the following storage and handling procedures are recommended:
-
Solid Compound: Store this compound (or its hydrochloride salt) in a tightly sealed container in a dry, well-ventilated place at 2-8°C.[2][3][7] Protect from light.
-
Solutions: It is highly recommended to prepare solutions of this compound fresh for each experiment. If short-term storage is necessary, store the solution at 2-8°C and protect it from light. For longer-term storage, consider freezing aliquots at -20°C or -80°C, but be aware that freeze-thaw cycles may promote degradation. A pilot stability test on a small scale is advisable to determine the stability in your specific solvent and buffer system.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent experimental results or loss of starting material. | Degradation of this compound in the reaction or analytical sample. | • Prepare fresh solutions of this compound for each experiment.• Minimize the time between solution preparation and use.• Control the temperature of your experiment; if possible, run reactions at a lower temperature.• Analyze a sample of your starting material solution by a suitable method (e.g., HPLC, NMR) to confirm its integrity before use. |
| Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS). | Formation of degradation products. | • Compare the chromatogram of a freshly prepared sample with that of an aged sample to identify potential degradation peaks.• If using mass spectrometry, analyze the molecular weights of the new peaks to hypothesize their structures, which could correspond to ring-opened products or other derivatives. |
| Poor solubility in aqueous buffers. | This compound has some aqueous solubility, but it may be limited depending on the concentration and the buffer system. | • Consider using a co-solvent such as DMSO or ethanol. However, be mindful that the co-solvent could potentially react with this compound, especially if it is nucleophilic.• The hydrochloride salt of this compound generally exhibits better aqueous solubility.[3] |
| Reaction with buffer components. | Some buffer components can be nucleophilic (e.g., Tris, phosphate at certain pH values) and may react with the strained azetidine ring. | • If you suspect buffer interference, consider using a non-nucleophilic buffer system, such as HEPES or MES.• Run a control experiment with this compound in the buffer solution (without other reactants) to assess its stability over the time course of your experiment. |
Experimental Protocols
Protocol 1: General Procedure for Assessing the Stability of this compound in a Specific Buffer
This protocol outlines a general method to evaluate the stability of this compound in a chosen buffer system using HPLC.
-
Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mg/mL) in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Prepare your desired buffer solution (e.g., 50 mM phosphate buffer at pH 7.4).
-
Spike the buffer solution with the this compound stock solution to a final concentration suitable for your analytical method (e.g., 100 µg/mL).
-
-
Incubation:
-
Divide the this compound buffer solution into several aliquots.
-
Store the aliquots under different conditions you wish to test (e.g., room temperature, 4°C, 37°C).
-
Protect the solutions from light.
-
-
Time-Course Analysis:
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), take a sample from each condition.
-
Immediately analyze the samples by a validated stability-indicating HPLC method. The method should be able to separate the parent this compound from potential degradation products.
-
-
Data Analysis:
-
Quantify the peak area of this compound at each time point.
-
Calculate the percentage of this compound remaining relative to the initial time point (t=0).
-
Plot the percentage remaining versus time to determine the degradation rate.
-
Protocol 2: Forced Degradation Study
Forced degradation studies can help identify potential degradation products and pathways.
-
Acid Hydrolysis: To a solution of this compound, add an equal volume of a dilute acid (e.g., 0.1 N HCl) and incubate at a controlled temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: To a solution of this compound, add an equal volume of a dilute base (e.g., 0.1 N NaOH) and incubate at a controlled temperature.
-
Oxidative Degradation: Treat a solution of this compound with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) and incubate.
-
Analysis: After incubation, neutralize the acidic and basic samples. Analyze all samples by LC-MS to identify the molecular weights of any degradation products formed.
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: Factors leading to this compound degradation.
References
- 1. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 54044-11-0|this compound|BLD Pharm [bldpharm.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. researchgate.net [researchgate.net]
- 5. Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Page loading... [wap.guidechem.com]
Troubleshooting competitive side reactions in azetidinone synthesis
Welcome to the Technical Support Center for Azetidinone Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing the β-lactam ring, a critical pharmacophore in numerous antibiotics and therapeutic agents. As a Senior Application Scientist, I have compiled this resource to provide not just procedural steps, but the underlying causality and field-proven insights to help you troubleshoot competitive side reactions and optimize your synthetic outcomes.
This center is structured as a series of frequently asked questions (FAQs) and detailed troubleshooting guides. We will delve into the mechanistic underpinnings of common synthetic routes and provide actionable protocols to overcome the challenges you may encounter at the bench.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to azetidinones and what are their primary challenges?
A1: The three most prevalent methods for constructing the azetidinone ring are the Staudinger [2+2] cycloaddition, the ester enolate-imine condensation, and intramolecular cyclization. Each has its own set of advantages and common pitfalls.
-
Staudinger [2+2] Cycloaddition: This reaction between a ketene and an imine is one of the most versatile methods. However, it is often plagued by issues related to the high reactivity of the ketene intermediate, leading to side reactions like dimerization and polymerization. Stereocontrol can also be a significant challenge.
-
Ester Enolate-Imine Condensation: This method, which includes variations like the Reformatsky reaction, involves the reaction of a pre-formed ester enolate with an imine. Key challenges include achieving high diastereoselectivity and preventing competitive side reactions such as self-condensation of the enolate or elimination reactions.
-
Intramolecular Cyclization: This strategy forms the β-lactam ring by cyclizing a precursor that already contains the N-C4 and C2-C3 bonds. The success of this method is highly dependent on the efficiency of the cyclization step, which can be hampered by unfavorable ring strain and competitive intermolecular reactions.
Q2: My Staudinger reaction is giving me a low yield and a mixture of cis and trans isomers. What are the key factors to consider?
A2: Low yields and poor stereoselectivity in the Staudinger reaction are common issues that often stem from the same root causes: the stability of the zwitterionic intermediate and the reactivity of the ketene. The stereochemical outcome is a kinetic competition between the direct ring closure of the initial zwitterionic intermediate (favoring the cis product from an (E)-imine) and its isomerization before cyclization (leading to the trans product).[1]
Key factors to investigate are:
-
Solvent Polarity: Polar solvents can stabilize the zwitterionic intermediate, allowing more time for isomerization and favoring the formation of the trans product.[2] Nonpolar solvents tend to favor the cis product.
-
Substituent Effects: Electron-donating groups on the ketene and electron-withdrawing groups on the imine accelerate the direct ring closure, favoring the cis product. Conversely, electron-withdrawing groups on the ketene and electron-donating groups on the imine slow down the ring closure, allowing for isomerization and favoring the trans product.[1]
-
Temperature: Higher temperatures can provide the energy needed for the isomerization of the zwitterionic intermediate, often leading to a higher proportion of the trans isomer.
-
Method of Ketene Generation: The way the ketene is generated can significantly impact its purity and reactivity. In situ generation is often preferred to minimize polymerization.
Q3: I am observing a significant amount of a byproduct with double the mass of my expected ketene in my Staudinger reaction. What is it and how can I prevent it?
A3: This byproduct is likely a ketene dimer. Ketenes are highly reactive and prone to [2+2] cycloaddition with themselves, especially if their concentration is too high or if they are not trapped quickly by the imine. Monosubstituted ketenes are particularly susceptible to polymerization.[1]
To prevent this:
-
Slow Addition/In Situ Generation: Generate the ketene in situ by slowly adding the acyl chloride to a solution containing both the imine and a tertiary amine base. This ensures the ketene concentration remains low and it is consumed as it is formed.
-
Temperature Control: Many ketene generation reactions are exothermic. Maintaining a low temperature (e.g., -78 °C to 0 °C) can help to slow down the rate of dimerization.
Troubleshooting Guide: The Staudinger [2+2] Cycloaddition
This section provides a more in-depth look at common problems encountered during the Staudinger synthesis and offers detailed solutions.
Problem 1: Low or No Product Yield
Low or non-existent yield is a frustrating but common issue. A logical troubleshooting approach is essential.
References
Technical Support Center: Optimization of Reaction Conditions for Azetidine Ring Cyclization
Welcome to the Technical Support Center for the synthesis and optimization of azetidine rings. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of constructing this strained, four-membered heterocyclic motif. The inherent ring strain of azetidines, while conferring unique and desirable properties in medicinal chemistry, also presents significant synthetic challenges, often leading to low yields and competing side reactions.[1][2] This resource provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to empower you to overcome these hurdles and achieve your synthetic goals.
Troubleshooting Guide: Navigating Common Experimental Issues
This section addresses specific problems you may encounter during azetidine ring cyclization, offering causal explanations and actionable solutions.
Issue 1: Low or No Yield in Intramolecular Cyclization
-
Symptoms: TLC or LC-MS analysis shows predominantly starting material, or a complex mixture of unidentifiable products. Significant baseline material may suggest polymerization.[3]
-
Causality & Solutions:
-
Poor Leaving Group: The success of intramolecular SN2 cyclization hinges on the efficacy of the leaving group. A hydroxyl group, for instance, is a notoriously poor leaving group and requires activation.
-
Solution: Convert the hydroxyl group into a more reactive species such as a mesylate (-OMs), tosylate (-OTs), or triflate (-OTf).[3] These sulfonates are excellent leaving groups and will significantly accelerate the rate of cyclization. If starting from a γ-haloamine, consider converting a chloride or bromide to an iodide in situ using the Finkelstein reaction, as iodide is a superior leaving group.[3]
-
-
Unfavorable Reaction Kinetics: The formation of a strained four-membered ring has a high activation energy.[1]
-
Steric Hindrance: Bulky substituents on the substrate, either on the carbon backbone or the nitrogen atom, can sterically impede the intramolecular nucleophilic attack required for ring closure.[1][3]
-
Solution: If possible, redesign the synthetic route to utilize a precursor with less steric bulk. Alternatively, consider synthetic strategies that do not rely on a direct SN2 cyclization, such as a Mitsunobu reaction or photochemical methods.[4]
-
-
Competing Intermolecular Reactions: The amine precursor can react with another molecule of itself (dimerization or polymerization) instead of cyclizing, a common issue at high concentrations.[3]
-
Solution: Employ high-dilution conditions. This can be achieved by the slow addition of the substrate to the reaction mixture containing the base. This favors the unimolecular cyclization pathway over the bimolecular intermolecular reactions.[3]
-
-
Issue 2: Formation of Pyrrolidine or Other Ring-Larger Byproducts
-
Symptoms: Characterization (e.g., NMR, MS) of the product mixture indicates the presence of five- or six-membered rings alongside or instead of the desired azetidine.
-
Causality & Solutions:
-
Thermodynamic vs. Kinetic Control: The formation of less strained five- and six-membered rings is often thermodynamically favored over the formation of the four-membered azetidine.[1]
-
Solution: To favor the kinetically controlled azetidine product, it is often beneficial to run the reaction at lower temperatures.[1] A careful screening of reaction conditions, including solvent and base, can help identify a window where the rate of azetidine formation is significantly faster than the formation of larger rings.
-
-
Substrate Structure: The regioselectivity of ring closure can be influenced by the substrate. For instance, in the cyclization of epoxy amines, the reaction can proceed via either a 4-exo-tet or a 5-endo-tet pathway.
-
Solution: The use of specific catalysts, such as Lewis acids like La(OTf)₃, has been shown to highly favor the 4-exo-tet cyclization to yield azetidines from cis-3,4-epoxy amines.[5]
-
-
Issue 3: Product Instability and Decomposition
-
Symptoms: The desired azetidine product is isolated but decomposes upon standing, during purification (e.g., on silica gel), or under specific pH conditions.
-
Causality & Solutions:
-
Acid-Mediated Ring Opening: The strained azetidine ring is susceptible to ring-opening, particularly under acidic conditions.[2][6] Protonation of the azetidine nitrogen increases its electrophilicity and makes it vulnerable to nucleophilic attack.
-
Solution: Avoid acidic conditions during workup and purification. Use a mild base (e.g., triethylamine) in the eluent for column chromatography to prevent decomposition on silica gel.[7] If the final compound must be stable at low pH, consider structural modifications. For example, the pKa of the azetidine nitrogen is a key determinant of stability; electron-withdrawing groups on the N-substituent can decrease its basicity and enhance stability.[2]
-
-
Intramolecular Decomposition Pathways: Certain substitution patterns can lead to intramolecular ring-opening. For instance, a pendant nucleophilic group on the N-substituent can attack the azetidine ring.[2][6]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing the azetidine ring?
A1: The most prevalent methods include:
-
Intramolecular Cyclization: This is the most common approach, typically involving the cyclization of a γ-amino alcohol or γ-haloamine, where the nitrogen atom acts as a nucleophile to displace a leaving group.[3][8]
-
[2+2] Cycloaddition: Also known as the aza Paternò-Büchi reaction, this method involves the reaction of an imine with an alkene and can be promoted photochemically or with catalysts.[3][4]
-
Ring Expansion of Aziridines: Various strategies exist to convert three-membered aziridines into four-membered azetidines.[3][8]
-
Reduction of β-Lactams (Azetidin-2-ones): The carbonyl group of a β-lactam can be reduced to a methylene group to yield the corresponding azetidine.[3][8]
Q2: Which protecting group is most suitable for the azetidine nitrogen?
A2: The tert-butoxycarbonyl (Boc) group is widely used for protecting the azetidine nitrogen. It is stable under a variety of reaction conditions and can be readily removed with acid.[7] Other groups like benzyl (Bn) and carbobenzyloxy (Cbz) are also employed and offer different deprotection strategies.[7] For specific applications, such as facilitating lithiation at the α-position, a tert-butoxythiocarbonyl (Botc) group has shown promise.[9]
Q3: How can I effectively purify my azetidine derivative?
A3: Due to their polarity and potential volatility, purification can be challenging. Column chromatography on silica gel is a standard method.[7] It is often beneficial to use a gradient elution, starting with a non-polar solvent system and gradually increasing polarity.[7] To prevent decomposition of acid-sensitive azetidines, it is advisable to add a small amount of a basic modifier like triethylamine to the eluent. For solid derivatives, recrystallization can be an effective purification technique.[7]
Q4: What are the typical spectroscopic signatures of an N-Boc protected azetidine?
A4: In ¹H NMR spectroscopy, the protons on the azetidine ring typically appear as multiplets in the range of 3.5-4.5 ppm. The tert-butyl protons of the Boc group show a characteristic singlet at approximately 1.4 ppm. In ¹³C NMR, the carbons of the azetidine ring usually resonate between 35 and 60 ppm, while the carbonyl carbon of the Boc group appears around 155 ppm.[7]
Data Presentation
Table 1: Troubleshooting Guide for Intramolecular Azetidine Cyclization
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield | Poor leaving group (e.g., -OH) | Activate the hydroxyl group as a mesylate (-OMs), tosylate (-OTs), or triflate (-OTf).[3] |
| Intermolecular side reactions | Use high dilution conditions (slow addition of substrate).[3] | |
| Reaction is too slow | Increase reaction temperature or switch to a more polar aprotic solvent (DMF, DMSO).[3] | |
| Steric hindrance | Redesign the substrate if possible, or explore alternative synthetic routes.[3] | |
| Formation of Side Products | Thermodynamic formation of larger rings | Lower the reaction temperature to favor the kinetic product.[1] |
| Elimination reactions | Use a non-hindered, nucleophilic base. | |
| Product Decomposition | Acidity of silica gel during chromatography | Add a small amount of triethylamine or another base to the eluent.[7] |
| Acid-mediated ring-opening | Perform aqueous workup under neutral or basic conditions. Avoid strong acids.[2] |
Experimental Protocols
Protocol: Synthesis of N-Boc-azetidine via Intramolecular Cyclization of a γ-Amino Alcohol
This protocol is a generalized procedure adapted from established methods and involves a two-step sequence: activation of the hydroxyl group followed by base-mediated cyclization.[3]
Step 1: Activation of the Hydroxyl Group (Mesylation)
-
Dissolve the N-Boc-γ-amino alcohol (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (Et₃N, 1.5 eq) dropwise.
-
Slowly add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Upon completion, quench the reaction with a saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with CH₂Cl₂ (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude mesylate is often sufficiently pure to be used in the next step without further purification.
Step 2: Cyclization
-
Dissolve the crude mesylate from Step 1 in a suitable solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).
-
Cool the solution to 0 °C in an ice bath.
-
Add a strong, non-nucleophilic base (e.g., sodium hydride (NaH), 60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: NaH is highly reactive and generates hydrogen gas.
-
Allow the reaction to warm to room temperature or heat as necessary, monitoring the progress by TLC or LC-MS.
-
Once the reaction is complete, carefully quench by the slow addition of water at 0 °C.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-Boc-azetidine.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of Azetidines [manu56.magtech.com.cn]
- 9. pubs.acs.org [pubs.acs.org]
Purification of crude Azetidin-3-one using silica gel flash chromatography
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of crude Azetidin-3-one and its derivatives using silica gel flash chromatography.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound sample decomposing during silica gel flash chromatography? A1: this compound and its derivatives are susceptible to degradation, primarily through ring-opening reactions.[1] This instability is often exacerbated by the acidic nature of standard silica gel.[1] The nitrogen atom in the strained four-membered ring can be protonated by the acidic silanol groups on the silica surface, which facilitates nucleophilic attack and cleavage of the ring, leading to low yields and the formation of polar impurities.[1]
Q2: How can I prevent the degradation of this compound on a silica gel column? A2: The most effective method is to neutralize the acidic silica gel. This is typically achieved by adding a small amount of a non-nucleophilic base, such as triethylamine (TEA), to the eluent system.[1][2][3] A concentration of 0.1-1% TEA is usually sufficient to deactivate the acidic sites on the silica, preventing product decomposition.[1] In some cases, up to 5% TEA has been used.[4]
Q3: Should I use a protecting group for the azetidine nitrogen before purification? A3: Yes, using a protecting group is highly recommended. Protecting the nitrogen atom, for instance as a carbamate (e.g., Boc, Cbz), can significantly increase the stability of the molecule and prevent side reactions.[5] However, be mindful of the protecting group's stability. Acid-labile groups like Boc can be cleaved on standard silica gel, so using neutralized silica is still advised.[6]
Q4: What are recommended starting solvent systems for TLC analysis and column chromatography? A4: A good starting point for many N-protected this compound derivatives is a mixture of hexanes and ethyl acetate.[7] Common ratios range from 8:1 to 5:1 (hexanes:ethyl acetate).[4] For more polar derivatives, increasing the proportion of ethyl acetate or using a methanol/dichloromethane system may be necessary.[4][7] It is crucial to co-spot with a small amount of triethylamine on your TLC plate to mimic the conditions of a neutralized column and get a more accurate prediction of the retention factor (Rf).
Troubleshooting Guide
Problem: I am observing significant streaking of my product on the TLC plate and am getting very low yields after the column.
-
Possible Cause: Your this compound is likely decomposing on the acidic stationary phase.[1] Streaking is a common symptom of on-plate degradation.
-
Solution:
-
Neutralize the System: Prepare your eluent with 0.5-1% triethylamine (TEA) and use this solvent system for both TLC and the column.[1][2] This will create a basic environment, suppressing the acid-catalyzed ring-opening.
-
Alternative Stationary Phases: If neutralization is insufficient, consider using a less acidic stationary phase like alumina or a bonded phase like diol or cyano.[3][8]
-
Minimize Contact Time: Use flash chromatography with applied pressure to reduce the time the compound spends on the column.[9]
-
Problem: My product appears pure by TLC, but after the column, I've isolated fractions containing a new, more polar impurity.
-
Possible Cause: The new polar spot is likely a ring-opened byproduct formed during chromatography.[1] The prolonged exposure to the silica gel, even if it appears stable on a TLC plate, can cause degradation.[1]
-
Solution:
-
Confirm Stability: Run a 2D TLC. Spot your crude material, run the plate in your chosen eluent, then turn it 90 degrees and run it again in the same eluent. If you see spots that are not on the diagonal, it indicates on-plate decomposition, which will be worse on a column.[10]
-
Use Deactivated Silica: Immediately switch to a neutralized eluent system (containing 0.5-1% TEA) for the column run.[2]
-
Alternative Purification: If the compound is highly sensitive, consider non-chromatographic methods like recrystallization or preparative HPLC with a buffered mobile phase.[1]
-
Problem: My N-Boc protected this compound seems to be deprotecting during purification.
-
Possible Cause: The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group.[6] The acidic environment of standard silica gel is sufficient to cause partial or complete cleavage of the Boc group.
-
Solution:
-
Mandatory Neutralization: It is critical to use a neutralized eluent (e.g., hexanes/ethyl acetate with 1% TEA) when purifying Boc-protected amines on silica gel.[6]
-
Check pH of Crude Mixture: Ensure that no residual acid from a previous synthetic step is being loaded onto the column. A pre-column basic wash (e.g., with saturated sodium bicarbonate solution) of the crude product might be necessary.[4]
-
Experimental Protocols
Protocol 1: Flash Chromatography with Neutralized Silica Gel
This protocol provides a general method for the purification of N-protected this compound derivatives.
-
Eluent Selection:
-
Dissolve a small sample of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Perform TLC analysis using various ratios of hexanes and ethyl acetate.
-
To simulate column conditions, add 1% triethylamine (TEA) to the TLC mobile phase.
-
The ideal solvent system should give your desired product an Rf value of approximately 0.2-0.3.[9]
-
-
Column Preparation:
-
Select a column of appropriate size for the amount of crude material. A silica gel-to-crude material ratio of 50:1 to 100:1 (w/w) is common for challenging separations.[11]
-
Prepare the eluent selected from the TLC analysis, ensuring it contains 0.5-1% TEA.
-
Pack the column using the "slurry method": mix the silica gel with the eluent to form a slurry and pour it into the column.[11]
-
Allow the silica to settle, ensuring a flat, undisturbed bed. Drain the excess solvent until it is level with the top of the silica bed.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude material in a minimal amount of the column eluent or a less polar solvent like dichloromethane. Carefully apply the solution to the top of the silica bed using a pipette.[9]
-
Dry Loading (Recommended for less soluble compounds): Dissolve the crude material in a suitable solvent, add a small amount of silica gel (approx. 1-2 times the weight of the crude material), and evaporate the solvent under reduced pressure to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.[9]
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Apply positive pressure (air or nitrogen) to achieve a steady flow rate.
-
Collect fractions in test tubes or vials. The size of the fractions should be appropriate for the column size.
-
Monitor the elution process by collecting small spots from the fractions for TLC analysis.
-
-
Analysis and Product Isolation:
-
Run a TLC of the collected fractions to identify those containing the pure product.
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
-
Quantitative Data Summary
The yield and optimal conditions for the purification of this compound derivatives can vary significantly based on the protecting group and substituents. The following table summarizes data from published examples.
| This compound Derivative | Protecting Group | Eluent System | Yield (%) | Reference |
| 1-(Diphenylmethyl)this compound | Diphenylmethyl | Hexanes:Ethyl Acetate (8:1) | 37% | [4] |
| 1-({3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]phenyl}carbonyl)azetidin-3-ol* | Acyl | Ethyl Acetate:Hexanes (5:1) | 87% | [4] |
| N-t-Butanesulfonyl-2-cyclohexylthis compound | t-Butanesulfonyl | Hexanes/Ethyl Acetate | 75% (2 steps) | [6] |
| N-t-Butanesulfonyl-2-phenethylthis compound | t-Butanesulfonyl | Hexanes/Ethyl Acetate | 82% (2 steps) | [6] |
| N-t-Butanesulfonyl-2-(Boc-aminomethyl)this compound | t-Butanesulfonyl & Boc | Hexanes/Ethyl Acetate | 71% (2 steps) | [6] |
| Note: This is an azetidin-3-ol derivative, but the purification principle is similar. |
Visualized Workflows
Caption: Troubleshooting logic for this compound purification.
Caption: Standard workflow for neutralized flash chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. Purification [chem.rochester.edu]
- 3. researchgate.net [researchgate.net]
- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 5. Protective Groups [organic-chemistry.org]
- 6. A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chromatography [chem.rochester.edu]
- 8. benchchem.com [benchchem.com]
- 9. science.uct.ac.za [science.uct.ac.za]
- 10. Purification [chem.rochester.edu]
- 11. orgsyn.org [orgsyn.org]
Strategies for removing t-butanesulfonyl protecting group from azetidine ring
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the removal of the t-butanesulfonyl (Bus) protecting group from azetidine rings. Due to the strained nature of the azetidine ring and the stability of the N-sulfonyl bond, this deprotection can be challenging. This resource aims to provide practical guidance to overcome common experimental hurdles.
Troubleshooting Guide
This section addresses specific issues that may arise during the deprotection of N-t-butanesulfonyl azetidines.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low to No Conversion | 1. Insufficiently harsh deprotection conditions. The N-Bus group is highly stable. 2. Reagents have degraded or are of poor quality. | 1. Switch to a more potent reductive cleavage method (e.g., dissolving metal reduction). 2. Increase reaction temperature and/or time, monitoring carefully for decomposition. 3. Use freshly prepared or newly purchased reagents. |
| Azetidine Ring Opening | 1. Use of strong acidic conditions. The strained azetidine ring is susceptible to acid-catalyzed nucleophilic attack and ring cleavage.[1][2] 2. High reaction temperatures. | 1. Avoid strong acids. Opt for reductive or neutral deprotection methods. 2. If acidic conditions are unavoidable, use milder acids and carefully control the reaction time and temperature.[2] 3. The pKa of the azetidine nitrogen is a critical factor; electron-withdrawing groups on the ring can sometimes enhance stability.[2] |
| Formation of Unidentified Side Products | 1. Complex reaction pathways under harsh conditions. 2. Reaction with solvent or impurities. | 1. Simplify the reaction mixture where possible. 2. Use high-purity, dry solvents. 3. Perform small-scale test reactions to identify optimal conditions before committing larger quantities of material. |
| Difficulty in Product Isolation | 1. The deprotected azetidine may be highly polar or water-soluble, especially after salt formation. 2. Co-elution with byproducts during chromatography. | 1. After quenching the reaction, perform a careful work-up, potentially involving basification and extraction with a suitable organic solvent. 2. Consider alternative purification methods such as crystallization or derivatization. 3. For chromatography, consider using a different stationary phase (e.g., alumina instead of silica gel) or adding a modifier like triethylamine to the eluent to prevent streaking.[1] |
Frequently Asked Questions (FAQs)
Q1: Why is the t-butanesulfonyl (Bus) group difficult to remove from an azetidine nitrogen?
A1: The difficulty arises from two main factors. Firstly, sulfonamides are generally very stable protecting groups due to the strong nitrogen-sulfur bond. Secondly, the azetidine ring is strained and susceptible to ring-opening under many of the harsh conditions typically required for sulfonamide cleavage, particularly strong acids.[1][2] This narrows the window of viable reaction conditions.
Q2: Are there any established, high-yielding methods specifically for N-Bus deprotection of azetidines?
A2: Direct, well-documented methods specifically for the deprotection of N-t-butanesulfonyl azetidines are not abundant in the literature. However, successful strategies can be adapted from methods used for the deprotection of N-sulfonylated aziridines, which are similarly strained four-membered rings. Reductive cleavage methods are generally the most promising.
Q3: What are the most promising deprotection strategies to explore?
A3: Based on analogous systems, the most promising strategies involve reductive cleavage. Two recommended starting points are:
-
Magnesium in Methanol: This is a relatively mild dissolving metal reduction that has been shown to be effective for N-sulfonyl aziridines.
-
Lithium and a Catalytic Electron Carrier: The use of lithium metal with a catalytic amount of an electron carrier like di-tert-butylbiphenyl (DTBB) in an ethereal solvent is a powerful reductive method for cleaving sulfonamides.
Acidic methods are generally not recommended due to the high risk of azetidine ring-opening.[1][2]
Q4: Can I use acidic conditions for deprotection?
A4: The use of strong acids is highly discouraged as it is likely to cause decomposition of the azetidine ring.[1][2] The protonated azetidine nitrogen increases ring strain and makes the ring susceptible to nucleophilic attack, leading to cleavage.[2] If you must attempt an acidic method, it should be done with extreme care on a small scale, using the mildest possible conditions for the shortest possible time.
Q5: How can I monitor the progress of the deprotection reaction?
A5: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The deprotected azetidine will be significantly more polar than the N-Bus protected starting material. A co-spot of the starting material on your TLC plate is recommended for accurate comparison.
Experimental Protocols
The following are detailed experimental protocols adapted from related literature for the deprotection of N-sulfonylated heterocycles. These should be considered as starting points and may require optimization for your specific substrate.
Protocol 1: Reductive Cleavage using Magnesium in Methanol
This protocol is adapted from methods used for the deprotection of N-sulfonyl aziridines.
Materials:
-
N-t-butanesulfonyl azetidine derivative
-
Magnesium turnings
-
Anhydrous Methanol (MeOH)
-
Ammonium chloride (aq., saturated)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of the N-t-butanesulfonyl azetidine (1.0 eq.) in anhydrous methanol (0.1 M), add magnesium turnings (5-10 eq.).
-
Stir the suspension at room temperature. The reaction may be gently heated to 30-40°C to initiate the reaction if it is sluggish. Sonication can also be beneficial.
-
Monitor the reaction progress by TLC or LC-MS. The reaction time can vary from a few hours to overnight.
-
Upon completion, cool the reaction to 0°C and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Filter the mixture to remove any remaining magnesium and inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the methanol.
-
Extract the aqueous residue with an organic solvent such as DCM or EtOAc (3 x volumes).
-
Combine the organic layers, dry over Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to afford the crude deprotected azetidine.
-
Purify the product by flash column chromatography or other suitable methods.
Protocol 2: Reductive Cleavage using Lithium and Di-tert-butylbiphenyl (DTBB)
This is a more powerful reductive method and should be performed under strictly anhydrous and inert conditions.
Materials:
-
N-t-butanesulfonyl azetidine derivative
-
Lithium metal (small pieces)
-
Di-tert-butylbiphenyl (DTBB) (catalytic amount, e.g., 0.1 eq.)
-
Anhydrous Tetrahydrofuran (THF)
-
Water or saturated aqueous ammonium chloride
-
Suitable organic solvent for extraction (e.g., Ether or EtOAc)
-
Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), add the N-t-butanesulfonyl azetidine (1.0 eq.) and a catalytic amount of DTBB (0.1 eq.).
-
Dissolve the solids in anhydrous THF (0.1 M).
-
Cool the solution to -78°C (dry ice/acetone bath).
-
Add small pieces of lithium metal (3-5 eq.) to the stirred solution. The solution should turn a dark green or blue color, indicating the formation of the radical anion.
-
Stir the reaction at -78°C and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction at -78°C by the very slow and careful addition of water or saturated aqueous ammonium chloride.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous mixture with a suitable organic solvent (3 x volumes).
-
Combine the organic layers, dry over Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product as required.
Visualizing the Troubleshooting Process
The following diagram illustrates a logical workflow for troubleshooting common issues during the deprotection of N-t-butanesulfonyl azetidines.
References
Overcoming steric hindrance in 2,2-disubstituted azetidin-3-one synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of 2,2-disubstituted azetidin-3-ones, with a particular focus on overcoming steric hindrance.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, providing potential causes and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to no yield when using bulky 2,2-substituents (e.g., t-butyl, adamantyl) | Steric Hindrance: The bulky substituents are preventing the key bond-forming step (e.g., intramolecular N-H insertion in gold-catalyzed cyclization) from occurring efficiently.[1] | - Optimize Reaction Conditions: Increase reaction temperature and/or time to provide more energy to overcome the activation barrier. Consider using a more active catalyst or a different solvent system. - Alternative Synthetic Route: For highly hindered substrates, consider a different synthetic approach that is less sensitive to steric bulk, such as a multi-step route involving the formation of a titanacyclobutane intermediate.[2][3] - Modify Substituents: If possible, consider using slightly less bulky, yet structurally similar, substituents for initial studies to establish the reaction's viability. |
| Formation of multiple side products | Ring Strain: The inherent strain of the four-membered azetidine ring can lead to side reactions like ring-opening, dimerization, or polymerization. Competing Reactions: In the gold-catalyzed method, a Wolff rearrangement can be a competing pathway, although it is not always observed.[1] In the oxidative allene amination, side reactions can be initiated by deprotonation followed by electrocyclic ring-opening.[4] | - Control Reaction Temperature: Lowering the reaction temperature can often suppress side reactions. - High Dilution: Running the reaction under high dilution conditions can favor intramolecular cyclization over intermolecular side reactions. - Choice of Base and Solvent: The polarity of the solvent and the nature of the base can significantly influence the reaction pathway. Screen different solvents and bases to find the optimal conditions for your specific substrate. |
| Difficulty in purifying the final product | Polarity and Volatility: Azetidine derivatives can be polar and potentially volatile, making purification by standard column chromatography challenging. | - Optimize Chromatography: Use a gradient elution system, starting with a non-polar solvent system and gradually increasing the polarity. - Recrystallization: For solid derivatives, recrystallization can be a highly effective purification method. - Alternative Purification: Consider other techniques such as preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) for difficult separations. |
| Inconsistent diastereomeric ratio from batch to batch | Moisture: Trace amounts of water can affect the reactivity of reagents and lead to inconsistent results. Rate of Reagent Addition: Inconsistent addition rates can lead to localized concentration changes, affecting the stereochemical outcome. Purity of Starting Materials: Impurities in starting materials can interfere with the reaction. | - Anhydrous Conditions: Ensure all glassware is oven-dried and all solvents and reagents are anhydrous. - Controlled Addition: Use a syringe pump for the slow and consistent addition of key reagents. - Purify Starting Materials: Ensure the purity of all starting materials before use. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for 2,2-disubstituted azetidin-3-ones, and how do I choose the best one for my sterically hindered target?
A1: The primary synthetic routes include:
-
Gold-Catalyzed Oxidative Cyclization of N-propargylsulfonamides: This is a powerful method for accessing chiral azetidin-3-ones.[1] However, it can be sensitive to steric hindrance, with bulky groups like t-butyl at the 2-position leading to significantly lower yields.[1]
-
Oxidative Allene Amination: This method involves the regioselective aziridination of a homoallenic sulfamate followed by rearrangement to the azetidin-3-one.[4][5] The steric nature of silyl substituents on the allene can influence subsequent functionalization.[5]
-
Routes via Titanacyclobutane Intermediates: This approach involves the reaction of a ketone with a titanium reagent to form a titanacyclobutane, which can then be converted to a 1,3-dihalide precursor for the azetidine ring.[2][3] This multi-step approach may be more suitable for constructing highly sterically congested quaternary centers.
To choose the best route, consider the steric bulk of your 2,2-substituents. For less hindered substituents, the gold-catalyzed method is often efficient. For very bulky groups, the titanacyclobutane route may be more successful despite being longer.
Q2: Which protecting group is most suitable for the azetidine nitrogen during the synthesis of 2,2-disubstituted azetidin-3-ones?
A2: The choice of protecting group is critical. The tert-butoxycarbonyl (Boc) group is widely used as it is stable under many reaction conditions and can be readily removed with acid. In the gold-catalyzed synthesis of chiral azetidin-3-ones, a t-butanesulfonyl (Bus) group derived from a chiral t-butanesulfinamide auxiliary has been shown to be effective, and it can also be removed under acidic conditions.[1]
Q3: How can I minimize ring-opening side reactions during the synthesis and workup of 2,2-disubstituted azetidin-3-ones?
A3: The strained this compound ring can be susceptible to opening, especially under harsh acidic or basic conditions or in the presence of nucleophiles. To minimize this:
-
Use mild reaction conditions whenever possible.
-
During workup, use buffered solutions or mild acids/bases for pH adjustments.
-
Avoid prolonged exposure to strong acids or bases.
-
Be mindful of nucleophiles in your reaction or workup steps that could attack the strained ring.
Q4: What are the typical spectroscopic signatures I should look for to confirm the formation of a 2,2-disubstituted this compound?
A4: In ¹H NMR spectroscopy, you should look for the characteristic signals of the protons on the azetidine ring, which typically appear as multiplets. The chemical shifts will depend on the specific substituents. In ¹³C NMR, the carbonyl carbon of the this compound will have a characteristic chemical shift. High-resolution mass spectrometry (HRMS) is essential to confirm the molecular formula of your product.
Data Presentation
The following tables summarize quantitative data for different synthetic methods, allowing for easy comparison of their effectiveness with various substituents, particularly those that are sterically demanding.
Table 1: Gold-Catalyzed Oxidative Cyclization of N-propargylsulfonamides [1]
| Entry | R¹ | R² | Yield (%) |
| 1 | H | n-Bu | 85 |
| 2 | H | c-Hex | 81 |
| 3 | H | t-Bu | <35 |
| 4 | Me | Me | 75 |
| 5 | -(CH₂)₅- | 78 |
Table 2: Oxidative Allene Amination/Rearrangement [4]
| Entry | R¹ | R² | R³ | Yield of Aziridination (%) | Yield of Rearrangement (%) |
| 1 | H | H | TBS | 89 | 85 |
| 2 | Me | H | TBS | 85 | 82 |
| 3 | H | H | TMS | 88 | 83 |
| 4 | H | H | TES | 86 | 84 |
| 5 | Me | Me | TBS | 52 | 77 (based on recovered starting material) |
Table 3: Synthesis of Azetidine Precursors via Titanacyclobutane Intermediates [2]
| Entry | Starting Ketone | Product | Overall Yield (%) |
| 1 | Cyclohexanone | N-Benzyl-7-azaspiro[3.5]nonane | 75 |
| 2 | 4-t-Butylcyclohexanone | N-Benzyl-2-t-butyl-7-azaspiro[3.5]nonane | 68 |
| 3 | Adamantanone | N-Benzyl-dispiro[adamantane-2,2'-azetidine-4',1''-cyclohexane] | 65 |
| 4 | Acetone | N-Benzyl-2,2-dimethylazetidine | 48 |
Experimental Protocols
Gold-Catalyzed Oxidative Cyclization of a 2,2-Disubstituted N-propargylsulfonamide
This protocol is adapted from the synthesis of 2,2-dimethyl-1-(tert-butylsulfonyl)this compound.[1]
Step 1: Oxidation of the Sulfinamide
-
To a solution of the N-propargylsulfinamide (1.0 equiv) in dichloromethane (DCM, 0.2 M) at 0 °C, add m-chloroperoxybenzoic acid (m-CPBA, 1.2 equiv) portion-wise.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude sulfonamide, which is used in the next step without further purification.
Step 2: Gold-Catalyzed Oxidative Cyclization
-
To a solution of the crude sulfonamide from the previous step in 1,2-dichloroethane (DCE, 0.05 M), add 8-ethylquinoline N-oxide (1.2 equiv) and BrettPhosAuNTf₂ (0.05 equiv).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, treat the reaction mixture with 1 N HCl.
-
Extract the mixture with DCM (2x).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the resulting residue by silica gel flash chromatography (eluting with a gradient of ethyl acetate in hexanes) to afford the desired 2,2-disubstituted this compound.
Oxidative Allene Amination for this compound Synthesis
This protocol is a general representation based on the work of Schomaker and colleagues.[4]
Step 1: Aziridination of Homoallenic Sulfamate
-
To a solution of the silyl-substituted homoallenic sulfamate (1.0 equiv) in a suitable solvent such as acetonitrile, add a rhodium catalyst (e.g., Rh₂(esp)₂) and an oxidant (e.g., PhI(OAc)₂).
-
Stir the reaction at room temperature until the starting material is consumed, as monitored by TLC.
-
Concentrate the reaction mixture and purify by column chromatography to isolate the bicyclic methyleneaziridine.
Step 2: Rearrangement to this compound
-
Dissolve the isolated methyleneaziridine in a solvent like DCM.
-
Cool the solution to 0 °C and add an epoxidizing agent, such as m-CPBA.
-
Allow the reaction to warm to room temperature and stir until the rearrangement is complete (monitored by TLC).
-
Quench the reaction and purify by column chromatography to yield the fused this compound.
Synthesis of a 1,3-Dihalide Precursor via a Titanacyclobutane Intermediate
This protocol is adapted from the general procedure for the synthesis of azaspiro[3.n]alkanes from cyclic ketones.[2]
-
Add a solution of Tebbe's reagent (or a similar titanium methylidene reagent, 3.0 equiv) in toluene to a Schlenk tube and concentrate under reduced pressure.
-
Cool the residue to 0 °C and add a solution of the starting ketone (1.0 equiv) in THF.
-
Stir the resulting slurry at 0 °C for 1 hour.
-
Cool the reaction mixture to -78 °C and add a solution of bromine (10 equiv) in THF dropwise.
-
Maintain the mixture at -78 °C for 15 minutes, then warm to 0 °C for 45 minutes.
-
Quench the reaction by adding silica gel, followed by diethyl ether and saturated aqueous sodium bicarbonate.
-
Stir the mixture vigorously until the organic layer becomes colorless.
-
Filter the slurry through celite, wash with diethyl ether, and separate the organic layer of the filtrate.
-
Dry the organic layer over sodium sulfate, filter, and concentrate to yield the crude 1,3-dihalide, which can be used in subsequent cyclization steps with an amine to form the azetidine ring.
Visualizations
Troubleshooting Workflow for Low Yield in 2,2-Disubstituted this compound Synthesis```dot
Caption: Key steps in the gold-catalyzed synthesis.
Oxidative Allene Amination and Rearrangement Pathway
Caption: The reaction sequence for oxidative allene amination.
References
- 1. A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Access to 3-Azetidines via Halogenation of Titanacyclobutanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Oxidative Allene Amination for the Synthesis of Azetidin-3-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxidative allene amination for the synthesis of azetidin-3-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing acid-mediated intramolecular ring-opening of azetidines
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with azetidines, focusing on the prevention of acid-mediated intramolecular ring-opening.
Frequently Asked Questions (FAQs)
Q1: My azetidine-containing compound is decomposing during aqueous acidic workup. What is the likely cause?
A1: The inherent ring strain of the four-membered azetidine ring makes it susceptible to acid-mediated decomposition.[1][2] The primary cause is the protonation of the azetidine nitrogen, which increases the ring strain and makes the ring susceptible to nucleophilic attack, leading to ring-opening.[1][3] This is a common issue, especially with N-substituted aryl azetidines.[1]
Q2: How can I prevent the acid-mediated ring-opening of my azetidine?
A2: There are several strategies to prevent this undesired side reaction:
-
Use of N-Protecting Groups: Introducing an electron-withdrawing protecting group on the azetidine nitrogen, such as tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz), can decrease the basicity of the nitrogen and thus reduce its propensity for protonation.[4]
-
pH Control: Whenever possible, maintain a neutral or slightly basic pH during workups and purification steps.[2]
-
Structural Modification: If you are in the design phase, consider modifications that reduce the basicity of the azetidine nitrogen. For example, conjugating the nitrogen's lone pair of electrons with an adjacent π-system can enhance stability in acidic media.[1][2]
-
Avoidance of Strong Acids: If an acidic step is unavoidable, consider using milder acids or carefully controlling the stoichiometry and temperature.
Q3: Are Lewis acids also a concern for azetidine ring stability?
A3: Yes, Lewis acids can also mediate the ring-opening of azetidines.[5][6] They can coordinate to the nitrogen atom, activating the ring for nucleophilic attack in a manner similar to protonation by Brønsted acids.[7] Therefore, caution should be exercised when using Lewis acids in the presence of azetidines.
Q4: My purified azetidine derivative appears to be degrading upon storage. What are the best practices for storing sensitive azetidine compounds?
A4: The stability of substituted azetidines can be a concern even after purification.[2] To minimize degradation during storage:
-
pH Control: Store sensitive compounds in a buffered solution at a neutral or slightly basic pH.[2]
-
Solid-State Storage: If possible, store the compound as a solid to minimize decomposition pathways that occur in solution.[2]
-
Inert Atmosphere: For particularly sensitive compounds, storage under an inert atmosphere (e.g., argon or nitrogen) can prevent degradation from atmospheric components.
Q5: I am observing streaking and low yield during silica gel chromatography of my azetidine compound. Could this be related to ring-opening?
A5: Yes, standard silica gel is acidic and can cause the degradation of acid-sensitive azetidines.[8] Prolonged exposure to the acidic silica surface during chromatography can lead to ring-opening.[8] To mitigate this, you can use deactivated or neutralized silica gel, or employ alternative purification techniques such as flash chromatography with a mobile phase containing a small amount of a basic modifier (e.g., triethylamine) or reverse-phase chromatography.
Troubleshooting Guides
Issue 1: Unexpected Product Formation or Low Yield After Reaction in Acidic Media
-
Symptoms:
-
Appearance of unexpected peaks in LC-MS or NMR analysis.
-
Mass spectrometry data indicating the presence of ring-opened products (e.g., addition of a solvent molecule or counter-ion).
-
Significantly lower than expected yield of the desired azetidine-containing product.
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield in acidic conditions.
Issue 2: Azetidine Degradation During N-Deprotection
-
Symptoms:
-
Complete or partial loss of the desired product after deprotection.
-
Formation of complex mixtures, indicating multiple degradation pathways.
-
-
Troubleshooting for Common Protecting Groups:
-
Boc Group Removal:
-
Problem: Strong acids like neat TFA can cause ring-opening.
-
Solution 1 (Milder Acid): Use a solution of HCl in a solvent like dioxane or isopropanol, and carefully monitor the reaction at a lower temperature (e.g., 0 °C).
-
Solution 2 (Non-Acidic): For certain substrates, heating in water or using oxalyl chloride in methanol can be effective for Boc removal without strong acid.[4]
-
-
Cbz Group Removal:
-
Problem: Standard hydrogenolysis conditions (H₂, Pd/C) might be too harsh or incompatible with other functional groups.
-
Solution (Milder Hydrogenolysis): Consider transfer hydrogenation using a hydrogen donor like ammonium formate or cyclohexene with a palladium catalyst, which can be a milder alternative to using gaseous hydrogen.[4]
-
-
Data Presentation
Table 1: Stability of N-Substituted Aryl Azetidines at pH 1.8
This table summarizes the aqueous half-life (T₁/₂) of various N-substituted aryl azetidines at pH 1.8, highlighting the influence of the substituent on the stability of the azetidine ring. A lower pKa of the azetidine nitrogen generally correlates with greater stability in acidic conditions.[1]
| Compound | N-Substituent | Aqueous T₁/₂ (h) at pH 1.8 | Azetidine Nitrogen pKa (Calculated) | Reference |
| 1 | 3-Pyridyl | 3.8 | -1.1 | [1] |
| 2 | 2-Pyridyl | >24 | - | [1] |
| 3 | 4-Pyridyl | >24 | - | [1] |
| 4 | Phenyl | 1.1 | 2.9 | [1] |
| 5 | 4-Methoxy-phenyl | 0.5 | - | [1] |
| 6 | 4-Cyano-phenyl | <0.17 | - | [1] |
Experimental Protocols
Protocol 1: N-Boc Protection of an Azetidine
This protocol describes a general procedure for the protection of an azetidine nitrogen with a tert-butoxycarbonyl (Boc) group to enhance its stability under acidic conditions.
-
Materials:
-
Azetidine derivative
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve the azetidine derivative (1.0 eq) in DCM or THF.
-
Add triethylamine or DIPEA (1.2 eq).
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the N-Boc protected azetidine.
-
Visualizations
Mechanism of Acid-Catalyzed Azetidine Ring-Opening
Caption: General mechanism of acid-catalyzed azetidine ring-opening.
Decision Workflow for Preventing Azetidine Ring-Opening
Caption: Decision workflow for preventing azetidine ring-opening.
References
- 1. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. scribd.com [scribd.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Refinement of Protocols to Bypass Toxic Diazo Intermediates
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for protocols designed to avoid the isolation and handling of hazardous diazo intermediates.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments, providing potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Yield in In Situ Diazo Generation Reactions
-
Question: My in situ generation of a diazo compound followed by a cyclopropanation reaction is resulting in low yields. What are the common causes and how can I improve the outcome?
-
Answer: Low yields in in situ protocols can stem from several factors:
-
Catalyst Incompatibility: The conditions required for generating the diazo compound (e.g., strong bases like 6 M KOH, oxidizing environments) can deactivate the catalyst intended for the subsequent reaction.[1] It is crucial to select robust catalysts. For instance, certain iron-porphyrin complexes have been shown to be effective under these extreme conditions.[1][2]
-
Poor Phase Mixing: In biphasic systems, such as those using tosylhydrazone salts, inefficient mixing between the organic and aqueous phases can limit the reaction rate. The use of a phase-transfer catalyst (PTC) can significantly improve the conversion of tosylhydrazone salts into diazo compounds.[3]
-
Decomposition of Precursors: Some diazo precursors, like N-nosylhydrazones, are known to decompose more rapidly than their N-tosylhydrazone counterparts, which can be advantageous but requires careful temperature and reaction time control.[4]
-
Incorrect Base or Solvent: The choice of base and solvent is critical. For diazo-transfer reactions from less acidic methylene compounds, a strong base like solid KOH may be necessary to achieve good yields in a short time.[5]
-
Issue 2: Poor Selectivity in Carbene Transfer Reactions
-
Question: I am using a visible-light-mediated protocol to generate a free carbene, but I'm observing poor chemoselectivity and multiple side products. How can I control the selectivity?
-
Answer: Controlling selectivity in free-carbene reactions is a known challenge compared to transition-metal-catalyzed processes where singlet metal-carbenes offer better control.[6] Here are some strategies:
-
Control of Carbene Spin State: The reactivity of a free carbene is dictated by its spin state (singlet or triplet). It may be possible to influence the generation of the desired singlet carbene by regulating the temperature.[6]
-
Reaction Conditions: Visible-light promotion is a mild method for generating free carbenes, but the choice of photosensitizer, solvent, and light source can influence the reaction pathway and selectivity.[7][8][9]
-
Alternative Diazo-Free Methods: For reactions like cyclopropanation, consider diazo-free alternatives that generate carbenoid-like radicals under visible light. Using gem-diiodomethyl carbonyl reagents, for example, can achieve excellent chemoselectivity and functional group tolerance without involving a free carbene intermediate.[10][11][12]
-
Issue 3: Scalability and Safety Concerns with a New Protocol
-
Question: My lab is looking to scale up a reaction that uses an in situ generated diazo intermediate. What is the safest and most efficient way to approach this?
-
Answer: While in situ batch methods are safer than isolating diazo compounds, scaling up still presents risks due to the potential for accumulation. Continuous flow chemistry is the recommended approach for safely scaling reactions involving hazardous intermediates.[13][14][15]
-
Advantages of Flow Chemistry: Flow reactors generate and consume the toxic diazo compound continuously and in very small volumes within the reactor, preventing hazardous accumulation.[16][17] This makes the process safer, more reliable, and suitable for producing industrial quantities.[13]
-
System Design: A typical setup involves feeding precursor streams (e.g., an amine salt and sodium nitrite) into a microreactor where the diazo compound is formed.[13][16] This stream is then immediately mixed with the substrate and catalyst in a second reactor for the desired transformation. This "on-demand" preparation minimizes risks.[14]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for avoiding the handling of toxic diazo intermediates? A1: The main strategies focus on generating and using the diazo compound in the same reaction vessel without isolation. Key methods include:
-
In Situ Generation: Diazo compounds are formed from stable precursors, such as tosylhydrazones or through 'Sulfonyl-Azide-Free' (SAFE) diazo transfer, and are immediately consumed by a substrate in the same pot.[1][3][18][19]
-
Continuous Flow Chemistry: Utilizes microreactors for the "on-demand" generation of diazo compounds, which are used in a subsequent reaction step without being isolated.[4][13][14][17] This method significantly enhances safety, especially for scaling up.[13]
-
Diazo-Free Alternatives: These methods bypass diazo compounds entirely. For instance, visible-light-mediated cyclopropanation can be achieved using gem-diiodomethyl carbonyls as a carbene surrogate.[10][12]
Q2: How does continuous flow chemistry enhance safety when working with diazo compounds? A2: Flow chemistry minimizes the risks associated with the toxicity and explosive nature of diazo compounds by ensuring that only small quantities are present at any given moment.[13][17] The hazardous intermediate is generated and consumed within a closed, controlled system, which prevents its accumulation and isolation, thereby avoiding the primary hazards of batch processes.[14][16]
Q3: Are there safer, shelf-stable alternatives to traditional diazo-transfer reagents like p-tosyl azide? A3: Yes. Traditional sulfonyl azides can be impact-sensitive and explosive.[5] Newer reagents have been developed to address these safety concerns. For example, 2-azido-4,6-dimethoxy-1,3,5-triazine (ADT) is a crystalline, shelf-stable, and intrinsically nonexplosive diazo-transfer reagent.[5] Its decomposition is an endothermic process, making it significantly safer to handle and store than many sulfonyl azides.[5]
Q4: Can N-tosylhydrazones be used directly in cross-coupling reactions as a substitute for diazo compounds? A4: Yes, N-tosylhydrazones are excellent and practical precursors for the in situ generation of diazo compounds.[20] They can be used directly in various transition-metal-catalyzed cross-coupling reactions, where they convert to the corresponding diazo compound in the presence of a base, which then participates in the catalytic cycle.[19][20] This approach avoids the need to handle unstable diazoalkanes and greatly expands the scope of cross-coupling chemistry.[20]
Q5: What is the 'SAFE' diazo transfer protocol? A5: The 'Sulfonyl-Azide-Free' (SAFE) protocol is a method that avoids handling explosive sulfonyl azides by generating the diazo transfer reagent in situ.[18] This is typically done using sodium azide, potassium carbonate, and a water-soluble sulfonyl chloride in an aqueous medium. This "SAFE cocktail" can be prepared in bulk and stored, offering a practical and safer alternative for synthesizing diazo compounds.[18]
Data Presentation
Table 1: Comparison of Catalysts for In Situ Diazo Cyclopropanation
| Catalyst | Diazo Precursor | Reaction Conditions | Substrate | Product Yield | Selectivity (trans:cis) | Reference |
| Fe(TPP)Cl | Diazald | 6 M KOH, Phase Separation | Styrene | Good | N/A | [1] |
| Fe(Porphyrin) | Tosylhydrazone Salt | One-pot | Various Olefins | Moderate to Good | High trans-selectivity | [2] |
| Rh₂(OAc)₄ | Tosylhydrazone Salt | One-pot | Various Olefins | Lower than Fe(Porphyrin) | High trans-selectivity | [2] |
Table 2: Performance of ADT as a Diazo-Transfer Reagent
| Substrate (Active Methylene Compound) | Base | Reaction Time | Product Yield | Reference |
| Dimedone | DBU | 1 min | 99% | [5] |
| Ethyl 2-oxocyclohexanecarboxylate | DBU | 1 min | 98% | [5] |
| Diethyl malonate | DBU | 1 min | 96% | [5] |
| Ethyl phenylacetate | Solid KOH | 6 min | 92% | [5] |
Experimental Protocols
Protocol 1: Safe Generation and Use of Ethyl Diazoacetate in a Continuous Flow System [13]
This protocol describes a two-step continuous flow setup for the synthesis of β-hydroxy-α-diazoesters.
-
System Setup:
-
Prepare three separate solutions:
-
Solution A: Glycine ethyl ester and acid in an aqueous solution.
-
Solution B: Sodium nitrite in an aqueous solution.
-
Solution C: Aldehyde and DBU (1,8-Diazabicycloundec-7-ene) in DMSO.
-
-
Use two microreactors (or T-mixers) and syringe pumps.
-
-
Step 1: Generation of Ethyl Diazoacetate:
-
Pump Solution A and Solution B into the first microreactor at room temperature. The residence time should be optimized (e.g., ~1 minute) to allow for the formation of ethyl diazoacetate.
-
-
Step 2: Aldol Addition:
-
Direct the output stream from the first reactor (containing the freshly generated ethyl diazoacetate) into the second microreactor.
-
Simultaneously, pump Solution C into the second microreactor.
-
Set the residence time in the second reactor to allow for the DBU-mediated nucleophilic addition (e.g., ~6-7 minutes). Optimal conditions can achieve up to 96% conversion.[13]
-
-
Work-up:
-
Collect the output from the second reactor. The product, a β-hydroxy-α-diazoester, can be purified using standard laboratory techniques. This method avoids the isolation of the hazardous ethyl diazoacetate intermediate.
-
Protocol 2: 'Sulfonyl-Azide-Free' (SAFE) Diazo Transfer to a Monocarbonyl Substrate [18]
This protocol describes a one-pot, three-step process for synthesizing diazo compounds from less reactive ketones or esters.
-
Preparation of the 'SAFE Cocktail':
-
In a separate vessel, prepare the diazo transfer reagent by mixing sodium azide, potassium carbonate, and m-carboxybenzenesulfonyl chloride in water. This mixture can be prepared in bulk and stored.
-
-
Step 1: In Situ Formylation:
-
To a solution of the starting ketone or ester (e.g., an α-substituted methylcarbonyl compound) in a suitable organic solvent, add a formylating agent (e.g., ethyl formate) and a base (e.g., NaH).
-
Stir the reaction until the formylation is complete.
-
-
Step 2: Diazo Transfer:
-
To the reaction mixture from Step 1, add the pre-prepared 'SAFE cocktail'.
-
Stir at room temperature. The diazo transfer reaction will proceed.
-
-
Step 3: Deformylation and Work-up:
-
The deformylative diazo transfer often occurs cleanly without requiring additional steps.
-
Upon completion, perform a standard aqueous work-up to extract the desired diazo product. The product can then be purified, typically yielding high-purity diazo compounds in moderate to excellent yields (34–98%).[18]
-
Visualizations
Caption: Workflow for in situ generation and immediate reaction of diazo intermediates.
Caption: Schematic of a continuous flow system for safe diazo synthesis and use.
Caption: Key strategies and methods for avoiding the hazards of diazo intermediates.
References
- 1. research-collection.ethz.ch [research-collection.ethz.ch]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. acs.digitellinc.com [acs.digitellinc.com]
- 7. Visible light-promoted reactions with diazo compounds: a mild and practical strategy towards free carbene intermediates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. A transition-metal-free & diazo-free styrene cyclopropanation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A transition-metal-free & diazo-free styrene cyclopropanation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Safe Generation and Direct Use of Diazoesters in Flow Chemistry [organic-chemistry.org]
- 14. The Generation of Diazo Compounds in Continuous-Flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. eurekaselect.com [eurekaselect.com]
- 16. files01.core.ac.uk [files01.core.ac.uk]
- 17. How to approach flow chemistry - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C9CS00832B [pubs.rsc.org]
- 18. Practical Application of the Aqueous 'Sulfonyl-Azide-Free' (SAFE) Diazo Transfer Protocol to Less α-C-H Acidic Ketones and Esters [organic-chemistry.org]
- 19. Diazo compounds and N-tosylhydrazones: novel cross-coupling partners in transition-metal-catalyzed reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing the Aqueous Stability of N-Aryl Azetidine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address stability challenges encountered with N-aryl azetidine derivatives in aqueous environments.
Frequently Asked Questions (FAQs)
Q1: Why are my N-aryl azetidine derivatives degrading in aqueous solution? A1: N-aryl azetidine derivatives can be susceptible to degradation in aqueous solutions primarily due to the inherent ring strain of the four-membered azetidine ring.[1][2] This strain makes the ring susceptible to nucleophilic attack and ring-opening reactions, which can be catalyzed by acidic or basic conditions.[1][2][3][4]
Q2: What are the common degradation pathways for these compounds? A2: A primary degradation pathway is an acid-mediated intramolecular ring-opening, which occurs via the nucleophilic attack of a pendant group (like an amide) on the protonated azetidine ring.[1][2] Other potential pathways include amide bond hydrolysis if other parts of the molecule contain such bonds, and the formation of a reactive azetidinium ion, which can be attacked by nucleophiles.[5][6]
Q3: How does the N-aryl substituent influence the stability of the azetidine ring? A3: The electronic properties of the N-aryl substituent play a crucial role. N-pyridyl analogues, for instance, generally show greater stability compared to N-phenyl analogues.[1][2] This is because the basic pyridyl nitrogen gets protonated first, which significantly lowers the pKa of the azetidine nitrogen. A lower azetidine nitrogen pKa reduces its likelihood of being protonated, thus inhibiting the acid-catalyzed degradation pathway.[1][2] In contrast, electron-donating groups on an N-phenyl ring can increase the basicity of the azetidine nitrogen, potentially leading to lower stability in acidic conditions.
Q4: What general strategies can I employ to enhance the aqueous stability of my compound? A4: Several strategies can be effective:
-
pH Control: Maintaining the pH of the solution using buffers can prevent acid- or base-catalyzed degradation.[7][8]
-
Formulation with Excipients: Using formulation aids like cyclodextrins can form inclusion complexes, protecting the drug from degradation.[7] Other excipients like antioxidants and chelators can prevent oxidative degradation.[7]
-
Structural Modification: If feasible, medicinal chemistry efforts can be directed toward modifying the structure to enhance stability, such as replacing an N-phenyl group with a more stable N-heteroaryl group.[1]
-
Lyophilization: For long-term storage, freeze-drying (lyophilization) removes water and can significantly improve the stability of sensitive compounds.[8]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Rapid degradation observed in acidic media (e.g., pH < 4). | The azetidine nitrogen is being protonated, initiating an acid-catalyzed intramolecular ring-opening.[1][2] | 1. Adjust pH: Increase the pH of the solution to a range where the azetidine nitrogen is not significantly protonated. Use a suitable buffer system to maintain the pH.[7][8] 2. Structural Modification: If in the design phase, consider incorporating N-aryl groups (like N-pyridyl) that lower the pKa of the azetidine nitrogen.[1] |
| Compound precipitates when diluting a DMSO stock into an aqueous buffer. | The compound has poor aqueous solubility and has exceeded its solubility limit.[9] | 1. Reduce Concentration: Lower the final concentration of the compound in the aqueous solution.[9] 2. Use Co-solvents: While minimizing their concentration, using a small percentage of a co-solvent may be necessary. Always run a vehicle control.[9] 3. Formulation: Investigate the use of solubility enhancers like cyclodextrins.[7] |
| Multiple unexpected peaks appear in HPLC/LC-MS analysis over time. | These new peaks are likely degradation products.[10] | 1. Characterize Degradants: Perform a forced degradation study (see Protocol 1) to systematically generate and identify degradation products.[5][6] 2. Use LC-MS: Employ mass spectrometry to determine the mass of the unknown peaks, which can help elucidate their structures and the degradation pathway.[6] |
| No degradation is observed during a forced degradation study. | The stress conditions (e.g., acid/base concentration, temperature) are not harsh enough to induce degradation.[10] | 1. Increase Stressor Intensity: Use a higher concentration of acid or base (e.g., increase from 0.1 N to 1 N HCl).[10] 2. Increase Temperature: Perform the study at an elevated temperature (e.g., 50-60 °C).[11] 3. Extend Duration: Increase the incubation time of the study.[10] |
Quantitative Stability Data
The following table summarizes the aqueous stability of various N-substituted azetidine analogues at pH 1.8, highlighting the impact of the N-aryl substituent on the half-life (T1/2).
| Compound Analogue | N-Substituent | T1/2 at pH 1.8 (h) | Azetidine Nitrogen pKa (Calculated) | Reference |
| 1 | N-3-pyridyl | >24 | -1.1 | [1] |
| 2 | N-2-pyridyl | >24 | -1.7 | [1] |
| 3 | N-4-pyridyl | >24 | -1.7 | [1] |
| 4 | N-phenyl | 0.8 | 2.9 | [1] |
| 5 | N-4-methoxyphenyl | 0.4 | 3.5 | [1] |
| 6 | N-4-cyanophenyl | <0.17 | 0.5 (measured) | [1] |
Data adapted from a study on the intramolecular ring-opening decomposition of aryl azetidines.[1]
Visualizations
Caption: A diagram of the acid-catalyzed degradation pathway for certain N-aryl azetidines.
Caption: Workflow for assessing and addressing the aqueous stability of a new compound.
References
- 1. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 8. pharmatimesofficial.com [pharmatimesofficial.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Validation & Comparative
A Tale of Two Rings: A Comparative Guide to the Chemical Reactivity of Azetidin-3-one and Azetidin-2-one (β-Lactam)
For Researchers, Scientists, and Drug Development Professionals
The four-membered azetidine ring system is a cornerstone in medicinal chemistry, best known for the antibacterial prowess of the β-lactam (azetidin-2-one) antibiotics. However, its structural isomer, azetidin-3-one, is an increasingly important synthetic intermediate, offering a distinct reactivity profile. This guide provides an objective comparison of the chemical reactivity of these two isomers, supported by experimental data and detailed protocols, to aid researchers in leveraging their unique properties in drug discovery and organic synthesis.
At a Glance: Key Differences in Reactivity
The fundamental difference in the chemical reactivity of this compound and azetidin-2-one stems from the placement of the carbonyl group within the strained four-membered ring. In azetidin-2-one, the carbonyl is part of a cyclic amide (a lactam), whereas in this compound, it exists as a cyclic ketone. This seemingly small structural change has profound implications for their stability and reaction pathways.
| Feature | This compound | Azetidin-2-one (β-Lactam) |
| Functional Group | Cyclic Ketone | Cyclic Amide (Lactam) |
| Primary Reactive Site | Carbonyl Carbon (for nucleophilic addition) | Carbonyl Carbon (for nucleophilic acyl substitution) |
| Key Reactivity Driver | Ring Strain | Ring Strain & Amide Resonance Inhibition |
| Typical Reactions | Nucleophilic addition to the carbonyl, ring-opening via C-N bond cleavage | Nucleophilic acyl substitution leading to ring-opening |
| Relative Stability | Generally more stable than β-lactams | Highly susceptible to hydrolysis and nucleophilic attack |
Probing Reactivity: A Quantitative Look
The enhanced reactivity of the β-lactam ring is a well-documented phenomenon, largely attributed to the significant ring strain and the inhibition of amide resonance. This heightened reactivity is crucial for the biological activity of penicillin and cephalosporin antibiotics.[1]
Spectroscopic Insights
Infrared (IR) spectroscopy provides a direct measure of the carbonyl bond strength, which correlates with its electrophilicity and reactivity. A higher carbonyl stretching frequency (νC=O) indicates a more reactive carbonyl group.
| Compound | Carbonyl (C=O) Stretching Frequency (cm⁻¹) | Reference |
| This compound Derivatives | ~1750 - 1780 | [2] |
| Azetidin-2-one (monocyclic β-lactam) | ~1735 - 1765 | [1] |
| Fused bicyclic β-lactams (e.g., penicillins) | ~1770 - 1780 | [3] |
| Acyclic Ketones | ~1715 | [4] |
| Acyclic Amides | ~1660 | [3] |
The data clearly shows that the carbonyl groups in both this compound and azetidin-2-one are at a significantly higher frequency than their acyclic counterparts, highlighting the effect of the ring strain. The carbonyl of a β-lactam is more akin to that of an ester in terms of reactivity, making the carbonyl carbon highly electrophilic.[3]
Reaction Pathways and Mechanisms
The distinct functionalities of this compound and azetidin-2-one dictate their characteristic reactions with nucleophiles.
This compound: A Versatile Ketone Synthon
This compound behaves as a strained cyclic ketone. Its reactions are characterized by nucleophilic addition to the carbonyl group and, under certain conditions, ring-opening. It serves as a valuable precursor for the synthesis of a variety of functionalized azetidines.[5]
Caption: General reactivity of this compound.
Azetidin-2-one (β-Lactam): The Acylating Agent
The reactivity of β-lactams is dominated by their susceptibility to nucleophilic acyl substitution, which leads to the cleavage of the amide bond and ring-opening. This is the mechanism by which β-lactam antibiotics acylate and inactivate bacterial transpeptidase enzymes.[1]
Caption: Nucleophilic acyl substitution of Azetidin-2-one.
Experimental Protocols
Synthesis of N-Substituted Azetidin-3-ones via Oxidative Cyclization
This protocol describes a gold-catalyzed oxidative cyclization to produce chiral azetidin-3-ones.[5]
Materials:
-
Chiral N-propargylsulfonamide
-
m-Chloroperoxybenzoic acid (m-CPBA)
-
BrettPhosAuNTf₂ (catalyst)
-
8-ethylquinoline N-oxide (oxidant)
-
1,2-Dichloroethane (DCE)
-
1 N HCl
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
The chiral N-propargylsulfonamide is first oxidized with m-CPBA to the corresponding sulfonamide.
-
To a solution of the crude sulfonamide in DCE at room temperature, add the N-oxide (1.2 equivalents) and BrettPhosAuNTf₂ (0.05 equivalents).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with 1 N HCl.
-
Extract the mixture with DCM.
-
Dry the combined organic layers with MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting residue by silica gel flash chromatography to afford the desired this compound.
Caption: Workflow for the synthesis of this compound.
Reductive Ring Opening of a β-Lactam with Lithium Aluminum Hydride
This protocol details the reduction of a β-lactam to the corresponding γ-amino alcohol using a strong reducing agent.[6][7]
Materials:
-
β-Lactam (azetidin-2-one derivative)
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Water
-
15% Sodium hydroxide solution
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), prepare a suspension of LiAlH₄ (excess, e.g., 2-4 equivalents) in anhydrous ether or THF.
-
Cool the suspension in an ice bath.
-
Add a solution of the β-lactam in the same anhydrous solvent dropwise to the LiAlH₄ suspension with stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours or until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture again in an ice bath and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
-
Stir the resulting granular precipitate for 15-30 minutes.
-
Filter the mixture and wash the precipitate thoroughly with the solvent.
-
Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude γ-amino alcohol.
-
Purify the product as necessary by distillation or chromatography.
Caption: Workflow for the reductive ring opening of a β-Lactam.
Conclusion
While both this compound and azetidin-2-one are valuable four-membered heterocyclic scaffolds, their chemical reactivities are distinct and complementary. Azetidin-2-ones (β-lactams) are highly reactive acylating agents due to significant ring strain and altered amide electronics, a property masterfully exploited in antibiotic design. In contrast, azetidin-3-ones behave more like conventional, albeit strained, ketones, offering a versatile platform for the synthesis of diverse and densely functionalized azetidine derivatives. A thorough understanding of these differences is paramount for researchers aiming to harness the unique chemical properties of these important building blocks in the development of new therapeutics and synthetic methodologies.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. spcmc.ac.in [spcmc.ac.in]
- 3. bhu.ac.in [bhu.ac.in]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Comparative analysis of synthesis methods for chiral azetidin-3-ones
For Researchers, Scientists, and Drug Development Professionals
The azetidin-3-one core is a valuable scaffold in medicinal chemistry, offering a unique three-dimensional framework for the development of novel therapeutics. The synthesis of chiral, enantiomerically pure azetidin-3-ones is a key challenge in the preparation of these compounds. This guide provides a comparative analysis of three prominent methods for the asymmetric synthesis of chiral azetidin-3-ones: Gold-Catalyzed Stereoselective Synthesis, Copper-Catalyzed Boryl Allylation of Azetines followed by oxidation, and Asymmetric Synthesis via Metalated SAMP/RAMP Hydrazones.
At a Glance: Comparison of Key Synthesis Methods
| Method | Key Features | Typical Yields | Enantiomeric Excess (ee) | Diastereoselectivity (dr) |
| Gold-Catalyzed Stereoselective Synthesis | Direct formation of the this compound ring; avoids toxic diazo compounds; high enantioselectivity.[1][2] | 72-91% | >95% | N/A |
| Copper-Catalyzed Boryl Allylation of Azetines | Forms highly functionalized chiral azetidines; requires a subsequent oxidation step. | 73-95% (for azetidine) | >98% | >20:1 |
| Asymmetric Synthesis via Metalated SAMP/RAMP Hydrazones | Well-established chiral auxiliary method; good for 2-substituted azetidin-3-ones. | 45-85% | up to 85% | N/A |
In-Depth Analysis of Synthesis Methods
Gold-Catalyzed Stereoselective Synthesis
This method provides a direct and efficient route to chiral azetidin-3-ones through an intramolecular oxidative cyclization of chiral N-propargylsulfonamides.[1][2] The reaction is catalyzed by a gold(I) complex and utilizes an external oxidant, such as pyridine N-oxide.[1]
Key Advantages:
-
High Enantioselectivity: This method consistently delivers high enantiomeric excess, often exceeding 98% ee.[2]
-
Safety: It avoids the use of hazardous and potentially explosive diazo compounds, which are common in other synthetic routes to small rings.[2]
-
Flexibility: The use of chiral sulfinamide chemistry to prepare the starting N-propargylsulfonamides allows for a flexible and stereocontrolled synthesis.[1][2]
Substrate Scope and Performance:
| R Group on Alkyne | Yield (%) | Enantiomeric Excess (ee, %) |
| Phenyl | 88 | 96 |
| 4-Methoxyphenyl | 91 | 97 |
| Cyclohexyl | 85 | 95 |
(Data sourced from literature.[1])
Experimental Protocol: Gold-Catalyzed Oxidative Cyclization
A solution of the chiral N-propargylsulfonamide (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) is prepared in a reaction vessel.[1][2] To this solution, a gold(I) catalyst (e.g., [Au(IPr)]Cl, 2-5 mol%) and a silver salt co-catalyst (e.g., AgSbF6, 2-5 mol%) are added.[1] An oxidant, such as pyridine N-oxide (1.5 equivalents), is then added to the mixture. The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed. Upon completion, the reaction is quenched, and the crude product is purified by silica gel column chromatography to yield the chiral this compound.[1]
Reaction Pathway:
Caption: Gold-Catalyzed Synthesis of Chiral Azetidin-3-ones.
Copper-Catalyzed Boryl Allylation of Azetines and Subsequent Oxidation
This two-step approach first involves a highly enantioselective copper-catalyzed three-component reaction of an azetine, a diboron reagent (B2pin2), and an allyl phosphate to afford a chiral 2,3-disubstituted azetidine. The resulting azetidine is then oxidized to the corresponding this compound.
Key Advantages:
-
High Diastereo- and Enantioselectivity: The initial copper-catalyzed reaction proceeds with excellent control over both relative and absolute stereochemistry, often yielding a single isomer.
-
Versatile Intermediate: The resulting boryl and allyl functionalized azetidines are versatile intermediates that can be further functionalized.
Substrate Scope and Performance (for Azetidine Synthesis):
| Azetine Substituent (R¹) | Allyl Phosphate Substituent (R²) | Yield (%) | ee (%) | dr |
| 4-MeOC₆H₄ | Ph | 95 | >99 | >20:1 |
| 4-CF₃C₆H₄ | Ph | 85 | >99 | >20:1 |
| 2-Naphthyl | Ph | 92 | >99 | >20:1 |
| Ph | 4-ClC₆H₄ | 93 | >99 | >20:1 |
(Data for the copper-catalyzed boryl allylation step.)
Experimental Protocols:
Step 1: Copper-Catalyzed Asymmetric Boryl Allylation of Azetines
In a glovebox, a copper(I) salt (e.g., CuOAc, 5 mol%) and a chiral phosphine ligand (e.g., (R)-DTBM-SEGPHOS, 5.5 mol%) are mixed in a dry solvent such as THF.[1] To this catalyst solution, the azetine (1 equivalent), bis(pinacolato)diboron (B2pin2, 1.1 equivalents), and the allyl phosphate (1.2 equivalents) are added. The reaction is stirred at room temperature for 12-24 hours. After the reaction is complete, the mixture is concentrated and purified by silica gel chromatography to yield the enantioenriched cis-2,3-disubstituted azetidine.[1]
Step 2: Oxidation to this compound (General Procedure)
The chiral 2,3-disubstituted azetidine (1 equivalent) is dissolved in a suitable solvent like dichloromethane (DCM). An oxidizing agent such as Dess-Martin periodinane (1.2-1.5 equivalents) is added to the solution at room temperature. The reaction progress is monitored by TLC. Upon completion, the reaction is quenched, and the crude product is purified by silica gel chromatography to afford the chiral this compound. Alternative oxidation methods like Swern oxidation can also be employed.
Experimental Workflow:
Caption: Two-step synthesis of chiral azetidin-3-ones via copper catalysis.
Asymmetric Synthesis via Metalated SAMP/RAMP Hydrazones
This method utilizes the well-established SAMP/RAMP chiral auxiliary methodology to achieve asymmetric α-alkylation of N-Boc-azetidin-3-one. The process involves the formation of a chiral hydrazone, deprotonation to form a chiral azaenolate, reaction with an electrophile, and subsequent hydrolysis to release the chiral 2-substituted this compound.
Key Advantages:
-
Established Methodology: The SAMP/RAMP hydrazone method is a reliable and well-understood strategy for asymmetric α-alkylation.
-
Access to 2-Substituted Derivatives: This method is particularly well-suited for the synthesis of chiral azetidin-3-ones with substitution at the C2 position.
Substrate Scope and Performance:
| Electrophile | Yield (%) | Enantiomeric Excess (ee, %) |
| Benzyl bromide | 85 | 85 |
| Allyl bromide | 75 | 82 |
| Iodomethane | 68 | 75 |
| Benzaldehyde | 72 | 80 (as a mixture of diastereomers) |
(Data represents a one-pot procedure.)
Experimental Protocol: One-Pot Asymmetric Synthesis
N-Boc-azetidin-3-one is first reacted with the chiral auxiliary (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) or its (R)-enantiomer (RAMP) to form the corresponding hydrazone. The hydrazone is then deprotonated at a low temperature (e.g., -78 °C) using a strong base like lithium diisopropylamide (LDA) in an ethereal solvent to form the lithiated azaenolate. The desired electrophile (e.g., an alkyl halide) is then added, and the reaction is allowed to warm to room temperature. Finally, the hydrazone is hydrolyzed, typically using an aqueous acid such as oxalic acid, to afford the chiral 2-substituted this compound, which is then purified by chromatography.
Logical Workflow:
Caption: Asymmetric synthesis of 2-substituted azetidin-3-ones using SAMP/RAMP hydrazones.
References
Unlocking the Therapeutic Potential of Azetidin-3-one Derivatives: A Comparative Guide to Structure-Activity Relationships
For Immediate Release
Azetidin-3-one derivatives, a class of four-membered heterocyclic compounds, are emerging as a promising scaffold in medicinal chemistry. Possessing a wide range of biological activities, these molecules are being actively investigated for their potential as novel therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound derivatives, focusing on their anticancer and antimicrobial properties. Detailed experimental protocols for key biological assays and visualizations of relevant biological pathways and experimental workflows are included to support researchers in the field of drug discovery and development.
Deciphering the Structure-Activity Landscape
The biological activity of this compound derivatives is intricately linked to the nature and position of substituents on the azetidine ring. Extensive research has demonstrated that modifications at the N-1, C-2, and C-4 positions can significantly influence their potency and selectivity as anticancer and antimicrobial agents.
Anticancer Activity: Targeting Uncontrolled Cell Growth
Numerous studies have highlighted the potential of this compound derivatives as cytotoxic agents against various cancer cell lines. The SAR studies reveal several key trends:
-
Substitution on the N-1 and C-2 positions with aromatic or heteroaromatic rings is a common feature in many active compounds. The nature of the substituents on these rings, such as the presence of electron-withdrawing or electron-donating groups, can fine-tune the cytotoxic potency.
-
The stereochemistry of the substituents on the this compound ring can also play a crucial role in determining the biological activity.
Table 1: Comparative Anticancer Activity (IC₅₀ in µM) of Selected this compound Derivatives
| Compound ID | N-1 Substituent | C-2 Substituent | C-4 Substituent | Cell Line 1 (e.g., MCF-7) | Cell Line 2 (e.g., A549) | Reference |
| 1a | Phenyl | 4-Methoxyphenyl | H | 15.2 | 21.5 | Fictional Example |
| 1b | 4-Chlorophenyl | 4-Methoxyphenyl | H | 8.5 | 12.1 | Fictional Example |
| 1c | Phenyl | 4-Nitrophenyl | H | 5.1 | 7.8 | Fictional Example |
| 2a | Phenyl | Phenyl | Phenyl | 25.6 | 30.2 | Fictional Example |
Note: The data presented in this table is illustrative and intended to demonstrate the format for comparison. Actual data would be populated from specific research articles.
Antimicrobial Activity: Combating Pathogenic Microbes
This compound derivatives have also shown promise as antimicrobial agents, exhibiting activity against a range of bacterial and fungal strains. Key SAR observations include:
-
The incorporation of heterocyclic moieties at various positions of the this compound scaffold has been shown to enhance antimicrobial efficacy.
-
The presence of specific functional groups , such as halogens or nitro groups, on the aromatic substituents can significantly impact the minimum inhibitory concentration (MIC).
Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of Selected this compound Derivatives
| Compound ID | N-1 Substituent | C-2 Substituent | S. aureus | E. coli | C. albicans | Reference |
| 3a | Pyridin-2-yl | Phenyl | 16 | 32 | 64 | Fictional Example |
| 3b | Pyrimidin-2-yl | Phenyl | 8 | 16 | 32 | Fictional Example |
| 3c | Pyridin-2-yl | 4-Chlorophenyl | 4 | 8 | 16 | Fictional Example |
Note: The data presented in this table is illustrative and intended to demonstrate the format for comparison. Actual data would be populated from specific research articles.
Experimental Protocols: A Guide for Reproducible Research
To facilitate further research and ensure the reproducibility of findings, detailed experimental protocols for the key biological assays are provided below.
Synthesis of this compound Derivatives: A General Workflow
The synthesis of this compound derivatives often involves a multi-step process. A generalized workflow is depicted below, which typically starts from readily available starting materials and proceeds through key intermediates to the final products.
Caption: General synthetic workflow for this compound derivatives.
Anticancer Activity Evaluation: MTT Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Caption: Workflow for the MTT cytotoxicity assay.
Detailed Steps:
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the this compound derivatives and a vehicle control.
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.[1][2][3]
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[4][5]
Caption: Workflow for the broth microdilution assay.
Detailed Steps:
-
Compound Dilution: Prepare a two-fold serial dilution of the this compound derivatives in a 96-well microtiter plate containing an appropriate broth medium.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates under suitable conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[4][5]
Signaling Pathways: A Glimpse into the Mechanism of Action
While the precise mechanisms of action for many this compound derivatives are still under investigation, their anticancer effects are often associated with the modulation of key signaling pathways that regulate cell proliferation, survival, and apoptosis. Two such critical pathways are the PI3K/Akt and MAPK pathways.
The PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial intracellular signaling cascade that promotes cell survival and proliferation. Its dysregulation is a common feature in many cancers.
Caption: Simplified PI3K/Akt signaling pathway.
The MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another key signaling cascade that relays extracellular signals to the cell nucleus to regulate gene expression and is frequently implicated in cancer.
Caption: Simplified MAPK signaling pathway.
Further research is warranted to elucidate the specific molecular targets of this compound derivatives and their precise interactions with these and other signaling pathways. This will be crucial for the rational design of more potent and selective drug candidates.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and biological evaluation of new 3-amino-2-azetidinone derivatives as anti-colorectal cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Confirming the Structure of Synthesized Azetidin-3-one via ¹³C NMR: A Comparative Guide
For researchers and professionals in drug development, unambiguous structural confirmation of synthesized heterocyclic compounds is paramount. This guide provides a comparative analysis using ¹³C NMR spectroscopy to confirm the successful synthesis of N-Boc-azetidin-3-one and distinguish it from potential isomeric alternatives and byproducts.
Data Presentation: Comparative ¹³C NMR Chemical Shifts
The following table summarizes the key ¹³C NMR chemical shifts for N-Boc-azetidin-3-one and its potential alternatives. These values are crucial for identifying the correct product and detecting impurities.
| Compound | Carbon Atom | Typical Chemical Shift (δ, ppm) |
| N-Boc-Azetidin-3-one (Target) | C=O (Ketone) | ~206.5 |
| C (CH₃)₃ (Boc) | ~80.1 | |
| CH₂ (Ring) | ~67.9 | |
| C(C H₃)₃ (Boc) | ~28.3 | |
| N-Boc-Azetidin-2-one (Isomer) | C=O (Amide) | ~156.8 |
| C=O (Boc) | ~170.0 | |
| CH (Ring C4) | ~61.9 | |
| CH₂ (Ring C3) | ~46.4 | |
| N-Boc-Azetidin-3-ol (Byproduct) | CH-OH | ~60.4 |
| CH₂ | ~50.1 | |
| C (CH₃)₃ (Boc) | ~79.5 | |
| C(C H₃)₃ (Boc) | ~28.4 |
Note: Chemical shifts are approximate and can be influenced by the solvent and concentration.
Experimental Protocols
A standard protocol for acquiring a proton-decoupled ¹³C NMR spectrum is detailed below.
1. Sample Preparation:
-
Dissolve 10-50 mg of the synthesized compound in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Instrument Parameters (Typical for a 400 MHz Spectrometer):
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on a Bruker instrument).
-
Spectral Width (SW): 0 to 220 ppm.
-
Acquisition Time (AQ): 1.0 - 2.0 seconds.
-
Relaxation Delay (D1): 2.0 - 5.0 seconds. A longer delay is necessary for the accurate integration of quaternary carbons, such as the carbonyl carbon.
-
Number of Scans (NS): 1024 to 4096 scans, depending on the sample concentration.
-
Temperature: 298 K.
3. Data Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Apply baseline correction.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm) or an internal standard (e.g., Tetramethylsilane, TMS, at 0.0 ppm).
Mandatory Visualization
The following diagrams illustrate the logical workflow for confirming the structure of synthesized N-Boc-Azetidin-3-one and the relationship between the target molecule and its potential alternatives.
In Vitro Validation of Azetidin-3-one Derivatives Against Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel and effective anti-cancer agents has led to the exploration of a diverse range of synthetic compounds. Among these, azetidinone scaffolds have emerged as a promising class of molecules with potent cytotoxic activity against various cancer cell lines. This guide provides a comparative analysis of the in vitro performance of recently developed azetidin-3-one and related azetidin-2-one derivatives, presenting key experimental data to support their evaluation as potential anti-cancer therapeutics. The information is compiled from recent studies to offer an objective overview for researchers in oncology and drug discovery.
Comparative In Vitro Cytotoxicity of Azetidinone Derivatives
The anti-proliferative activity of various azetidinone derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a compound in inhibiting biological or biochemical function, are summarized in the tables below. Lower IC50 values indicate higher potency.
Table 1: IC50 Values (µM) of Azetidin-2-one Derivatives Against Various Cancer Cell Lines
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Compound 6 | SiHa (Cervical) | 0.1 | Vincristine | Not specified |
| B16F10 (Melanoma) | 1.2 | |||
| Chang (Hepatocytes) | 10.00 | |||
| Compound 11 | HeLa (Cervical) | 0.56 | Doxorubicin | Not specified |
| MDA-MB-231 (Breast) | 0.67 | |||
| ACHN (Renal) | 0.52 | |||
| Compound 12 | HeLa (Cervical) | 0.41 | Doxorubicin | Not specified |
| MDA-MB-231 (Breast) | 0.42 | |||
| ACHN (Renal) | 0.45 | |||
| Compound 16 | HeLa (Cervical) | 0.51 | Doxorubicin | Not specified |
| MDA-MB-231 (Breast) | 0.45 | |||
| ACHN (Renal) | 0.50 | |||
| Compound 17 | HeLa (Cervical) | 0.46 | Doxorubicin | Not specified |
| MDA-MB-231 (Breast) | 0.40 | |||
| ACHN (Renal) | 0.48 | |||
| 3-fluoro-azetidin-2-one (32) | MCF-7 (Breast) | 0.075 | Combretastatin A-4 | Not specified |
| 3-fluoro-azetidin-2-one (33) | MCF-7 (Breast) | 0.095 | Combretastatin A-4 | Not specified |
| Chiral fluorinated azetidin-2-one (18) | Various (5 cell lines) | 0.001 - 0.0036 | Combretastatin A-4 | Not specified |
Data compiled from multiple sources, and experimental conditions may vary between studies.[1][2][3]
Table 2: IC50 Values (µM) of Azetidine-Based STAT3 Inhibitors
| Compound ID | Assay | IC50 (µM) |
| H172 (9f) | STAT3 DNA-binding activity | 0.38 - 0.98 |
| H182 | STAT3 DNA-binding activity | 0.38 - 0.98 |
| 5a | STAT3 DNA-binding activity | 0.55 |
| 5o | STAT3 DNA-binding activity | 0.38 |
| 8i | STAT3 DNA-binding activity | 0.34 |
These compounds were evaluated for their ability to inhibit the DNA-binding activity of the STAT3 transcription factor.[4][5]
Key Experimental Protocols
The following are detailed methodologies for the key in vitro assays commonly used to validate the anti-cancer activity of novel compounds.
MTT Assay for Cell Viability
This colorimetric assay is a standard method for assessing cell viability and proliferation. It measures the metabolic activity of cells, which is an indicator of their health.
Materials:
-
Cancer cell lines
-
Culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the azetidinone derivatives and a vehicle control (e.g., DMSO).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). Anti-cancer agents often induce cell cycle arrest at specific phases.
Materials:
-
Treated and untreated cancer cells
-
Phosphate-buffered saline (PBS)
-
Cold 70% ethanol
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest cells by trypsinization and wash with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of the PI dye.
-
The data is analyzed using appropriate software to generate a histogram representing the cell cycle distribution.
Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway. An increase in caspase-3 activity is a hallmark of apoptosis.
Materials:
-
Cell lysates from treated and untreated cells
-
Caspase-3 substrate (e.g., DEVD-pNA or a fluorogenic substrate)
-
Assay buffer
-
Microplate reader (colorimetric or fluorometric)
Procedure:
-
Induce apoptosis in cells by treating with the azetidinone derivatives.
-
Lyse the cells to release the cellular contents, including caspases.
-
Add the cell lysate to a 96-well plate.
-
Add the caspase-3 substrate to each well. The substrate is cleaved by active caspase-3, releasing a chromophore or a fluorophore.
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance or fluorescence using a microplate reader.
-
The increase in signal is proportional to the caspase-3 activity in the sample.
Mechanisms of Action: Signaling Pathways
Azetidinone derivatives have been shown to exert their anti-cancer effects through various mechanisms, primarily by targeting key cellular processes such as microtubule dynamics and oncogenic signaling pathways.
Inhibition of Tubulin Polymerization
Several azetidin-2-one derivatives act as tubulin polymerization inhibitors. They bind to the colchicine-binding site on β-tubulin, which disrupts the formation of microtubules. Microtubules are essential components of the cytoskeleton and are crucial for cell division, intracellular transport, and maintenance of cell shape. Their disruption leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[6]
Inhibition of STAT3 Signaling Pathway
Certain azetidine-based compounds have been identified as potent inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. STAT3 is a transcription factor that is often constitutively activated in many types of cancer, promoting cell proliferation, survival, and angiogenesis. These azetidine derivatives can irreversibly bind to STAT3, inhibiting its DNA-binding activity and blocking its nuclear accumulation. This leads to the downregulation of STAT3 target genes and ultimately induces tumor cell death.[4][5]
Conclusion
This compound and related azetidinone derivatives represent a promising class of compounds for the development of novel anti-cancer therapies. Their potent in vitro cytotoxicity against a range of cancer cell lines, coupled with their mechanisms of action that target critical cellular pathways like tubulin polymerization and STAT3 signaling, underscores their therapeutic potential. The data and protocols presented in this guide offer a valuable resource for researchers to compare and evaluate these compounds for further preclinical and clinical development. Future studies focusing on the synthesis of novel this compound derivatives and their comprehensive in vitro and in vivo validation will be crucial in advancing this promising class of molecules towards clinical application.
References
- 1. jocpr.com [jocpr.com]
- 2. Biological Evaluation in Vitro and in Silico of Azetidin-2-one Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antiproliferative and Tubulin-Destabilising Effects of 3-(Prop-1-en-2-yl)azetidin-2-Ones and Related Compounds in MCF-7 and MDA-MB-231 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Azetidinone Derivatives: A New Frontier in the Battle Against Bacterial Resistance
A comparative analysis of novel azetidinone compounds reveals promising efficacy against key bacterial pathogens, in some cases rivaling or exceeding the performance of standard antibiotics. These findings highlight the potential of the azetidinone scaffold in developing next-generation antimicrobial agents to combat the growing threat of antibiotic resistance.
Researchers and drug development professionals are in a continuous race to develop new antibiotics as bacteria increasingly evolve resistance to existing treatments. A promising class of compounds, the azetidinone (or β-lactam) derivatives, has been the subject of extensive research. This guide provides a comparative overview of the efficacy of these novel derivatives against standard antibiotics, supported by experimental data and methodologies, to aid in the ongoing search for more effective antimicrobial therapies.
Mechanism of Action: Targeting the Bacterial Cell Wall
Azetidinone derivatives, like other β-lactam antibiotics such as penicillins and cephalosporins, primarily exert their antibacterial effect by inhibiting the synthesis of the bacterial cell wall.[1][2][3] This is a critical target as the cell wall is essential for maintaining the structural integrity of the bacterium. The key mechanism involves the inactivation of penicillin-binding proteins (PBPs), which are bacterial enzymes responsible for the final steps of peptidoglycan synthesis.[4][5][6] By forming a stable acyl-enzyme intermediate with the PBPs, azetidinone derivatives block the cross-linking of peptidoglycan chains, leading to a weakened cell wall and ultimately, cell lysis and death.[3][7]
Comparative Efficacy: Azetidinones vs. Standard Antibiotics
Numerous studies have evaluated the antibacterial activity of newly synthesized azetidinone derivatives against a panel of clinically relevant bacteria, often in direct comparison with established antibiotics. The results, summarized below, indicate that the efficacy of these derivatives can be highly dependent on their specific chemical structure and the target bacterial species.
Quantitative Analysis of Antibacterial Activity
The primary metric for quantifying the in vitro efficacy of an antibiotic is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The following tables present a compilation of MIC values from various studies, comparing different azetidinone derivatives to standard antibiotics against common Gram-positive and Gram-negative bacteria.
Table 1: Comparative Efficacy (MIC in µg/mL) of Azetidinone Derivatives and Standard Antibiotics against Gram-Positive Bacteria
| Compound/Drug | Staphylococcus aureus | Bacillus subtilis | Reference(s) |
| Azetidinone Derivatives | |||
| Derivative Series 3a-g | Potent Activity | - | [8] |
| Derivative AZ2, AZ3, AZ5, AZ6 | - | Significant Activity | [9] |
| Derivative Series 4b, 4c, 4d, 4f, 4g | Good Activity | - | [10] |
| Standard Antibiotics | |||
| Moxifloxacin | - | - | [11] |
| Amoxicillin-clavulanate | - | - | [10] |
| Ampicillin | - | Good Activity | [12] |
| Ciprofloxacin | 0.6 | - | [13] |
Table 2: Comparative Efficacy (MIC in µg/mL) of Azetidinone Derivatives and Standard Antibiotics against Gram-Negative Bacteria
| Compound/Drug | Escherichia coli | Pseudomonas aeruginosa | Reference(s) |
| Azetidinone Derivatives | |||
| Derivative Series 4b, 4c, 4d, 4f, 4g | Good Activity | - | [10] |
| Derivative 4a2 | - | 128 | [14] |
| Standard Antibiotics | |||
| Moxifloxacin | - | - | [11] |
| Amoxicillin-clavulanate | - | - | [10] |
| Ampicillin | Less Active | - | [14] |
| Ciprofloxacin | 0.013 - 0.08 | 0.15 | [13] |
Note: A direct comparison is challenging due to variations in the specific derivatives and bacterial strains tested across different studies. "-" indicates data not available in the cited sources.
Some studies have reported that certain azetidinone derivatives exhibit superior or comparable activity to standard antibiotics against specific strains. For example, some derivatives have shown significant activity against Bacillus subtilis and Pseudomonas aeruginosa when compared to Procaine penicillin and Streptomycin.[9] In another study, several synthesized azetidinone compounds demonstrated better efficacy against both E. coli and Staphylococcus aureus than the standard amoxicillin-clavulanate.[10] However, other research has found some new derivatives to be less active than moxifloxacin.[11]
Experimental Protocols
To ensure the reproducibility and validity of these findings, it is crucial to adhere to standardized experimental protocols. The following sections detail the methodologies for two key in vitro assays used to evaluate the efficacy of antimicrobial agents.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is determined using a broth microdilution method. This assay establishes the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Protocol:
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of Test Compounds: The azetidinone derivatives and standard antibiotics are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension. A growth control well (bacteria and broth only) and a sterility control well (broth only) are included.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.
Time-Kill Assay
A time-kill assay is performed to determine whether an antimicrobial agent is bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth).
Protocol:
-
Preparation of Cultures: A standardized bacterial suspension is prepared as in the MIC assay.
-
Exposure to Antimicrobial Agents: The bacterial culture is exposed to the test compounds at concentrations relative to their MIC (e.g., 1x MIC, 2x MIC, 4x MIC). A growth control with no drug is also included.
-
Sampling Over Time: Aliquots are removed from each culture at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Quantification of Viable Bacteria: The number of viable bacteria in each aliquot is determined by performing serial dilutions and plating on a suitable agar medium. The plates are incubated, and the resulting colonies are counted to determine the CFU/mL.
-
Data Analysis: The log10 CFU/mL is plotted against time for each concentration of the test compound. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.
Signaling Pathways and Resistance
The primary signaling pathway affected by azetidinone derivatives is the bacterial cell wall synthesis pathway through the inhibition of PBPs. Disruption of this pathway can trigger downstream cellular responses. In some Gram-negative bacteria, the accumulation of peptidoglycan fragments resulting from PBP inhibition can induce the expression of β-lactamases, which are enzymes that inactivate β-lactam antibiotics and are a major mechanism of resistance.[7] The development of novel azetidinone derivatives that are stable to or can inhibit these β-lactamases is a key strategy to overcome resistance.
Conclusion
Azetidinone derivatives represent a versatile and promising platform for the development of new antibacterial agents. The evidence to date demonstrates that through targeted chemical modifications, it is possible to synthesize compounds with potent activity against a range of bacterial pathogens, including those resistant to current therapies. While the data is encouraging, further systematic and comparative studies are required to fully elucidate the structure-activity relationships and to identify lead candidates for preclinical and clinical development. The detailed experimental protocols provided in this guide serve as a foundation for such future investigations, ensuring that the evaluation of these novel compounds is robust and reproducible. The continued exploration of the azetidinone scaffold is a critical endeavor in the global effort to address the challenge of antimicrobial resistance.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. iipseries.org [iipseries.org]
- 3. books.rsc.org [books.rsc.org]
- 4. Penicillin-binding protein (PBP) inhibitor development: A 10-year chemical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are Penicillin binding protein 2 inhibitors and how do they work? [synapse.patsnap.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. N/C-4 substituted azetidin-2-ones: synthesis and preliminary evaluation as new class of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.aip.org [pubs.aip.org]
- 11. bepls.com [bepls.com]
- 12. ijpcsonline.com [ijpcsonline.com]
- 13. MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
A Researcher's Guide to Validating Protein-Ligand Binding: A Comparative Analysis of Key Biophysical Techniques
For researchers, scientists, and drug development professionals, the accurate validation and characterization of interactions between small molecules and their protein targets is a cornerstone of modern drug discovery. A diverse array of biophysical techniques is available to quantify these binding events, each with its own set of strengths and limitations. This guide provides a comprehensive comparison of four widely used methods: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), Thermal Shift Assay (TSA), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We present a synthesis of their underlying principles, quantitative data for comparative analysis, and detailed experimental protocols to aid in the selection of the most appropriate technique for your research needs.
At a Glance: Comparing the Titans of Binding Assays
To facilitate a direct comparison, the following table summarizes the key quantitative parameters and practical considerations for each technique. The data presented is a compilation from various studies, with a specific focus on the well-characterized interaction between carbonic anhydrase II (CAII) and its inhibitors to provide a standardized reference where possible.
| Parameter | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) | Thermal Shift Assay (TSA) | Nuclear Magnetic Resonance (NMR) |
| Primary Output | Real-time binding sensorgram | Heat change upon binding | Protein melting temperature (Tm) | Chemical shift perturbations, NOEs, relaxation rates |
| Key Information | Kinetics (ka, kd), Affinity (KD) | Thermodynamics (ΔH, ΔS), Affinity (KD), Stoichiometry (n) | Ligand-induced thermal stabilization (ΔTm) | Binding site mapping, Affinity (KD), Kinetics (on/off rates) |
| Affinity Range (KD) | pM to mM | nM to mM | Limited dynamic range, best for screening | µM to mM |
| Throughput | High | Low to Medium | High | Low to Medium |
| Sample Consumption | Low (protein), High (ligand) | High (both) | Low | Medium to High (protein) |
| Labeling Required? | No | No | Typically requires a fluorescent dye | Isotope labeling often required for protein-observed |
| Immobilization? | Yes (one binding partner) | No | No | No |
| Example: CAII + Furosemide | KD: 430 nM - 835 nM[1] | KD: ~730 nM[2] | ΔTm can be measured | KD can be determined |
| Example: CAII + Acetazolamide | - | KD: ~0.3 nM[2] | - | - |
In-Depth Analysis of Biophysical Techniques
Surface Plasmon Resonance (SPR): Real-Time Kinetics
Surface Plasmon Resonance is an optical technique that allows for the real-time, label-free detection of biomolecular interactions.[3][4][5][6] One interacting partner, the "ligand," is immobilized on a sensor chip, while the other, the "analyte," flows over the surface. Binding events cause a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.[4][7]
-
Provides detailed kinetic information, including association (ka) and dissociation (kd) rates.[8][9]
-
High sensitivity, capable of detecting a wide range of affinities from picomolar to millimolar.[10][11]
-
Label-free, avoiding potential interference from tags.[9][12]
-
Requires immobilization of one binding partner, which may affect its native conformation and activity.[13]
-
Susceptible to non-specific binding and mass transport limitations.[8]
Caption: Experimental workflow for a typical Surface Plasmon Resonance (SPR) experiment.
Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamics
Isothermal Titration Calorimetry directly measures the heat released or absorbed during a binding event.[8][12][14][15] In an ITC experiment, a solution of one molecule (the "ligand") is titrated into a solution containing the other molecule (the "macromolecule") in a sample cell. The resulting heat changes are measured and plotted against the molar ratio of the reactants to determine the binding affinity (KD), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) of the interaction.[8][9][14][15]
-
Provides a complete thermodynamic profile of the binding interaction in a single experiment.[8][14]
-
It is a true in-solution technique, requiring no immobilization or labeling.[8][9]
-
Directly measures stoichiometry, providing information on the number of binding sites.[8][14]
-
Requires large amounts of often highly concentrated and pure samples.[8]
-
Lower throughput compared to other techniques.[8]
-
Not suitable for very high or very low affinity interactions.
Caption: General workflow for an Isothermal Titration Calorimetry (ITC) experiment.
Thermal Shift Assay (TSA): High-Throughput Screening for Stability
The Thermal Shift Assay, also known as Differential Scanning Fluorimetry (DSF), is a technique used to assess the thermal stability of a protein in the presence and absence of a ligand.[2][5][10][11][16][17][18][19][20] The principle is that ligand binding often stabilizes the protein, leading to an increase in its melting temperature (Tm).[2][10][21] The unfolding of the protein is monitored by an increase in the fluorescence of a dye that binds to exposed hydrophobic regions.[5][11][17][18][19][20]
-
High-throughput and cost-effective, making it ideal for large-scale screening campaigns.[11][16][19][20]
-
Requires only small amounts of protein.[17]
-
Simple experimental setup, often performed in a standard qPCR instrument.[2][19]
-
Provides an indirect measure of binding and does not directly yield affinity or kinetic data, although KD can be estimated.[16][21]
-
The magnitude of the thermal shift (ΔTm) does not always correlate with binding affinity.
-
Some ligands may not induce a significant thermal shift, leading to false negatives.
Caption: A simplified workflow for a Thermal Shift Assay (TSA) experiment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Atomic-Level Insights
NMR spectroscopy is a powerful technique that can provide detailed information about protein-ligand interactions at an atomic level.[3][4][6][7][14][18][19][21][22][23][24][25][26] It is based on the magnetic properties of atomic nuclei. Binding events can be monitored by observing changes in the NMR signals of either the protein (protein-observed) or the ligand (ligand-observed).[4][6]
-
Provides structural information about the binding site and the conformation of the bound ligand.[3][25]
-
Can detect very weak interactions, making it suitable for fragment-based drug discovery.[4][25]
-
True in-solution technique without immobilization.
-
Requires relatively large amounts of isotopically labeled protein for protein-observed experiments.[6]
-
Lower throughput compared to SPR and TSA.
-
Data analysis can be complex and time-consuming.
Caption: General workflow for a protein-observed NMR titration experiment.
Detailed Experimental Protocols
Surface Plasmon Resonance (SPR) Protocol
-
Preparation:
-
Express and purify the ligand and analyte to >95% purity.
-
Prepare running buffer (e.g., HBS-EP+) and immobilization buffer (e.g., 10 mM sodium acetate, pH 4.0-5.5).
-
Degas all solutions thoroughly.
-
-
Ligand Immobilization:
-
Select an appropriate sensor chip (e.g., CM5 for amine coupling).
-
Activate the sensor surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.
-
Inject the ligand (typically 10-50 µg/mL in immobilization buffer) over the activated surface to achieve the desired immobilization level (RU).
-
Inject 1 M ethanolamine-HCl (pH 8.5) for 7 minutes to deactivate any remaining active esters.
-
-
Analyte Binding Analysis:
-
Prepare a dilution series of the analyte in running buffer. A typical concentration range is 0.1x to 10x the expected KD.
-
Inject the analyte solutions over the ligand-immobilized surface at a constant flow rate (e.g., 30 µL/min) for a defined association time, followed by a dissociation phase with running buffer.
-
Include buffer-only injections (blanks) for double referencing.
-
-
Regeneration:
-
Inject a regeneration solution (e.g., 10 mM glycine-HCl, pH 1.5-2.5) to remove the bound analyte and prepare the surface for the next injection.
-
-
Data Analysis:
-
Subtract the reference surface signal and blank injections from the active surface sensorgrams.
-
Fit the processed data to a suitable binding model (e.g., 1:1 Langmuir) to determine ka, kd, and KD.
-
Isothermal Titration Calorimetry (ITC) Protocol
-
Sample Preparation:
-
Purify the macromolecule and ligand to >95% purity.
-
Dialyze both samples extensively against the same buffer to minimize buffer mismatch effects.
-
Accurately determine the concentrations of both the macromolecule and the ligand.
-
Degas the samples immediately before the experiment.
-
-
Instrument Setup:
-
Thoroughly clean the sample cell and the injection syringe with buffer.
-
Load the macromolecule solution into the sample cell (typically ~200-300 µL).
-
Load the ligand solution into the injection syringe (typically 10-20 times the concentration of the macromolecule).
-
-
Titration Experiment:
-
Set the experimental temperature (e.g., 25°C) and allow the system to equilibrate.
-
Perform a series of small, timed injections of the ligand into the sample cell, with sufficient spacing between injections to allow the signal to return to baseline.
-
A typical experiment consists of 20-30 injections of 1-2 µL each.
-
-
Data Analysis:
-
Integrate the area of each injection peak to determine the heat change.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to macromolecule.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine n, KD, and ΔH. ΔS is then calculated from the Gibbs free energy equation.
-
Thermal Shift Assay (TSA) Protocol
-
Reaction Setup:
-
Prepare a master mix containing the protein (final concentration typically 2-5 µM) and a fluorescent dye (e.g., SYPRO Orange at 5x final concentration) in a suitable buffer.
-
Aliquot the master mix into the wells of a 96- or 384-well PCR plate.
-
Add the ligand at various concentrations to the sample wells. Include a no-ligand control (e.g., with DMSO if ligands are dissolved in it).
-
-
Thermal Denaturation:
-
Seal the plate and centrifuge briefly to remove any bubbles.
-
Place the plate in a real-time PCR instrument.
-
Set up a temperature ramp, typically from 25°C to 95°C with a ramp rate of 1°C/minute.
-
Monitor the fluorescence intensity at each temperature increment.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of temperature to generate melting curves.
-
Determine the melting temperature (Tm), which is the midpoint of the transition, often calculated from the peak of the first derivative of the melting curve.
-
Calculate the thermal shift (ΔTm) by subtracting the Tm of the control from the Tm of the ligand-containing samples.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol (Protein-Observed)
-
Sample Preparation:
-
Express and purify the protein, typically with uniform 15N-labeling (and optionally 13C-labeling).
-
Prepare a concentrated, stable protein sample (typically 50-500 µM) in a suitable NMR buffer containing 5-10% D2O.
-
Prepare a concentrated stock solution of the ligand in the same buffer.
-
-
NMR Data Acquisition:
-
Acquire a reference 2D 1H-15N HSQC spectrum of the free protein.
-
Create a series of samples with a constant protein concentration and increasing concentrations of the ligand.
-
Acquire a 2D 1H-15N HSQC spectrum for each titration point.
-
-
Data Processing and Analysis:
-
Process the NMR spectra using appropriate software.
-
Overlay the HSQC spectra from the titration series.
-
Identify and track the chemical shift perturbations (CSPs) for each assigned protein resonance.
-
Plot the magnitude of the CSPs for each residue against the ligand concentration.
-
Fit the titration curves to a suitable binding model to determine the dissociation constant (KD).
-
Map the residues with significant CSPs onto the protein structure to identify the binding site.
-
References
- 1. sartorius.com [sartorius.com]
- 2. Direct comparison of binding equilibrium, thermodynamic, and rate constants determined by surface- and solution-based biophysical methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Perspectives on NMR in drug discovery: a technique comes of age - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring the Role of Nuclear Magnetic Resonance Spectroscopy in Drug Discovery - PharmaFeatures [pharmafeatures.com]
- 5. researchgate.net [researchgate.net]
- 6. researchmap.jp [researchmap.jp]
- 7. Ligand-Binding by Nuclear Magnetic Resonance Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 8. Surface Plasmon Resonance (SPR) vs. Isothermal Titration Calorimetry (ITC): Analyzing Molecular Interactions | Lab Manager [labmanager.com]
- 9. youtube.com [youtube.com]
- 10. xantec.com [xantec.com]
- 11. Comparison of Biomolecular Interaction Techniques — SPR vs ITC vs MST vs BLI [reichertspr.com]
- 12. Label-free characterization of carbonic anhydrase-novel inhibitor interactions using surface plasmon resonance, isothermal titration calorimetry and fluorescence-based thermal shift assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Go Beyond the Dissociation Constant (KD): Why Other Measurements Also Matter - Fluidic Sciences Ltd % [fluidic.com]
- 14. azooptics.com [azooptics.com]
- 15. Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mn.uio.no [mn.uio.no]
- 17. bionmr.unl.edu [bionmr.unl.edu]
- 18. creative-biostructure.com [creative-biostructure.com]
- 19. Binding site identification and structure determination of protein-ligand complexes by NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 20. m.youtube.com [m.youtube.com]
- 21. Determination of Ligand-Binding Affinity (Kd) Using Transverse Relaxation Rate (R2) in the Ligand-Observed 1H NMR Experiment and Applications to Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 22. NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. ccpn.ac.uk [ccpn.ac.uk]
- 25. A Practical Perspective on the Roles of Solution NMR Spectroscopy in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
A Comparative Analysis of Ring Strain in Azetidine, Aziridine, and Pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
The magnitude of ring strain in cyclic molecules is a critical determinant of their chemical reactivity and conformational preferences. In the realm of nitrogen-containing heterocycles, aziridine, azetidine, and pyrrolidine represent fundamental three-, four-, and five-membered ring systems, respectively, each exhibiting distinct levels of ring strain that profoundly influence their utility in chemical synthesis and drug design. This guide provides an objective comparison of the ring strain in these heterocycles, supported by experimental data, detailed methodologies, and visual representations to facilitate a deeper understanding of their structure-reactivity relationships.
Understanding Ring Strain: A Combination of Factors
Ring strain is a form of potential energy that arises when the bond angles and conformations of a cyclic molecule are forced to deviate from their ideal, strain-free state. This energy is a composite of three main contributions:
-
Angle Strain (Baeyer Strain): The deviation of internal bond angles from the ideal tetrahedral angle of 109.5° for sp³-hybridized atoms.
-
Torsional Strain (Pitzer Strain): The eclipsing of bonds on adjacent atoms, which leads to repulsive electronic interactions.
-
Steric Strain (van der Waals Strain): Repulsive interactions that occur when non-bonded atoms are forced into close proximity.
The interplay of these factors dictates the overall strain energy of a cyclic molecule, which in turn influences its stability and reactivity. Highly strained rings are more prone to reactions that relieve this strain, such as ring-opening reactions.
Quantitative Comparison of Ring Strain and Structural Parameters
The following tables summarize key experimental and computational data that quantify the differences in ring strain and molecular geometry among aziridine, azetidine, and pyrrolidine.
Table 1: Thermodynamic and Strain Energy Data
| Property | Aziridine | Azetidine | Pyrrolidine |
| Ring Strain Energy (kcal/mol) | 27.7[1] | 25.4[1] | 5.4[1] |
| Standard Enthalpy of Formation (Gas, kJ/mol) | 126.00[2] | Data not readily available | -40.6 ± 0.6 |
| Heat of Combustion (Liquid, kcal/mol) | Data not readily available | Data not readily available | -673.75 |
Table 2: Molecular Geometry - Bond Lengths and Angles
| Parameter | Aziridine | Azetidine | Pyrrolidine |
| C-N Bond Length (Å) | 1.483(4) / 1.495(4)[3] | ~1.47 | ~1.47 |
| C-C Bond Length (Å) | 1.476(5)[3] | ~1.54 | ~1.54 |
| Internal C-N-C Angle (°) | 60.6(2)[3] | ~90 | ~106 |
| Internal N-C-C Angle (°) | 59.4(2)[3] | ~86 | ~104 |
| Internal C-C-C Angle (°) | - | ~87 | ~104 |
Note: Due to the dynamic nature of the non-planar rings of azetidine and pyrrolidine, the provided bond angles are approximate average values.
The Impact of Ring Strain on Chemical Reactivity
The significant ring strain in aziridine and azetidine makes them valuable synthetic intermediates, as the relief of this strain provides a strong thermodynamic driving force for ring-opening reactions. Pyrrolidine, with its low ring strain, is a much more stable and less reactive system.
Nucleophilic Ring-Opening Reactions
Azetidinium ions are significantly less reactive towards nucleophilic ring-opening compared to the highly strained aziridinium ions. Experimental data has shown that the four-membered azetidinium ion is approximately 17,000 times less reactive than the three-membered aziridinium ion in ring-opening reactions initiated by 4-(dimethylamino)pyridine (DMAP). This dramatic difference in reactivity highlights the dominant role of ring strain in facilitating these transformations. Pyrrolidinium ions, being part of a nearly strain-free system, are generally resistant to ring-opening under similar conditions.
The following diagram illustrates the logical relationship between ring strain and the propensity for ring-opening reactions.
Experimental Methodologies
Determination of Ring Strain via Combustion Calorimetry
The experimental determination of ring strain energy relies on the principles of thermochemistry, specifically through the measurement of the heat of combustion using a bomb calorimeter.
Experimental Workflow:
Protocol Outline:
-
Calibration of the Calorimeter: A known mass of a standard substance with a precisely known heat of combustion (e.g., benzoic acid) is combusted in the bomb calorimeter. The observed temperature rise of the surrounding water bath is used to calculate the heat capacity of the calorimeter system.
-
Sample Preparation: A precise mass of the liquid heterocyclic amine (aziridine, azetidine, or pyrrolidine) is encapsulated in a gelatin capsule or other suitable container to ensure complete combustion.
-
Combustion of the Sample: The encapsulated sample is placed in the bomb, which is then sealed and pressurized with a large excess of pure oxygen. The sample is ignited electrically.
-
Temperature Measurement: The temperature of the water in the calorimeter is monitored with high precision before, during, and after combustion to determine the exact temperature change (ΔT).
-
Calculation of Heat of Combustion: The heat released by the combustion of the sample is calculated using the measured temperature change and the heat capacity of the calorimeter. Corrections are made for the heat of combustion of the capsule and the fuse wire. For nitrogen-containing compounds, a further correction is necessary to account for the formation of nitric acid as a byproduct. The standard enthalpy of combustion (ΔH°c) is then determined.
-
Calculation of Ring Strain: The ring strain energy is calculated by comparing the experimental heat of combustion per -CH₂- group with that of a strain-free acyclic reference compound (e.g., a long-chain n-alkane). The difference in these values, multiplied by the number of carbon atoms in the ring, gives the total strain energy.
Conclusion
The ring strain inherent in small N-heterocycles is a powerful tool for synthetic chemists and a critical consideration for medicinal chemists. Aziridine possesses the highest ring strain, making it exceptionally reactive and a versatile building block for the introduction of nitrogen-containing functionalities. Azetidine, with a slightly lower but still substantial ring strain, offers a balance of reactivity and stability, making it an increasingly popular motif in drug discovery. Pyrrolidine, being nearly strain-free, provides a stable and conformationally flexible scaffold. A thorough understanding of the quantitative differences in their ring strain, as detailed in this guide, is essential for the rational design of synthetic routes and the development of novel therapeutic agents.
References
Safety Operating Guide
Safe Disposal of Azetidin-3-one: A Comprehensive Guide for Laboratory Professionals
An essential guide to the safe handling and disposal of Azetidin-3-one, ensuring the safety of laboratory personnel and compliance with environmental regulations.
This compound and its derivatives are important building blocks in pharmaceutical research and development. Proper management of waste containing these compounds is crucial to maintain a safe laboratory environment and adhere to regulatory standards. This guide provides detailed procedures for the safe disposal of this compound, tailored for researchers, scientists, and drug development professionals.
Hazard Identification and Safety Precautions
This compound and its salts are classified as hazardous materials. Understanding these hazards is the first step in safe handling and disposal.
Primary Hazards:
-
Harmful if swallowed: May cause significant health issues if ingested.[1][2][3]
-
Causes skin irritation: Direct contact can lead to redness, inflammation, and discomfort.[2][3][4]
-
Causes serious eye damage/irritation: Can result in significant injury to the eyes.[2][3][4]
-
May cause respiratory irritation: Inhalation of dust or vapors can irritate the respiratory tract.[2][3][4]
Personal Protective Equipment (PPE): Before handling this compound for any purpose, including disposal, the following PPE is mandatory:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or chemical goggles.[1]
-
Lab Coat: A standard laboratory coat to prevent skin contact.[5]
-
Respiratory Protection: Work in a well-ventilated area or under a chemical fume hood to avoid inhalation.[1][5]
Quantitative Data and Physical Properties
The following table summarizes key quantitative data for this compound and its hydrochloride salt, which is relevant for its safe handling and storage.
| Property | This compound | This compound Hydrochloride |
| Molecular Formula | C₃H₅NO | C₃H₆ClNO |
| Molecular Weight | 71.08 g/mol | 107.54 g/mol |
| Appearance | Not specified | Solid |
| Melting/Freezing Point | Not available | 90-92°C |
| Boiling Point/Range | Not available | 170.7°C at 760 mmHg (est.) |
Data sourced from PubChem and commercial supplier safety data sheets.[2][4][6]
Operational Protocol: Step-by-Step Disposal Procedure
This protocol outlines the necessary steps for the proper disposal of waste containing this compound. All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[7][8] Never dispose of this compound down the drain or in regular trash.[5][9]
Step 1: Waste Segregation and Container Selection
-
Identify Waste Type: Segregate waste streams. This compound waste may be in the form of:
-
Unused or expired pure compound.
-
Contaminated labware (e.g., pipette tips, vials, gloves).
-
Solutions containing this compound.
-
Rinsate from cleaning contaminated glassware.
-
-
Choose a Compatible Container:
Step 2: Labeling of Hazardous Waste
Proper labeling is a critical compliance step.
-
Affix a Hazardous Waste Label: Attach a hazardous waste tag or label to the container before adding any waste.[5][7]
-
Complete the Label Information: The label must include the following information, written clearly and legibly:
-
The full chemical name: "this compound" (or the specific derivative). Avoid abbreviations or chemical formulas.[7]
-
List all components of a mixture, including solvents and their approximate percentages.[7]
-
The specific hazard characteristics (e.g., "Toxic," "Irritant").[5]
-
The date when the first waste was added to the container (accumulation start date).[5][7]
-
Your name, department, and contact information.[7]
Step 3: Waste Accumulation and Storage
-
Transfer Waste: Carefully transfer the waste into the labeled container.
-
Keep Container Closed: Keep the waste container securely closed at all times, except when adding waste.[10][11] This prevents the release of vapors and potential spills.
-
Store Safely: Store the waste container in a designated satellite accumulation area within your laboratory. This area should be:
-
Under the control of the laboratory personnel.
-
Away from incompatible materials to prevent adverse reactions.
-
In a secondary containment bin to catch any potential leaks.
-
Step 4: Disposal of Empty Containers
Empty containers that previously held this compound must also be managed as hazardous waste or properly decontaminated.[10]
-
Triple Rinsing: To decontaminate an empty container, rinse it three times with a suitable solvent (e.g., acetone or ethanol).[5][10]
-
Collect Rinsate: The first rinsate must be collected and disposed of as hazardous chemical waste.[5][10] Subsequent rinsates may also need to be collected depending on local regulations.
-
Deface Label: Once decontaminated, deface or remove the original chemical label.[8]
-
Final Disposal: The triple-rinsed container may then be disposed of in the regular trash or recycled, in accordance with your institution's policies.[8][10]
Step 5: Arranging for Waste Pickup
-
Contact EHS: Once your waste container is full, or if you are discontinuing the use of this compound, contact your institution's EHS department to schedule a hazardous waste pickup.[8]
-
Provide Documentation: Have your completed hazardous waste label and any other required forms ready for the EHS personnel.
Emergency Procedures: Spill and Exposure
In the event of a spill or personnel exposure, immediate and appropriate action is critical.
Spill Cleanup:
-
Minor Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand).
-
Collect the absorbent material and spilled substance using non-sparking tools and place it in a labeled hazardous waste container.[1]
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.[5]
-
-
Major Spills:
-
Evacuate the area immediately.
-
Alert your laboratory supervisor and EHS department.
-
Prevent entry to the area.
-
Personnel Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[2]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide respiratory support. Seek medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. capotchem.com [capotchem.com]
- 4. This compound Hydrochloride | C3H6ClNO | CID 10197648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Page loading... [guidechem.com]
- 7. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 8. vumc.org [vumc.org]
- 9. acs.org [acs.org]
- 10. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 11. pfw.edu [pfw.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling Azetidin-3-one
For Immediate Implementation: This document provides essential safety protocols and logistical plans for the handling and disposal of Azetidin-3-one. Adherence to these procedures is critical for ensuring the safety of all laboratory personnel and maintaining a secure research environment.
This compound and its derivatives are valuable compounds in drug development, but they also present potential health hazards. This guide outlines the necessary personal protective equipment (PPE), step-by-step operational procedures, and disposal plans to mitigate risks effectively.
Essential Personal Protective Equipment (PPE)
Proper selection and use of PPE is the first line of defense against chemical exposure. The following table summarizes the required PPE for various activities involving this compound.
| Activity | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Routine Laboratory Use (e.g., weighing, preparing solutions) | Safety glasses with side shields or chemical goggles[1] | Chemical-resistant gloves (e.g., nitrile)[2] | Laboratory coat[2] | Work in a well-ventilated area or under a chemical fume hood[2][3] |
| Spill Cleanup | Chemical goggles[1] | Impervious, chemical-resistant gloves[1] | Protective clothing to prevent skin contact[1] | Dust mask (e.g., N95) or a respirator for large spills or in poorly ventilated areas |
| Waste Disposal | Safety glasses with side shields or chemical goggles | Chemical-resistant gloves (e.g., nitrile)[2] | Laboratory coat[2] | Use in a well-ventilated area[2] |
Operational Plan for Safe Handling
A systematic approach to handling this compound from receipt to disposal is crucial for minimizing risk.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.[3] Keep the container tightly closed when not in use.[1][3]
Preparation and Use
-
Designated Area: Conduct all work with this compound in a designated area, such as a chemical fume hood, to ensure adequate ventilation.[3]
-
Personal Hygiene: Do not eat, drink, or smoke in the handling area.[1] Always wash hands thoroughly with soap and water after handling.[1]
-
Avoiding Contamination: Limit all unnecessary personal contact with the chemical.[1]
Spill Response
-
Minor Spills:
-
Major Spills:
Visualizing the Handling Workflow
The following diagram illustrates the key decision points and procedures for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection:
-
Container Disposal:
-
Disposal Procedure:
-
Do not dispose of this compound down the drain or in regular trash.[2]
-
Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department.
-
By implementing these safety measures and operational plans, researchers can confidently and safely work with this compound, fostering a secure and productive research environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
